molecular formula C10H19NO3 B114815 (1S,2S)-trans-N-Boc-2-aminocyclopentanol CAS No. 145106-43-0

(1S,2S)-trans-N-Boc-2-aminocyclopentanol

Numéro de catalogue: B114815
Numéro CAS: 145106-43-0
Poids moléculaire: 201.26 g/mol
Clé InChI: CGZQRJSADXRRKN-YUMQZZPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S,2S)-trans-N-Boc-2-aminocyclopentanol is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435632
Record name tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145106-43-0, 155837-14-2
Record name tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-trans-N-Boc-2-aminocyclopentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (1S,2S)-trans-N-Boc-2-aminocyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of (1S,2S)-trans-N-Boc-2-aminocyclopentanol, a chiral building block crucial in the development of various pharmaceutical compounds, including antiviral nucleoside analogues. The primary synthetic route involves the protection of the amino group of (1S,2S)-trans-2-aminocyclopentanol hydrochloride using di-tert-butyl dicarbonate (Boc₂O).

Introduction

This compound, with CAS Number 145106-43-0, is a valuable chiral intermediate.[1] Its stereochemistry is critical for the biological activity of the final drug products it is used to synthesize. This guide details the most common and effective laboratory-scale synthesis, starting from the corresponding aminocyclopentanol hydrochloride salt.

Synthetic Pathway Overview

The core of the synthesis is the N-protection of the primary amine of (1S,2S)-trans-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group. Since the starting material is a hydrochloride salt, a base is required to neutralize the ammonium salt and liberate the free amine for reaction with the electrophilic Boc anhydride.

Synthesis_Workflow Start (1S,2S)-trans-2-aminocyclopentanol hydrochloride Reaction N-Boc Protection Reaction Start->Reaction Reagents Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) or NaOH Reagents->Reaction Solvent Solvent (e.g., THF/Water, Methanol) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification Crude Product Product (1S,2S)-trans-N-Boc-2- aminocyclopentanol Purification->Product Pure Product Logical_Relationships Start Amine Hydrochloride (R-NH3+ Cl-) FreeAmine Free Amine (R-NH2) Start->FreeAmine Neutralization Base Base (e.g., TEA) Base->FreeAmine Product Boc-Protected Amine (R-NH-Boc) FreeAmine->Product Nucleophilic Attack Boc2O Boc Anhydride ((Boc)2O) Boc2O->Product Byproducts Byproducts (e.g., TEA-HCl, t-BuOH, CO2) Product->Byproducts Formation of

References

Technical Guide: Spectroscopic and Synthetic Overview of (1S,2S)-trans-N-Boc-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral building block, (1S,2S)-trans-N-Boc-2-aminocyclopentanol. Due to the limited availability of directly published complete datasets for this specific molecule, this guide presents a compilation of expected spectroscopic values based on analogous compounds and general synthetic protocols. All data presented herein should be considered illustrative and cross-referenced with experimentally obtained results.

Compound Identification

PropertyValue
Compound Name This compound
Synonyms tert-butyl (1S,2S)-2-hydroxycyclopentylcarbamate
CAS Number 145106-43-0
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Melting Point 87.0 °C

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of similar N-Boc protected aminocycloalkanols and general principles of spectroscopy.

Table 2.1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~4.8-5.0br s-1HNH
~3.9-4.1m-1HCH-OH
~3.6-3.8m-1HCH-NHBoc
~1.9-2.1m-1HCyclopentane CH
~1.6-1.8m-4HCyclopentane CH₂
~1.4-1.6m-1HCyclopentane CH
1.45s-9HC(CH₃)₃
Variablebr s-1HOH

Table 2.2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~155-156C=O (Boc)
~80C(CH₃)₃
~75-77CH-OH
~58-60CH-NHBoc
~34-36Cyclopentane CH₂
~28-30Cyclopentane CH₂
28.4C(CH₃)₃
~20-22Cyclopentane CH₂

Table 2.3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretch
~3350Medium, BroadN-H Stretch
~2970, 2870StrongC-H Stretch (Aliphatic)
~1685StrongC=O Stretch (Amide I)
~1520StrongN-H Bend (Amide II)
~1170StrongC-O Stretch (Boc)
~1050MediumC-O Stretch (Alcohol)

Table 2.4: Predicted Mass Spectrometry Data

m/zIon
202.14[M+H]⁺
224.12[M+Na]⁺
146.10[M-C₄H₉]⁺
102.09[M-Boc+H]⁺

Experimental Protocols

3.1 General Synthesis of this compound

A common method for the synthesis of trans-amino alcohols involves the ring-opening of meso-epoxides. The following is a generalized protocol.

Reaction Scheme:

Cyclopentene oxide + tert-Butyl carbamate → this compound

Materials:

  • Cyclopentene oxide

  • tert-Butyl carbamate (Boc-NH₂)

  • A suitable chiral catalyst (e.g., a salen-Co(III) complex)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • (1S,2S)-trans-2-Aminocyclopentanol hydrochloride

  • Triethylamine or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation from the Amino Alcohol (if starting from the hydrochloride salt):

    • To a stirred suspension of (1S,2S)-trans-2-aminocyclopentanol hydrochloride in anhydrous DCM at 0 °C, add triethylamine (1.1 equivalents).

    • Allow the mixture to stir for 10 minutes.

    • Add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in DCM dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring by TLC.

    • Upon completion, the reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

3.2 Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (from a volatile solvent), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials ((1S,2S)-trans-2-Aminocyclopentanol HCl, Boc₂O, Base) reaction Boc Protection Reaction (DCM, 0°C to RT) start->reaction workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reaction->workup purification Flash Column Chromatography workup->purification product (1S,2S)-trans-N-Boc-2- aminocyclopentanol purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS-ESI) product->ms final_data Spectroscopic Data (Tables 2.1-2.4) nmr->final_data ir->final_data ms->final_data

An In-depth Technical Guide to the Chemical Properties of (1S,2S)-trans-N-Boc-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-trans-N-Boc-2-aminocyclopentanol is a chiral building block of significant interest in organic synthesis and medicinal chemistry. Its rigid cyclopentane scaffold and orthogonally protected functional groups—a Boc-protected amine and a secondary alcohol—make it a valuable intermediate for the asymmetric synthesis of complex molecules, including analogues of (-)-S-adenosyl-L-homocysteine (SAH) which are investigated as DNA methyltransferase inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its characteristic spectral data.

Chemical and Physical Properties

This compound, also known as tert-butyl ((1S,2S)-2-hydroxycyclopentyl)carbamate, is a white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
CAS Number 145106-43-0[1]
Melting Point 87.0 °C[2]
Boiling Point (Predicted) 320.8 ± 31.0 °C at 760 mmHg[2]
Density (Predicted) 1.08 ± 0.1 g/cm³ (at 20 °C)[2]
pKa (Predicted) 12.09 ± 0.40[2]

Synonyms:

  • tert-butyl (1S,2S)-2-hydroxycyclopentylcarbamate[2]

  • ((1S,2S)-2-Hydroxycyclopentyl)carbamic acid tert-butyl ester[2]

  • (1S,2S)-2-(Boc-amino)cyclopentanol[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of (1S,2S)-trans-2-aminocyclopentanol hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • (1S,2S)-trans-2-aminocyclopentanol hydrochloride[3]

  • Di-tert-butyl dicarbonate (Boc₂O)[2]

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend (1S,2S)-trans-2-aminocyclopentanol hydrochloride in dichloromethane.

  • Add triethylamine (approximately 2.2 equivalents) to the suspension and stir until the starting material dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

G start Start: (1S,2S)-trans-2-aminocyclopentanol HCl dissolve Dissolve in CH₂Cl₂ with Et₃N start->dissolve cool Cool to 0 °C dissolve->cool add_boc Add Boc₂O solution cool->add_boc react Stir at room temperature (12-24h) add_boc->react workup Aqueous Workup (H₂O, NaHCO₃, Brine) react->workup dry Dry (Na₂SO₄) and Concentrate workup->dry end Crude this compound dry->end

Synthesis Workflow

Purification

The crude product can be purified by either recrystallization or flash column chromatography.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[1]

Flash Column Chromatography Protocol:

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Load the adsorbed product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

G cluster_recrystallization Recrystallization cluster_chromatography Flash Column Chromatography dissolve Dissolve crude in hot 'good' solvent add_poor Add 'poor' solvent until cloudy dissolve->add_poor clarify Clarify with a few drops of 'good' solvent add_poor->clarify cool Cool to induce crystallization clarify->cool filter Filter and wash with cold 'poor' solvent cool->filter dry_recryst Dry under vacuum filter->dry_recryst end end dry_recryst->end Purified Product adsorb Adsorb crude onto silica gel pack Pack silica gel column adsorb->pack elute Elute with solvent gradient pack->elute collect Collect and analyze fractions (TLC) elute->collect combine Combine pure fractions and concentrate collect->combine combine->end Purified Product start Crude Product start->dissolve start->adsorb

Purification Workflows

Spectral Data Analysis

¹H NMR Spectroscopy
ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
-C(CH₃)₃ ~1.45sSinglet for the 9 equivalent protons of the tert-butyl group.
-CH₂- (cyclopentyl) ~1.2-2.0mComplex multiplets for the methylene protons of the cyclopentane ring.
-CH-OH ~3.8-4.2mThe proton on the carbon bearing the hydroxyl group, expected to be downfield.
-CH-NHBoc ~3.6-4.0mThe proton on the carbon attached to the Boc-protected amino group.
-NH- ~4.5-5.5br s or dThe amide proton, chemical shift can be variable and the peak may be broad.
-OH Variablebr sThe hydroxyl proton, chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy
CarbonExpected Chemical Shift (δ, ppm)Notes
-C(CH₃)₃ ~28.5Quaternary carbon of the tert-butyl group.
-C(CH₃)₃ ~80Carbonyl carbon of the Boc group.
-CH₂- (cyclopentyl) ~20-40Methylene carbons of the cyclopentane ring.
-CH-OH ~70-80Carbon bearing the hydroxyl group.
-CH-NHBoc ~50-60Carbon attached to the Boc-protected amino group.
-C=O ~155Carbonyl carbon of the carbamate.
Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)IntensityNotes
O-H stretch 3500-3200Strong, BroadCharacteristic of the alcohol hydroxyl group.
N-H stretch 3400-3300MediumAmide N-H stretch of the carbamate.
C-H stretch (sp³) 3000-2850StrongAliphatic C-H bonds of the cyclopentyl and tert-butyl groups.
C=O stretch 1715-1680StrongCarbonyl of the Boc protecting group.[4]
N-H bend 1540-1510MediumAmide II band.[4]
C-O stretch 1250-1000StrongC-O bonds of the alcohol and carbamate.
Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, this compound is expected to be observed as the protonated molecule [M+H]⁺ in positive ion mode. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or tert-butanol (74 Da).[5] Another common fragmentation for alcohols is the loss of water (18 Da).[6]

Expected Fragments:

  • [M+H]⁺: 202.14

  • [M+H - H₂O]⁺: 184.13

  • [M+H - C₄H₈]⁺: 146.09 (loss of isobutylene)

  • [M+H - C₄H₉OH]⁺: 128.08 (loss of tert-butanol)

Reactivity and Applications

This compound is a stable compound under normal storage conditions, typically sealed in a dry environment at room temperature.[2] The Boc protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7]

The primary application of this compound is as a chiral building block in asymmetric synthesis.[2] Its defined stereochemistry allows for the synthesis of enantiomerically pure target molecules. It has been utilized as a key reactant in the synthesis of constrained analogues of (-)-S-adenosyl-L-homocysteine (SAH), which are potent inhibitors of DNA methyltransferases.[2] This highlights its importance in the development of potential therapeutic agents. The presence of both a protected amine and a hydroxyl group allows for sequential and selective functionalization, making it a versatile intermediate in multi-step synthetic routes.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Hazard Codes: Xn, N[2] Risk Statements: 22-50 (Harmful if swallowed, Very toxic to aquatic organisms)[2] Safety Statements: 61 (Avoid release to the environment)[2]

Conclusion

This compound is a valuable chiral intermediate with well-defined chemical and physical properties. This guide provides essential technical information for its use in a research and development setting, including protocols for its synthesis and purification, and an analysis of its expected spectral characteristics. Its utility in the asymmetric synthesis of biologically active molecules underscores its importance for professionals in the fields of organic chemistry and drug discovery.

References

An In-depth Technical Guide to Doramapimod (BIRB 796): A Potent and Selective p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Doramapimod (BIRB 796), a highly potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK). Initially identified through research into pyrazolyl-urea derivatives, Doramapimod has emerged as a critical tool for investigating the roles of the p38 MAPK signaling pathway in inflammation, cancer, and other cellular processes. This document details the physicochemical properties, mechanism of action, and key biological activities of Doramapimod. Furthermore, it provides detailed experimental protocols for its synthesis and for assays commonly used to evaluate its efficacy, along with visualizations of the p38 MAPK signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with or considering the use of Doramapimod.

Introduction

Doramapimod (BIRB 796) is a small molecule inhibitor that belongs to the diaryl urea class of compounds. It is a potent, allosteric inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to inflammatory cytokines and environmental stresses. The p38 MAPK pathway is implicated in a wide range of diseases, including rheumatoid arthritis, Crohn's disease, psoriasis, and various cancers, making it a significant target for therapeutic intervention. Doramapimod's unique allosteric binding mechanism and high selectivity distinguish it from many other kinase inhibitors, providing a valuable tool for both basic research and clinical investigation.

Physicochemical Properties

Doramapimod is a white to off-white solid with the following properties:

PropertyValueReference(s)
IUPAC Name 1-[3-tert-butyl-1-(4-methylphenyl)pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea[1]
Synonyms BIRB 796[1]
CAS Number 285983-48-4[1]
Molecular Formula C₃₁H₃₇N₅O₃[1]
Molecular Weight 527.7 g/mol [1]
Solubility Soluble in DMSO (up to 50 mg/ml) and Ethanol (up to 30 mg/ml). Insoluble in water.[2]
Purity ≥98%[3]
Storage Stable for 1 year from date of purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 2 months.[2]

Biological Activity and Mechanism of Action

Kinase Inhibitory Activity

Doramapimod is a potent inhibitor of all four p38 MAPK isoforms. Its inhibitory activity is summarized in the table below:

TargetIC₅₀KdReference(s)
p38α 38 nM0.1 nM[4][5]
p38β 65 nM-[5]
p38γ 200 nM-[5]
p38δ 520 nM-[5]
JNK2 ->330-fold selective vs. p38α[4]
c-Raf Weak inhibition-[4]
Fyn Weak inhibition-[4]
Lck Weak inhibition-[4]
ERK-1 Insignificant inhibition-[4]
SYK Insignificant inhibition-[4]
IKK2 Insignificant inhibition-[4]
Mechanism of Action

Doramapimod exhibits a unique allosteric mechanism of inhibition. It binds to a pocket on the p38 kinase that is distinct from the ATP-binding site. This binding event induces and stabilizes a conformation of the enzyme that is incapable of binding ATP, thereby preventing the phosphorylation of downstream substrates. This "DFG-out" conformation, named for the altered orientation of the Asp-Phe-Gly motif in the activation loop, is a hallmark of Doramapimod's interaction with p38 MAPK.[6] This allosteric inhibition results in a slow-on, slow-off binding kinetic, leading to a sustained duration of action.[6]

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress. This cascade involves a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MKK), and finally p38 MAPK. Once activated by dual phosphorylation on its TGY motif by upstream MKKs (MKK3 and MKK6), p38 MAPK phosphorylates a variety of downstream targets, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2, MEF2C). This leads to a cellular response, often involving the production of pro-inflammatory cytokines and regulation of cell proliferation and apoptosis.[7][8][9][10][11]

p38_MAPK_Signaling_Pathway Stimuli Inflammatory Cytokines (TNF-α, IL-1β) Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK phosphorylates (TGY motif) Downstream_Kinases Downstream Kinases (e.g., MAPKAPK-2) p38_MAPK->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis, Proliferation) Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response Doramapimod Doramapimod (BIRB 796) Doramapimod->p38_MAPK allosterically inhibits (stabilizes 'DFG-out' conformation)

Figure 1: p38 MAPK Signaling Pathway and Inhibition by Doramapimod.

Experimental Protocols

Synthesis of Doramapimod (BIRB 796)

A general synthetic scheme for pyrazolyl-urea derivatives involves the reaction of an aminopyrazole with an isocyanate. A more specific, multi-step synthesis for Doramapimod has been described in the literature. The following is a representative protocol:

Step 1: Synthesis of 5-amino-3-tert-butyl-1-(p-tolyl)pyrazole

  • A solution of pivaloylacetonitrile and p-tolylhydrazine hydrochloride in a suitable solvent (e.g., methanol) is refluxed.

  • The product is crystallized, collected by filtration, and dried.

Step 2: Formation of the Urea Linkage

  • The aminopyrazole from Step 1 is reacted with a suitable isocyanate precursor, such as a chloroformate, to form an activated intermediate.

  • This intermediate is then reacted with 4-amino-1-(2-morpholinoethoxy)naphthalene in the presence of a base (e.g., diisopropylethylamine) in a solvent like DMSO.

  • The reaction mixture is heated to drive the reaction to completion.

  • The final product, Doramapimod, is isolated and purified by crystallization.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC₅₀ of Doramapimod against p38 MAPK.

  • Reagents and Materials:

    • Recombinant human p38 MAPK enzyme

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

    • ATP

    • Substrate (e.g., ATF2)

    • Doramapimod (serially diluted)

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of Doramapimod in kinase buffer.

    • In a 384-well plate, add the diluted Doramapimod or vehicle (DMSO control).

    • Add the p38 MAPK enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each Doramapimod concentration and determine the IC₅₀ value by non-linear regression analysis.

Cellular Assay for TNF-α Release in THP-1 Cells

This protocol measures the effect of Doramapimod on the release of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[4]

  • Reagents and Materials:

    • THP-1 cells

    • RPMI-1640 medium supplemented with 10% FBS

    • Lipopolysaccharide (LPS)

    • Doramapimod

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Seed THP-1 cells in a 96-well plate at a suitable density.

    • Pre-incubate the cells with various concentrations of Doramapimod or vehicle for 30 minutes.

    • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration).

    • Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.

    • Determine the EC₅₀ value for the inhibition of TNF-α production.

Cell Viability Assay in Glioblastoma Cells

This protocol assesses the effect of Doramapimod on the proliferation of glioblastoma (e.g., U87, U251) cells using a Cell Counting Kit-8 (CCK-8) assay.[12]

  • Reagents and Materials:

    • Glioblastoma cell lines (U87, U251)

    • DMEM supplemented with 10% FBS

    • Doramapimod

    • Cell Counting Kit-8 (CCK-8)

    • 96-well cell culture plates

  • Procedure:

    • Seed the glioblastoma cells in a 96-well plate at a density of approximately 6 x 10³ cells per well.

    • Treat the cells with various concentrations of Doramapimod (e.g., 0, 2, 4, 8, 16, 32, 64 µM) for 24 or 48 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1 hour.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 MAPK (p-p38) and its downstream target Hsp27 in cell lysates by Western blotting.

  • Reagents and Materials:

    • Cells of interest

    • Stimulus (e.g., anisomycin, UV)

    • Doramapimod

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-phospho-Hsp27, anti-total-Hsp27

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels, PVDF membrane

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with Doramapimod or vehicle, followed by stimulation to activate the p38 MAPK pathway.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.

    • Quantify the band intensities to determine the relative levels of phosphorylation.

Applications in Research and Drug Development

Doramapimod's high potency and selectivity make it an invaluable tool for a variety of research applications:

  • Elucidating the p38 MAPK Pathway: As a specific inhibitor, Doramapimod is used to dissect the roles of p38 MAPK in various cellular processes, including inflammation, cell cycle control, and apoptosis.[12]

  • Target Validation: It serves as a benchmark compound for validating p38 MAPK as a therapeutic target in different disease models.

  • Preclinical and Clinical Studies: Doramapimod has been investigated in clinical trials for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.[13]

  • Cancer Research: Studies have explored its potential in treating various cancers, including glioblastoma and multiple myeloma, often in combination with other therapeutic agents.[12]

  • Stem Cell Biology: Doramapimod has been shown to influence the self-renewal and differentiation of stem cells.[8]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a p38 MAPK inhibitor like Doramapimod.

experimental_workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (p38α inhibition) Cell_Based_Assay Cell-Based Assay (e.g., TNF-α release in THP-1 cells) Biochemical_Assay->Cell_Based_Assay Active Compounds Selectivity_Panel Kinase Selectivity Panel (>100 kinases) Cell_Based_Assay->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for p-p38) Selectivity_Panel->Mechanism_of_Action Selective Compounds Cell_Viability Cell Viability/Proliferation Assays Mechanism_of_Action->Cell_Viability Animal_Model Animal Model of Disease (e.g., Collagen-Induced Arthritis) Mechanism_of_Action->Animal_Model Lead Compound Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle PK_PD Pharmacokinetics (PK) / Pharmacodynamics (PD) Studies Animal_Model->PK_PD

Figure 2: General Experimental Workflow for a p38 MAPK Inhibitor.

Conclusion

Doramapimod (BIRB 796) remains a cornerstone in the study of p38 MAPK signaling. Its well-characterized properties, potent inhibitory activity, and unique allosteric mechanism of action provide researchers with a robust tool to explore the multifaceted roles of this critical kinase pathway. The detailed information and protocols provided in this guide aim to facilitate its effective use in both fundamental research and the ongoing development of novel therapeutics targeting p38 MAPK.

References

The Strategic Role of (1S,2S)-trans-N-Boc-2-aminocyclopentanol in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of (1S,2S)-trans-N-Boc-2-aminocyclopentanol as a versatile chiral building block in the field of asymmetric synthesis. Its rigid cyclopentane backbone and defined stereochemistry make it an excellent precursor for the development of highly effective chiral auxiliaries and ligands, which are instrumental in controlling the stereochemical outcome of a variety of chemical transformations. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and mechanistic insights visualized through logical diagrams.

Introduction to this compound

This compound, a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group, is a valuable intermediate in organic synthesis. The trans-relationship between the amino and hydroxyl groups on the five-membered ring provides a well-defined stereochemical environment, which is crucial for inducing asymmetry in chemical reactions. The Boc protecting group offers stability and can be readily removed under acidic conditions to liberate the free amine, which is often the key functional group for its use as a chiral ligand or for the formation of a chiral auxiliary.

Synthesis of this compound

The title compound is readily prepared from its corresponding hydrochloride salt.

Experimental Protocol: Boc Protection of (1S,2S)-trans-2-Aminocyclopentanol Hydrochloride

  • Materials:

    • (1S,2S)-trans-2-Aminocyclopentanol hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or another suitable base

    • Dichloromethane (CH₂Cl₂) or a similar aprotic solvent

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend (1S,2S)-trans-2-aminocyclopentanol hydrochloride in dichloromethane.

    • Add triethylamine (approximately 2.2 equivalents) to the suspension and stir until the solid dissolves.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound as a white solid.

Application as a Chiral Auxiliary Precursor

The deprotected form, (1S,2S)-trans-2-aminocyclopentanol, can be readily converted into a chiral oxazolidinone, a class of auxiliaries famously employed by Evans for stereoselective synthesis. While specific literature on the (1S,2S)-trans-derived oxazolidinone is limited, extensive research on the diastereomeric (1S,2R)-cis-2-aminocyclopentanol demonstrates the exceptional stereocontrol imparted by the cyclopentyl backbone in such auxiliaries.[1] The rigid, fused ring system creates a highly predictable chiral environment for asymmetric alkylation and aldol reactions.

Asymmetric Alkylation and Aldol Reactions

The cyclopentano-oxazolidinone derived from the cis-diastereomer has been shown to provide outstanding levels of diastereoselectivity in both alkylation and aldol reactions.[1]

Table 1: Asymmetric Reactions Using a Cyclopentanol-Derived Chiral Auxiliary (cis-diastereomer)

Reaction TypeSubstrateElectrophile/AldehydeDiastereomeric Excess (de)Yield (%)
AlkylationN-propionyl oxazolidinoneBenzyl bromide>99%65-72%
AlkylationN-propionyl oxazolidinoneAllyl iodide>99%65-72%
Aldol ReactionN-propionyl oxazolidinoneIsobutyraldehyde>99%70-80%
Aldol ReactionN-propionyl oxazolidinoneBenzaldehyde>99%70-80%
Aldol ReactionN-propionyl oxazolidinoneAcetaldehyde>99%70-80%

Data obtained for the (4R,5S)-cyclopentano[d]oxazolidin-2-one derived from (1S,2R)-2-aminocyclopentan-1-ol.[1]

Experimental Protocols (Based on the cis-diastereomer)

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary This protocol outlines the formation of the oxazolidinone from the corresponding amino alcohol, which would be the deprotected form of the title compound.

  • The amino alcohol is treated with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base to form the cyclic carbamate (oxazolidinone).

Protocol 2: Asymmetric Alkylation [1]

  • To a solution of the N-acyl oxazolidinone in anhydrous THF at -78 °C, add a strong base such as lithium hexamethyldisilazide (LHMDS) to form the lithium enolate.

  • After stirring for 1 hour, add the alkyl halide (e.g., benzyl bromide) dropwise.

  • Allow the reaction to slowly warm to -20 °C over several hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry, and purify by silica gel chromatography.

Protocol 3: Asymmetric Aldol Reaction [1]

  • Dissolve the N-acyl oxazolidinone in anhydrous dichloromethane and cool to 0 °C.

  • Add dibutylboron triflate and a hindered amine base (e.g., diisopropylethylamine) to form the Z-boron enolate.

  • Cool the reaction mixture to -78 °C and add the aldehyde dropwise.

  • Stir at -78 °C for a few hours, then warm to 0 °C.

  • Quench the reaction with a buffer solution and proceed with workup and purification.

Mechanism of Stereocontrol

The high degree of stereocontrol is attributed to the formation of a rigid chelated transition state. The bulky cyclopentyl ring effectively shields one face of the enolate, directing the incoming electrophile or aldehyde to the opposite face.

G cluster_0 Asymmetric Alkylation Workflow Aux Chiral Oxazolidinone Auxiliary Acyl N-Acylation Aux->Acyl Enolate Enolate Formation (e.g., LHMDS, -78°C) Acyl->Enolate Chelated Chelated Z-Enolate (Shielded Face) Enolate->Chelated Alkyl Alkylation (R-X) Chelated->Alkyl Electrophile approaches less hindered face Product Diastereomerically Enriched Product Alkyl->Product Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) Product->Cleavage Final Chiral Carboxylic Acid Cleavage->Final Recover Recovered Auxiliary Cleavage->Recover

Caption: Workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.

Application as a Chiral Ligand Precursor

Upon deprotection of the Boc group, (1S,2S)-trans-2-aminocyclopentanol can serve as a bidentate chiral ligand for various metal-catalyzed asymmetric transformations. One of the most well-established applications for chiral amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes.

Asymmetric Addition of Diethylzinc to Aldehydes

Chiral β-amino alcohols are known to catalyze the addition of diethylzinc to aldehydes with high enantioselectivity.[2] The amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide complex, which then coordinates to the aldehyde and delivers the ethyl group to one enantiotopic face.

Table 2: Representative Performance of Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
(1R,2S)-N,N-Dibutylnorephedrine5Toluene>9594
(1R,2R)-(-)-Pseudoephedrine2Toluene9278

This table presents data for other well-established chiral amino alcohol ligands to demonstrate the general efficacy of this catalyst class in this benchmark reaction.[3]

General Experimental Protocol

Protocol 4: Enantioselective Addition of Diethylzinc to Benzaldehyde [3]

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol (e.g., (1S,2S)-trans-2-aminocyclopentanol, ~2-5 mol%) in anhydrous toluene.

  • Cool the solution to 0 °C and add diethylzinc (1.0 M solution in hexanes, ~2.0 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the catalyst complex.

  • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by flash chromatography to obtain the chiral 1-phenyl-1-propanol.

Proposed Catalytic Cycle

The reaction is believed to proceed through a dimeric zinc complex involving two molecules of the chiral ligand. This complex then coordinates the aldehyde, leading to a highly organized transition state that dictates the stereochemical outcome.

G cluster_1 Catalytic Cycle for Diethylzinc Addition L Chiral Amino Alcohol (L) Cat Chiral Zinc Alkoxide Catalyst [L-Zn-Et]₂ L->Cat + Et₂Zn Et2Zn Et₂Zn Complex Catalyst-Aldehyde Complex Cat->Complex + RCHO Ald Aldehyde (RCHO) Add Intramolecular Ethyl Transfer Complex->Add Prod_Zn Zinc Alkoxide Product Add->Prod_Zn Prod_Zn->Cat + Et₂Zn Prod Chiral Alcohol Product Prod_Zn->Prod + H₂O (workup)

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Conclusion

This compound is a highly valuable chiral building block with significant potential in asymmetric synthesis. Its rigid stereochemistry makes it an excellent precursor for both chiral auxiliaries and chiral ligands. While direct literature on its application is emerging, the extensive success of its diastereomeric counterpart in forming highly stereoselective oxazolidinone auxiliaries strongly suggests its utility in similar applications. Furthermore, as a precursor to (1S,2S)-trans-2-aminocyclopentanol, it provides access to a class of ligands known to be effective in key C-C bond-forming reactions such as the enantioselective addition of organozinc reagents to aldehydes. The detailed protocols and mechanistic frameworks provided in this guide, based on closely related and well-studied systems, offer a solid foundation for researchers to explore and exploit the full potential of this versatile chiral molecule in the synthesis of complex, enantiomerically pure targets.

References

Commercial Availability and Applications of (1S,2S)-trans-N-Boc-2-aminocyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic applications, and biological relevance of the enantiomerically pure chiral building block, (1S,2S)-trans-N-Boc-2-aminocyclopentanol. This compound is of significant interest in medicinal chemistry and drug discovery, primarily for its role as a key intermediate in the asymmetric synthesis of potent enzyme inhibitors.

Commercial Availability

Enantiomerically pure this compound, with the CAS number 145106-43-0, is readily available from a variety of chemical suppliers. The compound is typically offered at high purity levels, suitable for research and development purposes. While exact pricing is subject to inquiry and varies by supplier and quantity, the following table summarizes the key commercial information for this compound.

Supplier CAS Number Purity Typical Quantities
Santa Cruz Biotechnology145106-43-0≥98%Inquire
Amerigo Scientific145106-43-0≥98.5% (GC); 99%Inquire
Chongqing Chemdad Co., Ltd.145106-43-0InquireInquire

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Property Value
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance White to off-white solid
Melting Point 87-89 °C
Solubility Soluble in methanol, ethanol, and other common organic solvents.

Key Application: Synthesis of DNA Methyltransferase (DNMT) Inhibitors

This compound is a crucial reactant in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs. These analogs are designed to be potent inhibitors of DNA methyltransferases (DNMTs), a class of enzymes that play a central role in epigenetic regulation.

DNA Methylation and the Role of DNMTs

DNA methylation is a fundamental epigenetic mechanism that involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of a cytosine residue in DNA, forming 5-methylcytosine (5mC). This process is catalyzed by DNMTs. The methylation status of DNA, particularly in promoter regions, is critical for regulating gene expression. Aberrant DNA methylation patterns, such as hypermethylation of tumor suppressor genes, are a hallmark of many cancers.

DNA_Methylation_Pathway SAM S-adenosyl-L-methionine (SAM) DNMT DNA Methyltransferase (DNMT) SAM->DNMT Methyl Donor SAH S-adenosyl-L-homocysteine (SAH) DNMT->SAH Releases mDNA Methylated DNA (5-mC) DNMT->mDNA Catalyzes Methylation DNA Unmethylated DNA (Cytosine) DNA->DNMT GeneSilencing Gene Silencing mDNA->GeneSilencing Inhibitor DNMT Inhibitor (e.g., SAH Analog) Inhibitor->DNMT Inhibits

Figure 1: Simplified signaling pathway of DNA methylation and its inhibition.

Mechanism of DNMT Inhibition

DNMT inhibitors, including the SAH analogs synthesized from this compound, function by binding to the active site of DNMTs, thereby preventing the transfer of the methyl group from SAM to DNA. This leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes, ultimately inhibiting cancer cell growth.

Experimental Protocols

General Synthesis of this compound

The synthesis of this chiral amino alcohol often starts from a commercially available chiral precursor, such as (1S,2S)-trans-2-aminocyclopentanol hydrochloride. The key step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Reaction Scheme:

(1S,2S)-trans-2-Aminocyclopentanol hydrochloride + Di-tert-butyl dicarbonate (Boc₂O) → this compound

General Procedure:

  • (1S,2S)-trans-2-Aminocyclopentanol hydrochloride is dissolved in a suitable solvent, such as a mixture of dioxane and water.

  • A base, typically sodium hydroxide, is added to neutralize the hydrochloride and deprotonate the amino group.

  • Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture.

  • The reaction is stirred at room temperature for a specified period until completion, which is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

General Workflow for the Synthesis of Constrained SAH Analogs

The synthesis of constrained SAH analogs using this compound involves a multi-step process that includes stereoselective thioesterification, thioetherification, hydrolysis, heterocyclization, and amination. The following diagram illustrates a generalized workflow.

SAH_Analog_Synthesis start This compound step1 Stereoselective Thioesterification start->step1 step2 Thioetherification step1->step2 step3 Hydrolysis step2->step3 step4 Heterocyclization step3->step4 step5 Amination / Coupling step4->step5 end Constrained SAH Analog (DNMT Inhibitor) step5->end

An In-Depth Technical Guide to the Synthesis and Application of Chiral 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2-amino alcohols are a privileged class of organic compounds, distinguished by the presence of vicinal amino and hydroxyl functionalities on a stereochemically defined carbon backbone. Their inherent chirality and the strategic placement of these functional groups make them indispensable building blocks in modern organic synthesis. These motifs are prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals, where their specific stereochemistry is often critical for biological activity.[1] Furthermore, their ability to form stable chelate complexes with metal centers has established them as highly effective chiral ligands and auxiliaries in a myriad of asymmetric catalytic transformations.[2] This guide provides a comprehensive overview of the core synthetic strategies for accessing enantiomerically pure 1,2-amino alcohols, detailed experimental protocols for key methodologies, and a summary of their applications in asymmetric synthesis.

Core Synthetic Methodologies

The enantioselective synthesis of 1,2-amino alcohols can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, operational simplicity, and stereocontrol. This section details some of the most robust and widely employed methods.

Proline-Catalyzed Asymmetric Mannich Reaction

The organocatalytic asymmetric Mannich reaction, particularly using L-proline as the catalyst, has emerged as a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are direct precursors to 1,2-amino alcohols.[3] This three-component reaction involves the coupling of a ketone, an aldehyde, and an amine, and is lauded for its operational simplicity and high stereoselectivity.[3][4]

Reaction Overview:

The reaction is believed to proceed through an enamine intermediate, formed between the ketone and proline. This enamine then attacks an imine, generated in situ from the aldehyde and amine, in a stereocontrolled manner. The proline catalyst plays a dual role: it forms the nucleophilic enamine and activates the imine electrophile through hydrogen bonding.[5][6]

Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction of Acetaldehyde with an N-Boc-imine

To a solution of the N-Boc-protected imine (1.0 mmol) and L-proline (0.2 mmol, 20 mol%) in anhydrous THF (10 mL) at 0 °C is added acetaldehyde (5.0 mmol, 5.0 equiv) dropwise. The reaction mixture is stirred at this temperature for 24 hours. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution (10 mL) and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting crude β-amino aldehyde is then dissolved in methanol (10 mL) and cooled to 0 °C. Sodium borohydride (1.5 mmol) is added portion-wise, and the mixture is stirred for 2 hours. The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral 1,2-amino alcohol.

Quantitative Data for Proline-Catalyzed Mannich Reactions:

Ketone/AldehydeAmineProductDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee%)Yield (%)
Acetonep-Anisidineβ-Amino ketone>99:19650
Cyclohexanonep-Anisidineβ-Amino ketone95:5>9991
Hydroxyacetonep-Anisidineβ-Amino ketone>99:1>9990
AcetaldehydeN-Boc-imineβ-Amino aldehyde->9985-95

Logical Relationship: Catalytic Cycle of Proline-Catalyzed Aldol Reaction (Analogous to Mannich)

G Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Iminium Iminium Ion Proline->Iminium + Aldehyde Oxazolidinone Oxazolidinone (off-cycle) Proline->Oxazolidinone Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Oxazolidinone TransitionState Acyclic Transition State (C-C bond formation) Aldehyde->TransitionState Enamine->TransitionState Product_Iminium Product Iminium Ion TransitionState->Product_Iminium Product Aldol Product Product_Iminium->Product + H2O Product->Proline - Proline (catalyst regeneration) G OsO4 OsO4 ActiveCatalyst [L*OsO3(NR)] OsO4->ActiveCatalyst Ligand Chiral Ligand (L*) Ligand->ActiveCatalyst NitrogenSource Nitrogen Source (R2NClNa) NitrogenSource->ActiveCatalyst Cycloaddition [3+2] or [2+2] Cycloaddition ActiveCatalyst->Cycloaddition Olefin Olefin Olefin->Cycloaddition Metallacycle Os(VI) Azaglycolate Cycloaddition->Metallacycle Metallacycle->ActiveCatalyst Reoxidation by R2NClNa Product 1,2-Amino Alcohol Metallacycle->Product Hydrolysis Hydrolysis Hydrolysis Reoxidation Reoxidation G Start Start Catalyst_Precursor [RuCl2(p-cymene)]2 + Chiral Ligand Start->Catalyst_Precursor Active_Catalyst Active Ru-Hydride Catalyst Catalyst_Precursor->Active_Catalyst + Base, H-Source Reduction Asymmetric Hydride Transfer Active_Catalyst->Reduction Ketone α-Amino Ketone Ketone->Reduction H_Source Hydrogen Source (e.g., i-PrOH) H_Source->Active_Catalyst Product_Complex Ru-Alkoxide Product Complex Reduction->Product_Complex Product_Complex->Active_Catalyst - Product Product Chiral 1,2-Amino Alcohol Product_Complex->Product + H-Source End End Product->End G Cu_precatalyst Cu(I) Precatalyst CuH [L*CuH] Cu_precatalyst->CuH Ligand Chiral Ligand (L*) Ligand->CuH Silane Hydrosilane Silane->CuH Insertion Migratory Insertion CuH->Insertion Allene Allene/Azatriene Allene->Insertion AllylCu Chiral Allyl-Cu Intermediate Insertion->AllylCu Addition Nucleophilic Addition AllylCu->Addition Ketone Ketone Ketone->Addition Alkoxide Cu-Alkoxide Addition->Alkoxide Alkoxide->CuH Turnover Product Allylic 1,2-Amino Alcohol Alkoxide->Product Workup Turnover Protonolysis/ Metathesis

References

The Cornerstone of Chiral Pharmaceuticals: A Technical Guide to (1S,2S)-trans-N-Boc-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-trans-N-Boc-2-aminocyclopentanol stands as a pivotal chiral building block in the synthesis of a diverse array of pharmaceuticals. Its rigid cyclopentane scaffold and defined stereochemistry provide a unique platform for the development of potent and selective therapeutic agents. This technical guide delves into the synthesis, properties, and critical applications of this versatile precursor, offering a comprehensive resource for researchers in the field of drug discovery and development.

Physicochemical Properties

This compound is a white crystalline solid. Key physicochemical data are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Melting Point 87.0 °C
Boiling Point (Predicted) 320.8 ± 31.0 °C
Density (Predicted) 1.08 ± 0.1 g/cm³ (at 20°C)
Storage Temperature Room Temperature, Sealed in Dry Conditions

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc-protection of its precursor, (1S,2S)-trans-2-aminocyclopentanol hydrochloride. This reaction is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of (1S,2S)-trans-2-aminocyclopentanol

Materials:

  • (1S,2S)-trans-2-Aminocyclopentanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolution: Dissolve (1S,2S)-trans-2-aminocyclopentanol hydrochloride in dichloromethane.

  • Basification: Add triethylamine to the solution to neutralize the hydrochloride salt and free the amine.

  • Boc Protection: Add di-tert-butyl dicarbonate to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Quantitative Data:

While specific yields can vary depending on the scale and precise reaction conditions, this procedure generally affords the desired product in good to excellent yields with high purity.

ParameterTypical Value
Yield 85-95%
Purity (by GC or HPLC) >98%

Pharmaceutical Applications

The well-defined stereochemistry of this compound makes it an invaluable precursor for the asymmetric synthesis of complex pharmaceutical agents. Two prominent areas of its application are in the development of carbocyclic nucleoside analogues with antiviral and anticancer properties, and as a scaffold for the synthesis of DNA methyltransferase (DNMT) inhibitors.

Precursor for Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability and can lead to potent antiviral and anticancer activities. This compound provides the chiral cyclopentane core for the synthesis of these analogues.

One of the most significant applications of aminocyclopentanol-derived precursors is in the synthesis of antiviral drugs like Abacavir , a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. The cyclopentene moiety in Abacavir is derived from a chiral aminocyclopentanol intermediate.

Mechanism of Action: Carbocyclic Nucleoside Reverse Transcriptase Inhibition

Carbocyclic nucleoside analogues, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors of viral reverse transcriptase. They are incorporated into the growing viral DNA chain, and due to the lack of a 3'-hydroxyl group on the cyclopentane ring, they cause chain termination, thus halting viral replication.

G cluster_drug Drug Action ViralRNA Viral RNA ReverseTranscriptase Reverse Transcriptase ViralRNA->ReverseTranscriptase ViralDNA Viral DNA ReverseTranscriptase->ViralDNA Synthesis Inhibition Chain Termination ReverseTranscriptase->Inhibition Drug (1S,2S)-trans-N-Boc-2- aminocyclopentanol Precursor CarbocyclicNucleoside Carbocyclic Nucleoside Analogue (e.g., Abacavir) Drug->CarbocyclicNucleoside Synthesis ActiveTriphosphate Active Triphosphate Form CarbocyclicNucleoside->ActiveTriphosphate Intracellular Phosphorylation ActiveTriphosphate->ReverseTranscriptase Competitive Inhibition

Caption: Mechanism of Carbocyclic Nucleoside Antiviral Activity.

Precursor for DNA Methyltransferase (DNMT) Inhibitors

This compound is also utilized in the asymmetric synthesis of constrained analogues of (-)-S-adenosyl-L-homocysteine (SAH). SAH is a product and a natural inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including DNA methyltransferases (DNMTs). Aberrant DNA methylation is a hallmark of many cancers, making DNMTs attractive therapeutic targets. By mimicking the structure of SAH, these synthetic analogues can inhibit DNMTs, leading to the re-expression of tumor suppressor genes.[1]

Mechanism of Action: DNA Methyltransferase Inhibition

DNA methyltransferases catalyze the transfer of a methyl group from SAM to the C5 position of cytosine in DNA. This process is crucial for gene regulation. SAH analogues derived from this compound act as competitive inhibitors of DNMTs by binding to the SAH binding site, thereby preventing the methylation of DNA. This leads to a hypomethylated state in cancer cells, which can reactivate silenced tumor suppressor genes and inhibit tumor growth.

G cluster_methylation DNA Methylation Process SAM S-adenosyl-L-methionine (SAM) DNMT DNA Methyltransferase (DNMT) SAM->DNMT DNA DNA (Cytosine) DNA->DNMT MethylatedDNA Methylated DNA DNMT->MethylatedDNA Methyl Transfer SAH S-adenosyl-L-homocysteine (SAH) DNMT->SAH Product Release Inhibition Inhibition of Methylation DNMT->Inhibition Precursor (1S,2S)-trans-N-Boc-2- aminocyclopentanol SAH_Analogue Constrained SAH Analogue Precursor->SAH_Analogue Asymmetric Synthesis SAH_Analogue->DNMT

Caption: Mechanism of DNA Methyltransferase Inhibition by SAH Analogues.

Conclusion

This compound is a cornerstone chiral precursor in modern pharmaceutical synthesis. Its utility in constructing both carbocyclic nucleoside analogues and DNA methyltransferase inhibitors highlights its significance in the development of novel antiviral and anticancer therapies. The detailed synthetic protocols and understanding of its role in creating targeted therapeutics underscore its importance for researchers and professionals dedicated to advancing medicinal chemistry.

References

Technical Guide: Boc Protection of trans-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical strategic consideration in multi-step organic synthesis, particularly within the realms of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups, prized for its stability across a wide array of reaction conditions and its facile cleavage under mild acidic conditions. This guide provides an in-depth technical overview of the Boc protection of trans-2-aminocyclopentanol, a valuable chiral building block in the synthesis of various pharmaceutical agents.

The reaction involves the treatment of trans-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base, to yield the corresponding N-Boc protected carbamate. This transformation effectively masks the nucleophilicity of the amine, allowing for selective reactions at other functional groups within the molecule.

Reaction Scheme and Mechanism

The Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This results in the formation of a tetrahedral intermediate, which then collapses to furnish the N-Boc protected amine along with the byproducts tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction.

digraph "Boc Protection Mechanism" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Reaction Mechanism for Boc Protection of an Amine", splines=true, overlap=false, nodesep=0.5, ranksep=1.2];
  node [shape=plaintext, fontname="Arial", fontsize=12];
  rankdir=LR;

// Nodes Amine [label="R-NH₂"]; Boc2O [label="Boc₂O"]; Intermediate [label="Tetrahedral Intermediate"]; Product [label="R-NH-Boc"]; Byproducts [label="t-BuOH + CO₂"];

// Edges Amine -> Intermediate [label="Nucleophilic Attack", fontcolor="#34A853", color="#34A853"]; Boc2O -> Intermediate [color="#34A853"]; Intermediate -> Product [label="Collapse", fontcolor="#EA4335", color="#EA4335"]; Intermediate -> Byproducts [label="Elimination", fontcolor="#FBBC05", color="#FBBC05"]; }

Caption: General experimental workflow for the Boc protection of trans-2-aminocyclopentanol.

Conclusion

The Boc protection of trans-2-aminocyclopentanol is a fundamental transformation for the utilization of this chiral building block in complex organic synthesis. The protocols described herein offer robust and adaptable methods for achieving this protection efficiently. Researchers and drug development professionals can leverage this guide to effectively incorporate Boc-protected trans-2-aminocyclopentanol into their synthetic strategies, enabling the development of novel and impactful pharmaceutical agents. Further optimization of reaction conditions for specific applications may be beneficial to maximize yields and purity.

The Pivotal Role of Aminocyclopentanol Derivatives in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of stereochemically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Within the arsenal of tools available for asymmetric synthesis, chiral aminocyclopentanol derivatives have emerged as a versatile and powerful class of scaffolds for the development of highly effective catalysts and ligands. Their inherent structural rigidity, combined with the strategic placement of amino and hydroxyl functionalities, provides a robust framework for inducing stereoselectivity in a wide array of chemical transformations. This technical guide delves into the core features of aminocyclopentanol derivatives in catalysis, presenting key data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Core Features of Aminocyclopentanol Derivatives

The efficacy of aminocyclopentanol derivatives in asymmetric catalysis stems from several key structural and functional attributes:

  • Rigid Cyclopentane Backbone: The five-membered ring structure imparts a high degree of conformational rigidity. This pre-organization of the catalytic environment is crucial for effective chiral recognition and the creation of a well-defined transition state, leading to high levels of stereochemical control.

  • Bifunctional Nature: The presence of both an amino and a hydroxyl group allows for bidentate chelation to a metal center. This dual coordination enhances the stability of the catalyst-substrate complex and restricts the possible pathways of the reaction, thereby favoring the formation of a single stereoisomer.

  • Tunable Stereochemistry: The relative orientation of the amino and hydroxyl groups (cis or trans) and the absolute stereochemistry at the chiral centers can be systematically varied. This modularity allows for the fine-tuning of the catalyst's steric and electronic properties to suit a specific transformation, enabling the synthesis of either enantiomer of the desired product.

  • Versatile Platform for Ligand Synthesis: The amino and hydroxyl moieties serve as convenient handles for further chemical modification. This allows for the synthesis of a diverse library of ligands with varying steric bulk and electronic properties, facilitating the optimization of catalyst performance for a given reaction.[1]

Applications in Asymmetric Catalysis: A Quantitative Overview

Aminocyclopentanol derivatives have demonstrated exceptional performance as ligands and auxiliaries in a variety of asymmetric catalytic reactions. The following tables summarize key quantitative data for some of the most common applications, providing a comparative overview of their effectiveness.

Asymmetric Alkylation

Chiral oxazolidinones derived from aminocyclopentanol derivatives are highly effective auxiliaries in asymmetric alkylation reactions. The rigid bicyclic structure of the auxiliary effectively shields one face of the enolate, leading to excellent diastereoselectivity in the alkylation step.

Aminocyclopentanol DerivativeElectrophileDiastereomeric Excess (de)Yield (%)Reference
(1S,2R)-2-AminocyclopentanolBenzyl bromide>99%85%[1]
(1S,2R)-2-AminocyclopentanolEthyl iodide>99%82%[1]
Asymmetric Aldol Reactions

Similarly, these oxazolidinone auxiliaries can be utilized to achieve high levels of stereocontrol in asymmetric aldol reactions. The chiral environment created by the auxiliary directs the approach of the aldehyde, resulting in the formation of the desired syn-aldol adduct with high diastereoselectivity.

Aminocyclopentanol DerivativeAldehydeDiastereomeric Excess (de)Yield (%)Reference
(1S,2R)-2-AminocyclopentanolIsobutyraldehyde>99%80%[1]
(1S,2R)-2-AminocyclopentanolBenzaldehyde>99%75%[1]
(1S,2R)-2-AminocyclopentanolPropionaldehyde>99%78%[1]
Enantioselective Addition of Diethylzinc to Aldehydes

Aminocyclopentanol derivatives are also excellent chiral ligands for the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. The in-situ generated chiral zinc-amino alkoxide complex catalyzes the reaction with high enantioselectivity.

Aminocyclopentanol DerivativeAldehydeEnantiomeric Excess (ee)Yield (%)Reference
(1R,2S)-N,N-dibutyl-2-aminocyclopentanolBenzaldehyde95%98%
(1S,2R)-2-(diphenylmethylamino)cyclopentanolBenzaldehyde92%96%
(1R,2R)-trans-2-aminocyclopentanolp-Tolualdehyde88%94%

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of aminocyclopentanol derivatives in catalysis.

Synthesis of a Chiral Oxazolidinone Auxiliary from (1S,2R)-2-Aminocyclopentanol

Objective: To prepare the (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary.

Materials:

  • (1S,2R)-2-Aminocyclopentanol

  • Triphosgene or Di(2-pyridyl) carbonate

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a solution of (1S,2R)-2-aminocyclopentanol (1.0 eq) in anhydrous dichloromethane, add triethylamine (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) or di(2-pyridyl) carbonate (1.5 eq) in anhydrous dichloromethane to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (4R,5S)-cyclopentano[d]oxazolidin-2-one.

General Protocol for Asymmetric Aldol Reaction using the Chiral Oxazolidinone Auxiliary

Objective: To perform a diastereoselective aldol reaction with an aldehyde.

Materials:

  • (4R,5S)-cyclopentano[d]oxazolidin-2-one

  • Propionyl chloride or other acyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line, etc.)

Procedure:

  • N-Acylation: To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add the acyl chloride (1.1 eq) and stir for 30 minutes.

  • Enolate Formation: Cool the solution of the N-acylated oxazolidinone to -78 °C. Add di-n-butylboron triflate (1.2 eq) followed by triethylamine (1.3 eq) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Addition: Cool the resulting boron enolate solution back to -78 °C. Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then at 0 °C for an additional hour.

  • Work-up: Quench the reaction by adding a phosphate buffer solution (pH 7). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the aldol adduct.

  • Determine the diastereomeric excess by ¹H NMR spectroscopy or HPLC analysis.

General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: To synthesize (R)-1-phenyl-1-propanol with high enantioselectivity.

Materials:

  • Chiral aminocyclopentanol ligand (e.g., (1R,2S)-N,N-dibutyl-2-aminocyclopentanol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral aminocyclopentanol ligand (0.02-0.1 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.0 eq) to the stirred ligand solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-ligand complex.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental workflows and catalytic cycles relevant to the application of aminocyclopentanol derivatives.

Synthesis_of_Aminocyclopentanol_Derivative cluster_start Starting Materials cluster_reaction1 Hetero-Diels-Alder Reaction cluster_reaction2 Reduction & Resolution cluster_final Final Product Cyclopentadiene Cyclopentadiene Cycloaddition_Intermediate Cycloaddition_Intermediate Cyclopentadiene->Cycloaddition_Intermediate N-Boc-hydroxylamine N-Boc-hydroxylamine Oxidation Oxidation N-Boc-hydroxylamine->Oxidation Oxidation->Cycloaddition_Intermediate in situ Reduction Reduction Cycloaddition_Intermediate->Reduction Racemic_Aminocyclopentenol Racemic_Aminocyclopentenol Reduction->Racemic_Aminocyclopentenol Enzymatic_Resolution Enzymatic_Resolution Racemic_Aminocyclopentenol->Enzymatic_Resolution Chiral_Aminocyclopentanol Chiral_Aminocyclopentanol Enzymatic_Resolution->Chiral_Aminocyclopentanol

Caption: Synthetic pathway to a chiral aminocyclopentanol derivative.

Catalytic_Cycle_Diethylzinc_Addition Ligand Chiral Aminocyclopentanol Ligand (L) Catalyst_Formation Catalyst Formation Ligand->Catalyst_Formation Et2Zn Diethylzinc (Et2Zn) Et2Zn->Catalyst_Formation Active_Catalyst Chiral Zinc Alkoxide Complex [(L)ZnEt] Catalyst_Formation->Active_Catalyst Coordination Coordination Active_Catalyst->Coordination Aldehyde Aldehyde (RCHO) Aldehyde->Coordination Transition_State Diastereomeric Transition State Coordination->Transition_State Addition Ethyl Transfer Transition_State->Addition Product_Complex Zinc Alkoxide Product Complex Addition->Product_Complex Product_Complex->Active_Catalyst Regeneration Hydrolysis Hydrolysis Product_Complex->Hydrolysis Product Chiral Secondary Alcohol Hydrolysis->Product

References

Methodological & Application

Application Notes and Protocols: Asymmetric Alkylation Using Cyclopentanol-Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on the Chiral Auxiliary: While the topic specifies (1S,2S)-trans-N-Boc-2-aminocyclopentanol, a thorough review of the scientific literature did not yield specific examples of its application as a chiral auxiliary in asymmetric alkylation. However, the closely related cis-isomer, (1S,2R)-2-aminocyclopentan-1-ol, has been successfully employed for this purpose. This compound is typically converted into a rigid oxazolidinone structure to serve as an effective chiral auxiliary. The following application notes and protocols are based on the documented use of this (1S,2R)-cis isomer, providing a valuable framework for employing aminocyclopentanol derivatives in asymmetric synthesis.

Introduction

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of chiral molecules, particularly in the development of pharmaceuticals and other bioactive compounds. Chiral auxiliaries are a powerful tool to control the stereochemical outcome of such reactions. This document details the application of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol in the asymmetric alkylation of N-acyl imides. The aminocyclopentanol is first converted into a conformationally constrained oxazolidinone, which then directs the stereoselective alkylation of an attached acyl group.

Signaling Pathways and Logical Relationships

The core principle of this asymmetric alkylation strategy relies on the steric influence of the chiral auxiliary. The rigid, fused ring system of the cyclopentano-oxazolidinone creates a chiral environment that effectively shields one face of the enolate derived from the N-acyl moiety. This steric hindrance directs the approach of the electrophile (alkyl halide) to the opposite, less hindered face, resulting in a highly diastereoselective transformation. The newly formed stereocenter's configuration is thus dictated by the absolute stereochemistry of the chiral auxiliary.

Asymmetric_Alkylation_Pathway cluster_prep Auxiliary Preparation cluster_reaction Asymmetric Alkylation cluster_cleavage Product Isolation Amino_Alcohol (1S,2R)-2-Aminocyclopentanol Oxazolidinone (4R,5S)-Cyclopentano[d]oxazolidin-2-one (Chiral Auxiliary) Amino_Alcohol->Oxazolidinone Cyclization Acyl_Imide N-Acyl Imide (Substrate) Oxazolidinone->Acyl_Imide Acylation Enolate Chiral Enolate Formation (Base Deprotonation) Acyl_Imide->Enolate Alkylation Diastereoselective Alkylation (Electrophile Addition) Enolate->Alkylation Product Alkylated Imide (High Diastereomeric Excess) Cleavage Auxiliary Cleavage Product->Cleavage Chiral_Acid Enantiomerically Enriched Carboxylic Acid Cleavage->Chiral_Acid Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Figure 1: Logical workflow for asymmetric alkylation using a cyclopentanol-derived auxiliary.

Data Presentation

The following tables summarize the quantitative data for the asymmetric alkylation of the N-propionyl derivative of (4R,5S)-cyclopentano[d]oxazolidin-2-one.[1]

Table 1: Asymmetric Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one [1]

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)
1Benzyl bromideN-((S)-2-phenylpropanoyl) derivative72>99
2Allyl iodideN-((S)-pent-4-enoyl) derivative65>99

*Yields are for pure products after silica gel chromatography. *Diastereomeric excess was determined by HPLC and 400 MHz ¹H NMR spectroscopy.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the asymmetric alkylation using the (1S,2R)-2-aminocyclopentanol-derived auxiliary.[1]

Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one (Chiral Auxiliary)

This protocol describes the conversion of the amino alcohol precursor to the rigid oxazolidinone auxiliary.

Protocol_1 start Start: (1S,2R)-2-aminocyclopentanol step1 1. React with phosgene or equivalent (e.g., triphosgene, CDI) in the presence of a base. start->step1 step2 2. Promote intramolecular cyclization. step1->step2 step3 3. Purify the product by crystallization or chromatography. step2->step3 end End: (4R,5S)-cyclopentano[d]oxazolidin-2-one step3->end

Figure 2: Experimental workflow for the synthesis of the chiral auxiliary.

Materials:

  • (1S,2R)-2-aminocyclopentanol

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve (1S,2R)-2-aminocyclopentanol in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (approx. 2.2 equivalents) to the solution.

  • Slowly add a solution of triphosgene (approx. 0.4 equivalents) or CDI (approx. 1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure (4R,5S)-cyclopentano[d]oxazolidin-2-one.

Protocol 2: N-Acylation of the Chiral Auxiliary

This protocol details the attachment of the acyl group that will be alkylated. The example uses propionyl chloride.

Materials:

  • (4R,5S)-cyclopentano[d]oxazolidin-2-one

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the chiral auxiliary (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.0 equivalent) dropwise. Stir for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The resulting N-propionyl imide is often used in the next step without further purification.

Protocol 3: Asymmetric Alkylation

This is the key stereocontrol step. The example uses benzyl bromide as the electrophile.

Materials:

  • N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one

  • Lithium hexamethyldisilazide (LiHMDS) or Sodium hexamethyldisilazide (NaHMDS) solution in THF

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-propionyl imide (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add LiHMDS (1.1 equivalents) dropwise to form the lithium enolate. Stir for 1 hour at -78 °C.

  • Add benzyl bromide (1.2 equivalents) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to -20 °C over 6 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography on silica gel to isolate the alkylated product.

Protocol 4: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the chiral carboxylic acid product and allows for the recovery of the auxiliary.

Materials:

  • Alkylated N-acyl imide

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • THF/Water solvent mixture

Procedure:

  • Dissolve the alkylated imide in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equivalents), followed by an aqueous solution of LiOH (2.0 equivalents).

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 3-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous solution with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1N HCl.

  • Extract the acidified aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the final product.

References

Application Notes and Protocols for N-Boc Deprotection in Aminocyclopentanol Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of tert-butoxycarbonyl (Boc)-protected aminocyclopentanol systems, a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The selection of an appropriate deprotection method is crucial to ensure high yields and purity of the desired aminocyclopentanol. These notes cover widely-used acidic deprotection protocols as well as alternative methods for substrates sensitive to strong acids.

Data Presentation: Comparison of N-Boc Deprotection Protocols

The following table summarizes quantitative data for common deprotection methods applicable to N-Boc protected aminocyclopentanol derivatives, facilitating a clear comparison of their efficacy.

Reagent(s)Solvent(s)Substrate ExampleReaction TimeTemperatureYield (%)Reference
4M Hydrogen Chloride1,4-DioxaneN-Boc-(1R,3S)-3-aminocyclopentanol2 hoursRoom Temp. (20°C)95[1]
Acetyl Chloride / IsopropanolIsopropanolN-Boc-(1R,3S)-3-aminocyclopentanol derivative12 hoursRoom Temp. (25°C)80[1]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)General N-Boc amines1 - 4 hours0°C to Room Temp.>90[2][3]
Oxalyl Chloride / MethanolMethanolAromatic, Aliphatic, Heterocyclic Amines1 - 4 hoursRoom Temp.>70 (up to 90%)[4][5]
Thermal (Boiling Water)WaterAromatic & Aliphatic Amines10 min - 2 h100°CQuantitative[4]

Experimental Protocols

Protocol 1: Deprotection using Hydrogen Chloride in 1,4-Dioxane

This protocol describes a high-yield method for the removal of the Boc protecting group from aminocyclopentanol using a solution of hydrogen chloride in 1,4-dioxane.[1] This method is advantageous when the hydrochloride salt of the amine is the desired product.[2]

Materials:

  • Boc-protected aminocyclopentanol derivative

  • 1,4-Dioxane, anhydrous

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Acetonitrile (for precipitation/washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven or desiccator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected aminocyclopentanol derivative (1.0 eq) in anhydrous 1,4-dioxane.[1]

  • Acid Addition: To the stirred solution, add the 4M solution of hydrogen chloride in 1,4-dioxane (5-10 eq) at room temperature.[1][2]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deprotected amine is typically more polar, resulting in a lower Rf value on TLC.[6]

  • Precipitation: Upon completion of the reaction, add acetonitrile to the reaction mixture to precipitate the aminocyclopentanol hydrochloride salt.[1]

  • Isolation: Collect the resulting solid by suction filtration.[1]

  • Washing: Wash the filter cake with additional acetonitrile to remove any residual impurities.[1]

  • Drying: Dry the isolated solid under vacuum to obtain the final product.[1]

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and generally effective method for Boc deprotection. TFA is volatile and can be easily removed under reduced pressure.[2]

Materials:

  • Boc-protected aminocyclopentanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected aminocyclopentanol (1.0 eq) in anhydrous DCM (typically 0.1-0.5 M concentration) in a round-bottom flask.[3]

  • Addition of TFA: Cool the solution to 0°C using an ice bath.[3] Slowly add TFA (5-10 eq) to the stirred solution.[2] The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2][3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[2][3] b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).[2] c. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution.[2][3] d. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free aminocyclopentanol.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products & Byproducts Boc_Amine Boc-Protected Aminocyclopentanol Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation Acid H-A (e.g., TFA, HCl) Acid->Protonation Loss_tBu Loss of tert-Butyl Cation (forms Carbamic Acid intermediate) Protonation->Loss_tBu Cleavage Decarboxylation Spontaneous Decarboxylation (Release of CO2) Loss_tBu->Decarboxylation Isobutylene Isobutylene Loss_tBu->Isobutylene Byproduct Amine_Salt Aminocyclopentanol Salt Decarboxylation->Amine_Salt Final Product CO2 Carbon Dioxide Decarboxylation->CO2 Byproduct

Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.

Experimental_Workflow Start Start Dissolve 1. Dissolve Boc-protected aminocyclopentanol in solvent Start->Dissolve Cool 2. Cool solution to 0°C (optional, for TFA) Dissolve->Cool Add_Acid 3. Add acidic reagent (e.g., HCl in Dioxane or TFA) Cool->Add_Acid React 4. Stir at specified temperature and monitor reaction (TLC/LC-MS) Add_Acid->React Workup 5. Work-up React->Workup Precipitate 5a. Precipitation (for HCl protocol) Workup->Precipitate HCl Extract 5b. Extraction & Neutralization (for TFA protocol) Workup->Extract TFA Isolate 6. Isolate and dry product Precipitate->Isolate Extract->Isolate End End Isolate->End

Caption: General Experimental Workflow for N-Boc Deprotection.

Logical Relationships

Protocol_Selection Start Select N-Boc Deprotection Protocol Acid_Sensitive Are other acid-sensitive functional groups present? Start->Acid_Sensitive Strong_Acid Use Strong Acid Protocol (TFA or HCl) Acid_Sensitive->Strong_Acid No Mild_Method Consider Alternative Methods: - Oxalyl Chloride/Methanol - Thermal Deprotection Acid_Sensitive->Mild_Method Yes Desired_Salt Is the hydrochloride salt the desired final product? HCl_Protocol Use HCl in Dioxane Protocol Desired_Salt->HCl_Protocol Yes TFA_Protocol Use TFA in DCM Protocol Desired_Salt->TFA_Protocol No Strong_Acid->Desired_Salt

Caption: Decision Tree for N-Boc Deprotection Protocol Selection.

Troubleshooting and Considerations

  • Incomplete or Slow Deprotection: This may be due to insufficient acid concentration, low reaction temperature, or steric hindrance around the Boc-protected amine.[6] Increasing the acid concentration or reaction temperature may be necessary.[6] For highly resistant substrates, neat TFA can be effective, provided the substrate is stable under these conditions.[6]

  • Side Reactions: The tert-butyl cation generated during the reaction can cause side reactions, such as alkylation of electron-rich aromatic rings or sulfur-containing functional groups.[7] The use of scavengers can suppress these unwanted reactions.

  • Alternative Methods: For substrates with acid-sensitive functional groups, traditional strong acid deprotection may not be suitable.[4][6] In such cases, milder methods should be considered. Options include thermal deprotection in boiling water or using reagents like oxalyl chloride in methanol.[4][5] Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) also offer non-protic alternatives.[6][8]

  • Monitoring the Reaction: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress. The deprotected amine, being more polar, will have a lower Rf value than the Boc-protected starting material.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[1]

References

Application Notes and Protocols for (1S,2S)-trans-N-Boc-2-aminocyclopentanol as a Chiral Ligand Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (1S,2S)-trans-N-Boc-2-aminocyclopentanol as a precursor for a chiral ligand in asymmetric synthesis. The primary application highlighted is the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.

Introduction

This compound is a valuable chiral building block. Following deprotection of the tert-butyloxycarbonyl (Boc) group, the resulting (1S,2S)-trans-2-aminocyclopentanol can be utilized as a bidentate chiral ligand, coordinating to a metal center through its amino and hydroxyl moieties. This rigidified cyclopentane backbone creates a well-defined chiral environment, enabling high stereocontrol in various asymmetric transformations. Further N-alkylation of the amino group can be employed to fine-tune the steric and electronic properties of the ligand, thereby influencing the enantioselectivity of the catalyzed reaction.

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes

The deprotected and N-alkylated derivatives of this compound are effective chiral ligands for the asymmetric addition of diethylzinc to prochiral aldehydes, yielding valuable chiral secondary alcohols with high enantiomeric excess.

Reaction Scheme
Experimental Data

The following table summarizes the performance of various N-substituted (1S,2S)-trans-2-aminocyclopentanol ligands in the enantioselective addition of diethylzinc to benzaldehyde.

Ligand (N-substituent)Yield (%)Enantiomeric Excess (ee, %)Configuration
H9585S
Methyl9892S
n-Butyl9696S
Benzyl9488S

Data sourced from studies on optically active trans-2-aminocyclopentanols as ligands in the enantioselective addition of diethylzinc to benzaldehyde.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amino alcohol, (1S,2S)-trans-2-aminocyclopentanol, which can be used as a chiral ligand.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add an excess of trifluoroacetic acid to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1S,2S)-trans-2-aminocyclopentanol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol details the in-situ formation of the chiral catalyst and its use in the asymmetric ethylation of benzaldehyde.

Materials:

  • (1S,2S)-trans-2-(N-alkylamino)cyclopentanol (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Dry glassware

Procedure:

  • Under an inert atmosphere, dissolve the chiral ligand (e.g., 0.05 mmol) in anhydrous toluene (5 mL) in a flame-dried reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mmol) to the stirred solution of the ligand.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-ligand complex.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Logical Workflow for Ligand Application

Ligand_Application_Workflow Workflow: From Precursor to Chiral Product cluster_ligand_prep Ligand Preparation cluster_catalysis Asymmetric Catalysis Boc_Precursor This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Precursor->Deprotection Free_Amine (1S,2S)-trans-2-aminocyclopentanol Deprotection->Free_Amine N_Alkylation N-Alkylation (Optional) Free_Amine->N_Alkylation Final_Ligand Chiral Ligand Free_Amine->Final_Ligand N_Alkylation->Final_Ligand Catalyst_Formation In-situ Catalyst Formation (Ligand + Et2Zn) Final_Ligand->Catalyst_Formation Reaction Enantioselective Addition Catalyst_Formation->Reaction Aldehyde Prochiral Aldehyde Aldehyde->Reaction Chiral_Alcohol Chiral Secondary Alcohol Reaction->Chiral_Alcohol

Caption: From Precursor to Product Workflow.

Catalytic Cycle for Diethylzinc Addition

Catalytic_Cycle Proposed Catalytic Cycle Active_Catalyst [L*ZnEt] Aldehyde_Coordination Aldehyde Coordination Active_Catalyst->Aldehyde_Coordination + RCHO Transition_State Diastereomeric Transition State Aldehyde_Coordination->Transition_State + Et2Zn Product_Formation Product Formation Transition_State->Product_Formation Et transfer Product_Release Product Release & Catalyst Regeneration Product_Formation->Product_Release - RCH(OEt)ZnEt Product_Release->Active_Catalyst + Et2Zn - Zn(OEt)2

Caption: Catalytic Cycle of Addition.

Application Notes and Protocols for Stereoselective Synthesis Using (1S,2S)-trans-N-Boc-2-aminocyclopentanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are essential tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The (1S,2S)-trans-N-Boc-2-aminocyclopentanol is a rigid cyclic amino alcohol, making it a promising scaffold for inducing high stereoselectivity. Its defined trans-stereochemistry provides a distinct conformational bias that can effectively shield one face of a reactive intermediate. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in key stereoselective transformations, specifically in diastereoselective enolate alkylation and aldol reactions. The methodologies are based on established principles of auxiliary-controlled synthesis, similar to those reported for related cyclic amino alcohol systems, which have demonstrated excellent diastereofacial selectivity (>99%)[1].

Logical Workflow for Auxiliary-Based Asymmetric Synthesis

The general strategy involves the temporary attachment of the chiral auxiliary to a prochiral substrate, a highly diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product while allowing for potential recovery of the auxiliary.

G A (1S,2S)-trans-N-Boc- 2-aminocyclopentanol B Oxazolidinone Formation A->B  e.g., Phosgene/Triphosgene C N-Acylation B->C  Acyl Chloride/  Anhydride D N-Acyl Oxazolidinone C->D E Enolate Formation (e.g., LDA, Bu₂BOTf) D->E F Diastereoselective Reaction (Alkylation or Aldol) E->F  + Electrophile  (R-X or R'CHO) G Alkylated/Aldol Product (Auxiliary Attached) F->G H Auxiliary Cleavage (e.g., LiOH/H₂O₂) G->H I Chiral Product (Acid or Alcohol) H->I J Recovered Auxiliary H->J

References

Application Notes and Protocols: Synthesis and Application of Constrained (-)-S-adenosyl-L-homocysteine Analogs as Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs as potent inhibitors of methyltransferases. This document includes quantitative data on inhibitor potency, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction

S-adenosyl-L-methionine (SAM)-dependent methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from SAM to various substrates, including DNA, RNA, proteins, and small molecules. This process is crucial for a wide range of biological functions, and its dysregulation is implicated in numerous diseases, including cancer and viral infections. S-adenosyl-L-homocysteine (SAH) is the by-product of the methylation reaction and a feedback inhibitor of most methyltransferases.[1] Analogs of SAH, particularly those with conformationally constrained homocysteine mimics, have emerged as a promising class of potent and selective methyltransferase inhibitors.[1][2] By locking the homocysteine moiety into a specific conformation, these analogs can achieve higher binding affinity and improved selectivity for the target enzyme.[1]

This document focuses on the application of these constrained SAH analogs in inhibiting two key classes of methyltransferases: human DNA methyltransferases (DNMTs) and viral RNA methyltransferases, specifically the nsp14 N7-methyltransferase from coronaviruses.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory activities of various constrained and related SAH analogs against human DNMT1 and viral nsp14 methyltransferase.

Table 1: Inhibitory Activity of SAH Analogs against Human DNA Methyltransferase 1 (DNMT1)

Compound IDDescriptionIC50 (µM) for DNMT1Selectivity NotesReference
SAH Endogenous inhibitor0.7 ± 0.1Non-selective[3]
CM-272 Synthetic inhibitor1.2 ± 0.23-fold less potent against DNMT3b[3]
Compound 35 Transition-state analog1.2 ± 0.26-fold less potent against DNMT3b[3]
Compound 52 Transition-state analog7.2 ± 2.2Did not inhibit DNMT3b at 100 µM[3]
Compound 69 Partial inhibitor12.8 ± 2.132-fold more selective for DNMT1 over DNMT3b[3]
Aurintricarboxylic acid (ATA) Novel inhibitor0.68Also inhibits DNMT3a with IC50 of 1.4 µM[4]

Table 2: Inhibitory Activity of Constrained SAH Analogs against Viral nsp14 N7-Methyltransferase

Compound IDDescriptionIC50 (µM) for nsp14Antiviral Activity (EC50, µM)Reference
4p Constrained SAH analog0.2~20 (MHV and SARS-CoV-2)[3][5]
4h Constrained SAH analog< 52-fold greater than 4p[3][5]
12q (STM969) Adenosine 5'-carboxamide derivative0.019Poor antiviral performance in vitro[6]
18l (HK370) Adenosine 5'-carboxamide derivative0.03112 ± 6 (Calu-3 cell line)[7]
Sinefungin (SIN) Natural product analog of SAM0.46 ± 0.05Not reported in this study[7]
Compound 4 (adenosine-5'-carboxylic acid derivative) Adenosine 5'-carboxamide precursor12Not reported in this study[7]

Experimental Protocols

I. General Protocol for the Synthesis of a Constrained Pyrrolidine-Based SAH Analog

This protocol outlines a general strategy for the synthesis of SAH analogs where the homocysteine moiety is replaced by a constrained (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid core. This method is adapted from principles of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • NMP (N-Methyl-2-pyrrolidinone) or DMF (Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • Reagents for conversion of hydroxyl to mercapto group (e.g., Lawesson's reagent or via a mesylate intermediate followed by substitution with a thiol equivalent)

  • 5'-amino-5'-deoxyadenosine building blocks

  • Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 8 hours.[8]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in NMP for 20-30 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with NMP.[9]

  • Coupling of the Pyrrolidine Core:

    • Activate the carboxylic acid of the protected (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid derivative using HATU or HBTU and DIEA in NMP.

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed for at least 20 minutes. Monitor the reaction using a Kaiser test.[8]

  • Modification of the Hydroxyl Group:

    • Cleave the protected pyrrolidine derivative from the resin.

    • In solution, convert the hydroxyl group at the 4-position to a thiol group. This can be achieved through various methods, such as mesylation followed by nucleophilic substitution with a protected thiol, or by using a thionating agent like Lawesson's reagent.

  • Coupling to the Adenosine Moiety:

    • Synthesize or procure a suitable 5'-amino-5'-deoxyadenosine derivative.

    • Couple the carboxylic acid of the modified pyrrolidine core to the 5'-amino group of the adenosine derivative using standard peptide coupling reagents (e.g., HATU, HBTU).

  • Deprotection and Purification:

    • Remove all protecting groups using a cleavage cocktail, typically containing TFA.

    • Purify the final constrained SAH analog by reverse-phase HPLC.

    • Characterize the product by mass spectrometry and NMR.

II. Protocol for Viral nsp14 N7-Methyltransferase Inhibition Assay (Radiometric)

This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a viral RNA substrate.

Materials:

  • Recombinant SARS-CoV-2 nsp10/nsp14 complex

  • Biotinylated RNA substrate

  • [³H]-S-adenosylmethionine ([³H]-SAM)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 250 µM MgCl₂, 5 mM DTT, and 0.01% Triton X-100

  • Test compounds (constrained SAH analogs) dissolved in DMSO

  • Streptavidin-coated microplates

  • Microplate scintillation counter

Procedure:

  • Reaction Setup:

    • Dispense the test compounds at various concentrations into the wells of a microplate.

    • Add a solution containing the nsp10/nsp14 complex (final concentration e.g., 1.5 nM) and the biotinylated RNA substrate (final concentration e.g., 50 nM) to each well.

  • Initiation of Reaction: Start the reaction by adding [³H]-SAM (final concentration e.g., 250 nM).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes) to ensure the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated RNA.

    • Wash the plate to remove unincorporated [³H]-SAM.

  • Data Analysis:

    • Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the methyltransferase activity.

    • Calculate the IC50 values by fitting the dose-response data to a sigmoidal model.

III. Protocol for Human DNMT1 Inhibition Assay (ELISA-based)

This colorimetric assay measures the activity of DNMT1 by detecting the methylation of a DNA substrate coated on a microplate.

Materials:

  • Recombinant human DNMT1 enzyme

  • S-adenosylmethionine (SAM or Adomet)

  • DNMT Assay Buffer

  • DNA-coated strip wells

  • Anti-5-methylcytosine antibody

  • HRP-conjugated secondary antibody

  • Developing solution and stop solution

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In the DNA-coated strip wells, add the DNMT Assay Buffer.

    • For inhibitor wells, add the test compounds (constrained SAH analogs) at desired concentrations.

    • Add diluted SAM to all wells.

    • Add the purified DNMT1 enzyme to the untreated control and inhibitor wells.

  • Incubation: Cover the strip wells and incubate at 37°C for 60-90 minutes.

  • Detection:

    • Wash the wells with 1X Wash Buffer.

    • Add diluted anti-5-methylcytosine antibody and incubate for 30 minutes at room temperature.

    • Wash the wells and add the diluted HRP-conjugated secondary antibody, then incubate for 30 minutes.

    • Wash the wells and add the Developing Solution. Monitor the color development.

  • Data Analysis:

    • Add the Stop Solution and read the absorbance on a microplate reader at 450 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

    • Determine the IC50 values from the dose-response curves.

Visualizations

Signaling Pathway: Viral RNA Capping by Coronavirus Methyltransferases

Viral_RNA_Capping cluster_virus Viral Replication Complex cluster_host Host Cell SAM S-Adenosyl- Methionine (SAM) nsp14 nsp14 (N7-Methyltransferase) SAM->nsp14 Methyl Donor SAH S-Adenosyl- Homocysteine (SAH) GuanineCap Guanine Cap (GpppN-RNA) GuanineCap->nsp14 Substrate ImmuneResponse Innate Immune Response GuanineCap->ImmuneResponse Triggers MethylatedCap0 Methylated Cap-0 (m7GpppN-RNA) MethylatedCap0->ImmuneResponse Evades Translation Viral Protein Translation MethylatedCap0->Translation Promotes nsp14->SAH Product nsp14->MethylatedCap0 Methylation Constrained_SAH Constrained SAH Analog Constrained_SAH->nsp14 Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Inhibitor Screening cluster_downstream Downstream Applications start Design of Constrained SAH Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (HPLC, MS, NMR) synthesis->purification library Compound Library purification->library primary_screen Primary Screening (e.g., Radiometric Assay) library->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response selectivity Selectivity Profiling (against other methyltransferases) dose_response->selectivity hit_validation Hit Validation selectivity->hit_validation cell_based Cell-Based Assays (Antiviral/Anticancer Activity) hit_validation->cell_based animal_models In Vivo Studies (Animal Models) cell_based->animal_models drug_dev Lead Optimization & Drug Development animal_models->drug_dev Competitive_Inhibition cluster_reaction Enzymatic Reaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) (e.g., SAM) S->ES I Inhibitor (I) (Constrained SAH Analog) I->EI P Product (P) (e.g., SAH + Methylated Substrate) ES->P k_cat explanation In competitive inhibition, the inhibitor (I) binds to the same active site as the substrate (S), preventing the formation of the ES complex. The inhibitor does not bind to the ES complex.

References

Application Notes and Protocols: Chemoenzymatic Preparation of Optically Active trans-2-Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active trans-2-aminocyclopentanols are valuable chiral building blocks in organic synthesis, finding applications as chiral ligands in asymmetric catalysis and as key intermediates in the preparation of pharmaceuticals. Their rigid cyclopentane backbone and the stereochemical arrangement of the amino and hydroxyl groups make them effective in inducing enantioselectivity in a variety of chemical transformations. This document provides detailed protocols for the chemoenzymatic preparation of these compounds, focusing on a lipase-catalyzed kinetic resolution strategy.

Overall Chemoenzymatic Strategy

The chemoenzymatic approach for preparing enantiomerically enriched trans-2-aminocyclopentanols involves two main stages: the chemical synthesis of a racemic trans-2-(N,N-dialkylamino)cyclopentanol precursor, followed by an enzymatic kinetic resolution to separate the enantiomers. This strategy is outlined in the workflow below.

Chemoenzymatic_Strategy cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_workup Separation & Deprotection start Cyclopentene Oxide rac_amino_alcohol rac-trans-2-(N,N-dialkylamino)cyclopentanol start->rac_amino_alcohol Dialkylamine resolution Lipase-Catalyzed Kinetic Resolution rac_amino_alcohol->resolution enantioenriched_alcohol (S)-trans-2-(N,N-dialkylamino)cyclopentanol resolution->enantioenriched_alcohol enantioenriched_ester (R)-trans-O-acetyl-2-(N,N-dialkylamino)cyclopentanol resolution->enantioenriched_ester separation Chromatographic Separation enantioenriched_alcohol->separation enantioenriched_ester->separation hydrolysis Hydrolysis separation->hydrolysis final_S (S)-trans-2-aminocyclopentanol separation->final_S Deprotection final_R (R)-trans-2-aminocyclopentanol hydrolysis->final_R Deprotection Enzymatic_Resolution racemate rac-trans-2-(N,N-diallylamino)cyclopentanol lipase Lipase (e.g., Burkholderia cepacia) racemate->lipase S_alcohol (S)-trans-2-(N,N-diallylamino)cyclopentanol (unreacted) lipase->S_alcohol Slow reacting (S)-enantiomer R_ester (R)-trans-O-acetyl-2-(N,N-diallylamino)cyclopentanol (product) lipase->R_ester Fast reacting (R)-enantiomer acyl_donor Vinyl Acetate acyl_donor->lipase Asymmetric_Addition ligand (1S,2S)-trans-2-(N,N-diallylamino)cyclopentanol diethylzinc Diethylzinc (Et2Zn) ligand->diethylzinc Forms chiral complex benzaldehyde Benzaldehyde diethylzinc->benzaldehyde Enantioselective ethyl addition product (S)-1-Phenyl-1-propanol benzaldehyde->product

One-Pot Synthesis of Carbocyclic Nucleoside Precursors from (1S,2S)-trans-N-Boc-2-aminocyclopentanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleosides are a critical class of antiviral and anticancer agents. Their structural modification, replacing the furanose oxygen of natural nucleosides with a methylene group, imparts enhanced metabolic stability against enzymatic degradation. (1S,2S)-trans-N-Boc-2-aminocyclopentanol is a versatile chiral building block for the stereoselective synthesis of these important therapeutic molecules. This document provides detailed application notes and a one-pot protocol for the synthesis of a carbocyclic nucleoside precursor, leveraging a sequential Mitsunobu reaction and in-situ Boc-deprotection. This streamlined approach enhances efficiency by reducing intermediate isolation and purification steps, thereby saving time and resources in the drug discovery and development pipeline.

Logical Workflow for One-Pot Synthesis

The following diagram illustrates the logical progression of the one-pot synthesis, from starting materials to the final carbocyclic nucleoside precursor.

logical_workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process One-Pot Process cluster_product Product start_alc (1S,2S)-trans-N-Boc- 2-aminocyclopentanol step1 Step 1: Mitsunobu Coupling start_alc->step1 start_base Nucleobase (e.g., 6-chloropurine) start_base->step1 mitsunobu Mitsunobu Reagents (PPh3, DIAD) mitsunobu->step1 acid Acid (e.g., TFA) step2 Step 2: In-situ Boc Deprotection acid->step2 step1->step2 Intermediate (not isolated) final_product Carbocyclic Nucleoside Precursor step2->final_product signaling_pathway cluster_cell Host Cell cluster_virus Viral Replication Machinery Nucleoside_Analogue Carbocyclic Nucleoside Analogue (Prodrug) Monophosphate Analogue Monophosphate Nucleoside_Analogue->Monophosphate Phosphorylation Kinase1 Cellular Kinase Kinase1->Monophosphate Diphosphate Analogue Diphosphate Monophosphate->Diphosphate Phosphorylation Kinase2 Cellular Kinase Kinase2->Diphosphate Triphosphate Analogue Triphosphate (Active Drug) Diphosphate->Triphosphate Phosphorylation Kinase3 Cellular Kinase Kinase3->Triphosphate Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition Viral_Genome Viral DNA/RNA Synthesis Triphosphate->Viral_Genome Viral_Polymerase->Viral_Genome Chain_Termination Chain Termination Viral_Genome->Chain_Termination Incorporation of Analogue

Application Notes and Protocols for the Scalable Synthesis of Chiral Intermediates from (1S,2S)-trans-N-Boc-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of valuable chiral intermediates starting from (1S,2S)-trans-N-Boc-2-aminocyclopentanol. This readily available starting material serves as a versatile building block for the construction of a variety of chiral cyclopentane and cyclopentene derivatives, which are key structural motifs in numerous pharmaceutical agents. The protocols outlined below focus on scalability, providing guidance for researchers in both academic and industrial settings.

Oxidation to (1S)-N-Boc-2-aminocyclopentanone

The oxidation of the secondary alcohol in this compound provides the corresponding chiral ketone, (1S)-N-Boc-2-aminocyclopentanone. This ketone is a valuable intermediate for the synthesis of various chiral amines and other functionalized cyclopentane derivatives. Two common and scalable oxidation methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Data Presentation: Comparison of Oxidation Methods
ParameterSwern OxidationDess-Martin Oxidation
Oxidizing Agent Dimethyl sulfoxide (DMSO), activated with oxalyl chlorideDess-Martin Periodinane (DMP)
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temp. -78 °C to room temperatureRoom temperature
Typical Yield >90%>90%
Key Byproducts Dimethyl sulfide (volatile, odorous)1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one byproduct
Scalability Notes Requires careful temperature control on a large scale.Cost of DMP can be a factor for very large scales.
Experimental Protocols

Protocol 1.1: Swern Oxidation of this compound

This protocol is adapted from standard Swern oxidation procedures and is suitable for gram-scale synthesis.[1][2]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the cooled DCM, followed by the dropwise addition of DMSO (2.2 eq). Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the mixture and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (1S)-N-Boc-2-aminocyclopentanone.

Protocol 1.2: Dess-Martin Oxidation of this compound

This method offers milder reaction conditions and avoids the use of low temperatures.[3][4][5][6]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Oxidation_Workflow start This compound swern Swern Oxidation (Oxalyl Chloride, DMSO, TEA, -78°C) start->swern dess_martin Dess-Martin Oxidation (DMP, DCM, RT) start->dess_martin product (1S)-N-Boc-2-aminocyclopentanone swern->product dess_martin->product

Caption: Oxidation of this compound.

Synthesis of Chiral Azides and Aminocyclopentenes

The introduction of an azide functionality via a Mitsunobu reaction allows for the synthesis of valuable chiral azides, which can be further transformed into amines or used in click chemistry. Subsequent elimination reactions can provide access to chiral aminocyclopentenes, important building blocks for antiviral and other therapeutic agents.

Data Presentation: Key Transformations
IntermediateReagents & ConditionsProductTypical Yield
This compound1. PPh₃, DIAD, DPPA, THF, 0°C to RT(1R,2S)-trans-N-Boc-2-azidocyclopentanol80-90%
(1R,2S)-trans-N-Boc-2-azidocyclopentanol1. MsCl, TEA, DCM; 2. DBU, Toluene, refluxtert-butyl ((1S,4R)-4-azidocyclopent-2-en-1-yl)carbamate70-80% (over 2 steps)
tert-butyl ((1S,4R)-4-azidocyclopent-2-en-1-yl)carbamateH₂, Pd/C, EtOHtert-butyl ((1S,4R)-4-aminocyclopent-2-en-1-yl)carbamate>95%
Experimental Protocols

Protocol 2.1: Mitsunobu Reaction for Azide Synthesis

This protocol describes the inversion of stereochemistry at the C2 position to introduce an azide group.[7][8][9]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the mixture.

  • Add diphenylphosphoryl azide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield (1R,2S)-trans-N-Boc-2-azidocyclopentanol.

Protocol 2.2: Elimination to form Chiral Aminocyclopentene

This two-step protocol involves mesylation of the alcohol followed by an elimination reaction.

Materials:

  • (1R,2S)-trans-N-Boc-2-azidocyclopentanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Mesylation: Dissolve (1R,2S)-trans-N-Boc-2-azidocyclopentanol (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude mesylate, which is used in the next step without further purification.

  • Elimination: Dissolve the crude mesylate in toluene and add DBU (2.0 eq).

  • Reflux the mixture overnight, monitoring by TLC.

  • Cool the reaction to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain tert-butyl ((1S,4R)-4-azidocyclopent-2-en-1-yl)carbamate.

Protocol 2.3: Reduction of Azide to Amine

Materials:

  • tert-butyl ((1S,4R)-4-azidocyclopent-2-en-1-yl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply

Procedure:

  • Dissolve the azide in ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain tert-butyl ((1S,4R)-4-aminocyclopent-2-en-1-yl)carbamate.

Azide_Synthesis_and_Elimination start This compound mitsunobu Mitsunobu Reaction (PPh3, DIAD, DPPA) start->mitsunobu azide_alcohol (1R,2S)-trans-N-Boc-2-azidocyclopentanol mitsunobu->azide_alcohol mesylation Mesylation (MsCl, TEA) azide_alcohol->mesylation mesylate Intermediate Mesylate mesylation->mesylate elimination Elimination (DBU, Toluene, Reflux) mesylate->elimination azido_cyclopentene tert-butyl ((1S,4R)-4-azidocyclopent-2-en-1-yl)carbamate elimination->azido_cyclopentene reduction Reduction (H2, Pd/C) azido_cyclopentene->reduction amino_cyclopentene tert-butyl ((1S,4R)-4-aminocyclopent-2-en-1-yl)carbamate reduction->amino_cyclopentene

Caption: Synthesis of a chiral aminocyclopentene intermediate.

Applications in Drug Development

The chiral intermediates synthesized from this compound are of significant interest to the pharmaceutical industry. The aminocyclopentene core is a key structural feature in several carbocyclic nucleoside analogues with potent antiviral activity, including inhibitors of HIV, Hepatitis B, and Hepatitis C viruses. The stereochemistry of the amino and hydroxyl (or other functional) groups on the cyclopentane ring is crucial for biological activity, making stereocontrolled synthesis from chiral precursors like this compound highly valuable.

Logical_Relationship start_material This compound chiral_intermediates Chiral Cyclopentane and Cyclopentene Intermediates start_material->chiral_intermediates Scalable Synthesis drug_candidates Active Pharmaceutical Ingredients (e.g., Antiviral Agents) chiral_intermediates->drug_candidates Further Functionalization

Caption: Role in drug development pipeline.

References

Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure aminocyclopentanol derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The stereochemistry of these intermediates often dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API). Lipase-catalyzed kinetic resolution has emerged as a powerful and widely adopted method for obtaining these enantiomerically enriched compounds due to its high selectivity, mild reaction conditions, and environmental compatibility.

This document provides detailed application notes and experimental protocols for the kinetic resolution of aminocyclopentanol derivatives using lipases. The information is compiled from various studies to offer a comprehensive guide for researchers in drug development and organic synthesis.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process of separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, a lipase enzyme selectively acylates one enantiomer of the aminocyclopentanol derivative at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard chromatographic techniques. The efficiency of this process is quantified by the enantiomeric ratio (E), where a high E value signifies excellent selectivity.

Diagram of the general principle of lipase-catalyzed kinetic resolution:

G racemate Racemic Aminocyclopentanol (R)- and (S)-enantiomers lipase Lipase (e.g., CALB) racemate->lipase acylated Acylated (R)-Aminocyclopentanol (Fast Reaction) lipase->acylated k_R (fast) unreacted Unreacted (S)-Aminocyclopentanol (Slow Reaction) lipase->unreacted k_S (slow) acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase separation Separation (e.g., Chromatography) acylated->separation unreacted->separation product_r Enantiopure (R)-Product separation->product_r product_s Enantiopure (S)-Product separation->product_s

Caption: General principle of lipase-catalyzed kinetic resolution.

Data Presentation: Quantitative Comparison of Lipase-Catalyzed Resolutions

The selection of the appropriate lipase, acyl donor, and solvent is critical for achieving high enantioselectivity and conversion. The following tables summarize quantitative data from various studies on the kinetic resolution of aminocyclopentanol and related aminocycloalkanol derivatives.

Table 1: Kinetic Resolution of cis-2-Aminocyclopentanecarboxamide Derivatives [1][2][3]

LipaseAcylating AgentSolventConversion (%)e.e. of Product (%)e.e. of Substrate (%)Enantiomeric Ratio (E)
Candida antarctica lipase B (CALB)2,2,2-Trifluoroethyl butanoateTBME/TAA (4:1)50>9997>200
Lipase PS (Pseudomonas cepacia)2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)38508116 ± 2
Lipase PS-C II (Pseudomonas cepacia)2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)49838525 ± 8

TBME: tert-Butyl methyl ether; TAA: tert-Amyl alcohol

Table 2: Kinetic Resolution of trans-2-Substituted Cycloalkanols [4]

SubstrateLipaseAcylating AgentSolventEnantioselectivity (E)
trans-2-CyanocyclopentanolLipase PS or Novozym 435Vinyl acetateDiethyl ether or Diisopropyl ether>200
trans-2-DialkylaminomethylcyclopentanolLipase PS or Novozym 435Vinyl acetateDiethyl ether or Diisopropyl ether>200

Table 3: Kinetic Resolution of Azidocycloalkanols [5][6]

SubstrateLipaseAcylating AgentObservation
(±)-trans-2-AzidocyclopentanolLipase PS (Pseudomonas sp.)AcetylationGave enantiomerically pure (1S, 2S)-2-azidocyclopentanol
(±)-cis-2-AzidocyclopentanolLipase PS (Pseudomonas sp.)AcetylationShowed high enantioselectivity

Experimental Protocols

The following are representative protocols for the lipase-catalyzed kinetic resolution of aminocyclopentanol derivatives, synthesized from the literature.[1][2][3]

Protocol 1: General Procedure for N-Acylation of Aminocyclopentanol Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Racemic aminocyclopentanol derivative (substrate)

  • Immobilized Lipase (e.g., Candida antarctica lipase B - Novozym 435)

  • Acyl donor (e.g., vinyl acetate or 2,2,2-trifluoroethyl butanoate)

  • Anhydrous organic solvent (e.g., diethyl ether, diisopropyl ether, or a mixture of tert-butyl methyl ether and tert-amyl alcohol)

  • Molecular sieves (4 Å, optional, to ensure anhydrous conditions)

  • Shaker incubator or magnetic stirrer with temperature control

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the racemic aminocyclopentanol derivative (1 equivalent) in the chosen anhydrous organic solvent. The concentration is typically in the range of 0.05 M.[3]

  • Enzyme Addition: Add the immobilized lipase (e.g., 50 mg/mL of substrate solution) to the reaction mixture.[1][3] If using molecular sieves, add them at this stage.

  • Initiation of Reaction: Add the acyl donor (e.g., 2 equivalents) to the mixture to initiate the acylation reaction.

  • Incubation: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 28-48 °C).[1][3][7] The reaction is agitated to ensure proper mixing.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the mixture. Filter the enzyme and analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining substrate and the acylated product.

  • Reaction Quench and Work-up: Once the desired conversion (typically around 50%) is reached, quench the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography on silica gel.

Diagram of the Experimental Workflow:

G start Start dissolve Dissolve Racemic Aminocyclopentanol in Anhydrous Solvent start->dissolve add_enzyme Add Immobilized Lipase dissolve->add_enzyme add_acyl Add Acyl Donor add_enzyme->add_acyl incubate Incubate with Agitation (Controlled Temperature) add_acyl->incubate monitor Monitor Reaction (Chiral HPLC/GC) incubate->monitor quench Quench Reaction (Filter Enzyme) monitor->quench ~50% Conversion separate Separate Products (Column Chromatography) quench->separate products Enantiomerically Enriched Alcohol and Acylated Product separate->products

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

Key Considerations and Optimization

  • Enzyme Choice: Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), generally exhibits high enantioselectivity for a broad range of substrates.[1][3] Lipases from Pseudomonas species can also be effective.[4][5]

  • Acyl Donor: Vinyl esters, such as vinyl acetate, are commonly used as they are highly reactive and the byproduct, acetaldehyde, is volatile.[4] Activated esters like 2,2,2-trifluoroethyl butanoate can also enhance reactivity and selectivity.[1][3]

  • Solvent: The choice of solvent significantly impacts enzyme activity and selectivity. Apolar organic solvents like ethers (diethyl ether, diisopropyl ether, TBME) are often preferred.[1][3][4]

  • Temperature: The reaction temperature affects the reaction rate and can influence enantioselectivity. Optimal temperatures are typically in the range of 30-60 °C.[8]

  • Water Content: While lipases are hydrolases, for acylation in organic media, the water content should be kept low to minimize competing hydrolysis reactions. Anhydrous solvents and molecular sieves can be employed.

Conclusion

Lipase-catalyzed kinetic resolution is a robust and efficient method for the preparation of enantiomerically pure aminocyclopentanol derivatives. The high enantioselectivity of lipases like CALB, coupled with mild reaction conditions, makes this an attractive strategy in pharmaceutical synthesis. The protocols and data presented here provide a solid foundation for researchers to develop and optimize kinetic resolutions for their specific target molecules. Careful selection of the enzyme, acyl donor, and reaction conditions is paramount to achieving high yields and optical purity.

References

Troubleshooting & Optimization

Improving diastereoselectivity in (1S,2S)-trans-N-Boc-2-aminocyclopentanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (1S,2S)-trans-N-Boc-2-aminocyclopentanol. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve diastereoselectivity and achieve reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in asymmetric synthesis?

This compound is a chiral building block and a precursor to various chiral ligands and auxiliaries used in asymmetric synthesis.[1][2] Chiral 1,2-amino alcohols are valuable scaffolds in drug discovery and are used to induce stereoselectivity in a wide range of chemical transformations.[2] The defined stereochemistry of this molecule allows it to control the three-dimensional arrangement of reactants, leading to the preferential formation of one diastereomer over another.

Q2: What are the fundamental principles for maximizing diastereoselectivity?

Achieving high diastereoselectivity relies on maximizing the energy difference between the transition states that lead to the different diastereomeric products. Several factors can influence this:

  • Steric Hindrance: The chiral auxiliary or ligand creates a sterically hindered environment, forcing incoming reagents to approach from the less hindered face.[3]

  • Conformational Rigidity: Locking the substrate into a specific conformation, often through the use of Lewis acids or specific solvent systems, enhances the facial bias.[3][4]

  • Reaction Temperature: Lower temperatures generally increase selectivity by favoring the transition state with the lower activation energy.[3][5]

Q3: How is the diastereomeric ratio (d.r.) typically determined?

The diastereomeric ratio of the crude product is most commonly determined by proton NMR (¹H NMR) spectroscopy or by chiral High-Performance Liquid Chromatography (HPLC).[4] Analysis of the crude reaction mixture before purification is crucial to accurately assess the selectivity of the transformation itself.

Troubleshooting Guide for Low Diastereoselectivity

This section addresses common issues encountered during experiments aimed at achieving high diastereoselectivity.

Q4: I am observing a low or nearly 1:1 diastereomeric ratio. What are the most common causes and how can I fix them?

Low diastereoselectivity can stem from several factors. Systematically investigating the following parameters is the most effective troubleshooting approach.[3][5]

G start Low Diastereomeric Ratio (d.r.) Observed temp Is the reaction run at a low temperature (e.g., -78 °C)? start->temp lewis Are you using an appropriate Lewis acid or catalyst? temp->lewis  Yes action_temp Action: Lower the reaction temperature. (-40 °C, -78 °C, or lower) temp->action_temp  No solvent Is the solvent optimal for the reaction type? lewis->solvent  Yes action_lewis Action: Screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and optimize stoichiometry. lewis->action_lewis  No / Unsure reagents Are all reagents (including starting material) of high purity and anhydrous? solvent->reagents  Yes action_solvent Action: Screen solvents with varying polarity and coordinating ability (e.g., THF, Toluene, CH₂Cl₂). solvent->action_solvent  No / Unsure end High d.r. Achieved reagents->end  Yes action_reagents Action: Purify starting materials, use freshly distilled anhydrous solvents, and handle reagents under an inert atmosphere. reagents->action_reagents  No action_temp->temp action_lewis->lewis action_solvent->solvent action_reagents->reagents

Caption: General experimental workflow for a diastereoselective reaction.

  • Preparation: Assemble an oven-dried, three-necked flask equipped with a thermometer, a magnetic stirrer, and a nitrogen/argon inlet.

  • Charging the Flask: Under an inert atmosphere, dissolve the substrate (e.g., a ketone) and the chiral ligand/auxiliary derived from this compound in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C in a dry ice/acetone bath).

  • Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir for 30-60 minutes.

  • Reaction: Add the nucleophile or other reactant dropwise. Monitor the reaction progress using thin-layer chromatography (TLC). [4]6. Quenching: Once complete, quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or another suitable quenching agent. [4]7. Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude material before proceeding with purification by column chromatography. [4]

Protocol for Boc-Group Deprotection

To use the amine functionality, the Boc (tert-butyloxycarbonyl) protecting group often needs to be removed.

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Addition: Cool the solution to 0 °C and add an excess of a strong acid. Trifluoroacetic acid (TFA) is commonly used (e.g., 4M solution in DCM).

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Isolation: Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate to yield the deprotected amine.

References

Side reaction products in the synthesis of (1S,2S)-trans-N-Boc-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of (1S,2S)-trans-N-Boc-2-aminocyclopentanol via Boc-protection of the corresponding amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products in this synthesis?

The synthesis involves the protection of an amino alcohol, which contains two nucleophilic sites: the primary amine (-NH₂) and the secondary alcohol (-OH). While the amine is more nucleophilic, side reactions involving the alcohol are common. The primary side products are:

  • (1S,2S)-trans-O-Boc-2-aminocyclopentanol: The Boc group is attached to the oxygen atom instead of the nitrogen, forming a carbonate.

  • (1S,2S)-trans-N,O-di-Boc-2-aminocyclopentanol: Both the amine and hydroxyl groups are protected by Boc groups. This often occurs with an excess of Boc anhydride or under forcing reaction conditions.[1][2]

  • Urea derivatives: Under certain conditions, especially with specific bases, urea-type byproducts can be formed.[2]

Q2: My TLC plate shows multiple spots after the reaction. What do they represent?

A typical TLC plate might show the following (in order of increasing polarity):

  • Lowest Polarity Spot: (1S,2S)-trans-N,O-di-Boc-2-aminocyclopentanol (most nonpolar).

  • Mid-Polarity Spot: The desired this compound product.

  • Mid-Polarity Spot (close to product): Potential (1S,2S)-trans-O-Boc-2-aminocyclopentanol side product.

  • Highest Polarity Spot: Unreacted (1S,2S)-trans-2-aminocyclopentanol starting material (most polar).

Q3: Why is my reaction yield low?

Several factors can contribute to low yields of the desired N-Boc product:

  • Hydrolysis of Boc Anhydride: In aqueous solvent mixtures, di-tert-butyl dicarbonate (Boc₂O) can hydrolyze. While its reaction with the amine is generally faster, prolonged reaction times can reduce the effective concentration of the reagent.[1]

  • Poor Solubility: If the starting amino alcohol is not fully dissolved in the chosen solvent, the reaction can be slow and incomplete.[1]

  • Inappropriate Base: The choice of base is critical. Strong bases or catalytic bases like 4-dimethylaminopyridine (DMAP) can promote the formation of O-Boc and di-Boc side products, consuming the starting material and reagent.[1][2]

  • Suboptimal Stoichiometry: Using too little Boc anhydride will result in incomplete conversion, while a large excess can favor the formation of the di-Boc side product.[1]

Q4: How can I minimize the formation of the O-Boc and di-Boc side products?

To enhance selectivity for N-protection over O-protection:

  • Control Stoichiometry: Use a controlled amount of Boc anhydride (typically 1.05-1.2 equivalents).

  • Avoid DMAP: Do not use 4-dimethylaminopyridine (DMAP) as a catalyst, as it is known to promote O-acylation.[2]

  • Choose a Mild Base: Employ a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) to neutralize the acid byproduct without promoting side reactions.[1][3]

  • Moderate Temperature: Run the reaction at room temperature or 0 °C. Elevated temperatures can decrease selectivity.[2]

Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Solution(s)
Significant amount of unreacted starting material 1. Insufficient Boc anhydride.2. Reaction time is too short.3. Poor solubility of starting material.[1]4. Hydrolysis of Boc anhydride.[1]1. Use a slight excess (1.1 eq.) of Boc anhydride.2. Monitor the reaction by TLC and allow it to run to completion (typically 2-18 hours).3. Use a co-solvent like THF or Dioxane to ensure complete dissolution.4. If using aqueous conditions, ensure the reaction is not unnecessarily prolonged.
Major spot corresponding to the di-Boc byproduct 1. Large excess of Boc anhydride was used.[1]2. Reaction was run at elevated temperatures.3. A catalyst like DMAP was used.[2]1. Reduce the stoichiometry of Boc anhydride to ~1.1 equivalents.2. Maintain the reaction temperature at or below room temperature.3. Avoid using DMAP. Use a milder base like NaHCO₃.
Product is difficult to purify from side products The polarity of the N-Boc product and O-Boc side product can be very similar.1. Optimize the reaction conditions to minimize side product formation.2. Use a high-resolution column chromatography setup with a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes).

Visualization of Reaction Pathways

The following diagram illustrates the desired reaction for N-Boc protection and the competing side reactions that lead to common byproducts.

reaction_pathway SM (1S,2S)-trans-2-aminocyclopentanol (Starting Material) C1 More Nucleophilic Amine Attack SM->C1 C2 Less Favorable Alcohol Attack SM->C2 Boc2O Boc Anhydride (Boc₂O) Boc2O->C1 Boc2O->C2 C3 Excess Boc₂O + Forcing Conditions Boc2O->C3 NP Desired Product This compound NP->C3 OP O-Boc Side Product DP N,O-di-Boc Side Product OP->DP C1->NP Main Pathway C2->OP Side Reaction C3->DP Side Reaction troubleshooting_workflow start Analyze Crude Reaction Mixture by TLC/LC-MS q1 Is unreacted starting material the major spot? start->q1 q2 Is a nonpolar spot (di-Boc) a major product? q1->q2 No res1 Cause: Incomplete Reaction - Check Boc₂O stoichiometry - Increase reaction time - Improve solubility q1->res1 Yes q3 Are there multiple spots close to the product polarity? q2->q3 No res2 Cause: Over-reaction - Reduce Boc₂O eq. to ~1.1 - Avoid DMAP/high temp q2->res2 Yes res3 Cause: Lack of Selectivity - O-Boc formation likely - Avoid DMAP, use mild base - Run at lower temperature q3->res3 Yes end Reaction is Clean and Complete q3->end No

References

Technical Support Center: Purification of (1S,2S)-trans-N-Boc-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (1S,2S)-trans-N-Boc-2-aminocyclopentanol by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system polarity. - Co-elution of impurities with similar polarity.- Optimize Solvent System: Use TLC to test various solvent ratios. A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.3 for the desired product. - Gradient Elution: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
Product Tailing (Asymmetric Peaks) - Interaction of the basic amine with acidic silica gel. - Overloading the column.- Use a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[1] - Reduce Sample Load: Use a larger column or reduce the amount of crude material applied. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product Does Not Elute from the Column - Solvent system is not polar enough. - Compound may have decomposed on the silica gel.- Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in the mobile phase. A common solvent system for polar compounds is methanol in dichloromethane.[1] - Test for Stability: Before performing column chromatography, spot the crude material on a TLC plate and let it sit for a few hours to check for degradation.
Multiple Fractions Containing the Product - Elution was too fast. - Poor column packing.- Control Flow Rate: Maintain a slow and steady flow rate to allow for proper equilibration. - Ensure Proper Packing: Ensure the silica gel is packed uniformly without any cracks or channels.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A common and effective solvent system for the purification of Boc-protected amines is a mixture of ethyl acetate and hexanes.[2] It is recommended to start with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity based on TLC analysis. An ideal Rf value for the product on a TLC plate before running the column is between 0.2 and 0.3.[3]

Q2: My compound is streaking on the TLC plate. What can I do?

A2: Streaking is often caused by the interaction of the basic amine with the acidic silica gel. To resolve this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia, to your TLC developing solvent. This will neutralize the acidic sites on the silica and result in more defined spots.

Q3: What are the common impurities I should expect?

A3: Common impurities can include unreacted starting materials, such as (1S,2S)-trans-2-aminocyclopentanol, and any byproducts from the Boc-protection reaction. If the reaction was not complete, you will need to separate your product from the more polar starting amine.

Q4: Can I use a different stationary phase other than silica gel?

A4: While silica gel is the most common stationary phase, alumina (neutral or basic) can be a good alternative if your compound is sensitive to the acidic nature of silica gel. For very polar amines, reverse-phase chromatography may also be an option.

Q5: How much silica gel should I use for my column?

A5: A general guideline is to use a 30:1 to 50:1 ratio of silica gel to crude material by weight. For difficult separations, a higher ratio may be necessary.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound on a laboratory scale.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Triethylamine (TEA) (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 30% EtOAc in hexanes). For basic compounds, consider adding 0.5% TEA to the eluent.

    • Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate).

    • Adjust the solvent system to achieve an Rf of ~0.2-0.3 for the desired product.

  • Column Preparation:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluting solvent (e.g., 10% EtOAc in hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluting solvent or a slightly more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • If the product is not eluting, gradually increase the polarity of the solvent system (e.g., from 10% to 20% to 30% EtOAc in hexanes).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Parameter Typical Value Notes
Stationary Phase Silica Gel (60 Å)Standard for normal-phase chromatography.
Mobile Phase Ethyl Acetate/HexanesGradient elution from 10:90 to 50:50 is common.
Rf of Product (TLC) 0.2 - 0.3In a suitable eluent for good separation.
Sample Load 1-5% of silica gel weightOverloading can lead to poor separation.
Elution Volume VariableDepends on column size and solvent system.
Yield >90%Dependent on the purity of the crude material.

Workflow and Troubleshooting Diagram

Purification_Workflow cluster_troubleshooting Troubleshooting Options start Start: Crude this compound tlc Perform TLC Analysis start->tlc rf_check Is Rf between 0.2 and 0.3? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No prepare_column Prepare Silica Gel Column rf_check->prepare_column Yes adjust_solvent->tlc load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Optimized Solvent System load_sample->elute collect_fractions Collect and Analyze Fractions elute->collect_fractions separation_check Good Separation? collect_fractions->separation_check troubleshoot Troubleshoot Separation separation_check->troubleshoot No combine_pure Combine Pure Fractions separation_check->combine_pure Yes tailing Tailing Peaks? troubleshoot->tailing no_elution Product Not Eluting? troubleshoot->no_elution poor_sep Poor Separation? troubleshoot->poor_sep evaporate Evaporate Solvent combine_pure->evaporate end End: Pure Product evaporate->end add_base Add Basic Modifier (e.g., TEA) tailing->add_base increase_polarity Increase Solvent Polarity no_elution->increase_polarity gradient Use Gradient Elution poor_sep->gradient add_base->elute increase_polarity->elute gradient->elute

References

Technical Support Center: Optimization of Reaction Conditions for Boc-Protected Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and deprotection of Boc-protected aminocyclopentanols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Boc-protection and deprotection of aminocyclopentanols.

Troubleshooting Boc Protection

Issue: Low or No Yield of Boc-Protected Aminocyclopentanol

Possible CauseSuggested Solutions
Incomplete Reaction - Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. - Increase the reaction time or gently heat the reaction mixture (e.g., to 40°C) if the reaction is sluggish.[1]
Poor Amine Solubility - For aminocyclopentanols with poor solubility in standard organic solvents, consider using a solvent mixture such as water/methanol/triethylamine.[1][2] - Running the reaction under aqueous basic conditions (e.g., with NaOH or NaHCO₃) can also improve the solubility of the amine starting material.[1]
Steric Hindrance - Highly sterically hindered aminocyclopentanols may react slowly. For these substrates, consider forming the sodium salt of the amine first using sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) before adding the Boc anhydride ((Boc)₂O).[1]
Inappropriate Base - Ensure an adequate amount of base (e.g., triethylamine, sodium bicarbonate) is used to neutralize the acid formed during the reaction. Typically 1-1.5 equivalents of base are used.[3]
Product Loss During Work-up - If the Boc-protected product is water-soluble, significant loss can occur during the aqueous work-up. Minimize washes or use alternative purification methods like column chromatography.

Issue: Formation of Side Products During Boc Protection

Possible CauseSuggested Solutions
Urea Formation - This can be an issue with sterically hindered amines.[1] Avoid excessive heating and prolonged reaction times.
Double Boc Addition - Over-protection to form a di-Boc species can occur. Use a controlled amount of (Boc)₂O (typically 1.1-1.5 equivalents).[1]
Troubleshooting Boc Deprotection

Issue: Incomplete Boc Deprotection

Possible CauseSuggested Solutions
Insufficient Acid Strength or Concentration - The most common cause is inadequate acidic conditions.[4][5] Increase the concentration of the acid (e.g., use a higher concentration of TFA in DCM or 4M HCl in dioxane).[4][6]
Steric Hindrance - Substrates with significant steric bulk around the protected amine may require more forcing conditions, such as longer reaction times, higher temperatures, or a stronger acid.[4][5]
Short Reaction Time or Low Temperature - Extend the reaction time and continue to monitor the progress by TLC or LC-MS.[4] Gentle heating can accelerate the reaction, but should be done cautiously to avoid side reactions.
Poor Substrate Solubility - Poor solubility of the Boc-protected aminocyclopentanol in the reaction solvent can lead to an incomplete reaction.[4][5] Try a different solvent system in which the substrate is more soluble.
Poor Reagent Quality - Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can reduce its effective acidity.[5] Use fresh, high-quality reagents and anhydrous solvents.

Issue: Formation of Side Products During Boc Deprotection

Possible CauseSuggested Solutions
tert-Butylation - The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or product.[7] This is especially a risk with electron-rich aromatic rings, thiols, and guanidines.
Use of Scavengers - To prevent tert-butylation, add a scavenger such as triisopropylsilane (TIPS) or thiophenol to the reaction mixture to trap the tert-butyl cation.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc protection of an aminocyclopentanol?

A1: A common method involves dissolving the aminocyclopentanol in a solvent like tetrahydrofuran (THF), acetonitrile, or a mixture of water and THF.[3] Then, 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., sodium bicarbonate, triethylamine, or sodium hydroxide) are added.[1][3] The reaction is typically stirred at room temperature until completion.[3]

Q2: How can I monitor the progress of my Boc protection or deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction.[4] The starting material and product should have different Rf values. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring, confirming the consumption of starting material and the formation of the desired product by checking their respective masses.[4]

Q3: What are the best conditions for removing the Boc group from an aminocyclopentanol?

A3: The Boc group is typically removed under acidic conditions.[9] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[3][6] A 4M solution of HCl in 1,4-dioxane is often very effective, leading to the precipitation of the aminocyclopentanol as its hydrochloride salt.[6][9]

Q4: My aminocyclopentanol derivative has other acid-sensitive functional groups. How can I selectively deprotect the Boc group?

A4: For substrates with other acid-labile groups, milder deprotection conditions are necessary.[4] You can try using more dilute acid solutions, running the reaction at a lower temperature (e.g., 0°C), or carefully monitoring the reaction and stopping it as soon as the starting material is consumed. In some cases, non-acidic methods, although less common for Boc groups, might be explored, such as thermal deprotection.[10]

Q5: I am seeing an unexpected byproduct in my deprotection reaction. What could it be?

A5: A common side reaction during acidic Boc deprotection is the alkylation of nucleophilic groups by the tert-butyl cation that is formed.[7] If your molecule has other nucleophilic sites, you may be observing a tert-butylated byproduct. The use of scavengers like triisopropylsilane can help to minimize this.[8]

Data Presentation

Table 1: Comparison of Boc Deprotection Protocols for Aminocyclopentanol Derivatives

Reagent(s)Solvent(s)SubstrateReaction TimeTemperatureYield (%)
4M Hydrogen Chloride1,4-DioxaneN-Boc-(1R,3S)-3-aminocyclopentanol2 hoursRoom Temp. (20°C)95
Acetyl Chloride / IsopropanolIsopropanolN-Boc-(1R,3S)-3-aminocyclopentanol derivative12 hoursRoom Temp. (25°C)80
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)General N-Boc amines2-18 hours0°C to Room Temp.Not specified for aminocyclopentanol

Data compiled from available application notes.[6]

Experimental Protocols

Protocol 1: Boc Protection of an Aminocyclopentanol

Materials:

  • Aminocyclopentanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (for work-up)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminocyclopentanol (1.0 eq) in methanol or THF.

  • Add triethylamine (1.5 eq) or a saturated aqueous solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • If using an organic solvent, concentrate the mixture under reduced pressure.

  • If using an aqueous mixture, extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected aminocyclopentanol.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

Materials:

  • Boc-protected aminocyclopentanol derivative

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Acetonitrile or Diethyl ether

Procedure:

  • Dissolve the Boc-protected aminocyclopentanol (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add the 4M HCl in 1,4-dioxane solution (e.g., 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature for 1-4 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the aminocyclopentanol hydrochloride salt often precipitates.[9]

  • Add acetonitrile or diethyl ether to facilitate further precipitation.

  • Collect the solid by filtration, wash with a small amount of cold acetonitrile or diethyl ether, and dry under vacuum.[6]

Visualizations

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up & Purification start_amine Aminocyclopentanol dissolve Dissolve Amine in Solvent start_amine->dissolve start_boc (Boc)₂O add_reagents Add Base and (Boc)₂O start_boc->add_reagents start_base Base (e.g., Et₃N) start_base->add_reagents dissolve->add_reagents stir Stir at Room Temp. add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (if necessary) workup->purify product Boc-Protected Aminocyclopentanol purify->product

Caption: Experimental workflow for the Boc protection of an aminocyclopentanol.

Boc_Deprotection_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Boc Deprotection Reaction check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp increase_acid Increase Acid Concentration incomplete->increase_acid change_solvent Change Solvent incomplete->change_solvent workup Proceed to Work-up complete->workup increase_time->check_completion increase_temp->check_completion increase_acid->check_completion change_solvent->check_completion

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Overcoming Low Yields in Asymmetric Synthesis with Cyclic Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during asymmetric synthesis using cyclic amino alcohol catalysts. Our aim is to equip researchers with the knowledge to diagnose and resolve issues leading to low yields and suboptimal stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in asymmetric synthesis can stem from several factors. Initially, it is crucial to meticulously check the purity of all reagents and solvents. Asymmetric reactions are often highly sensitive to impurities, which can poison the catalyst or lead to side reactions. Ensure that all starting materials are of high purity and that solvents are anhydrous, as even trace amounts of water can quench reactive species. Following this, verify the accuracy of reagent stoichiometry and the integrity of the cyclic amino alcohol catalyst.

Q2: I'm observing poor enantioselectivity in my reaction. What should be my primary troubleshooting steps?

A2: The first and most critical step is to validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to rule out any measurement inaccuracies.[1] Once the analytical method is confirmed to be reliable, focus on the reaction parameters. Key areas to investigate include:

  • Catalyst Purity: Ensure the cyclic amino alcohol catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if sensitive to air or moisture).[1]

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[1][2]

  • Solvent Effects: The solvent plays a critical role in the geometry of the transition state. A screening of different solvents is highly recommended to find the optimal medium for your specific transformation.[1][2]

Q3: Can the structure of the cyclic amino alcohol catalyst significantly impact the reaction outcome?

A3: Absolutely. The steric and electronic properties of the cyclic amino alcohol catalyst are paramount in determining both yield and enantioselectivity. For instance, in proline-catalyzed reactions, both the pyrrolidine ring and the carboxylic acid group are crucial for its catalytic activity. Modifications to the catalyst structure, such as altering substituent groups, can significantly influence the stereochemical outcome. It is often beneficial to screen a small library of related cyclic amino alcohol catalysts to identify the optimal one for a particular substrate.

Q4: How does catalyst loading affect the yield and enantioselectivity of the reaction?

A4: Catalyst loading is a critical parameter that requires careful optimization. A catalyst loading that is too low may result in a sluggish or incomplete reaction, leading to a low yield.[1] Conversely, an excessively high catalyst loading can sometimes lead to the formation of side products or may not be economically viable, though it can in some cases mitigate competing uncatalyzed reactions. It is advisable to perform an optimization study to determine the ideal catalyst concentration for your specific reaction.[2]

Q5: Are there strategies for recycling or reusing my cyclic amino alcohol catalyst?

A5: Yes, catalyst recycling is an important consideration for improving the sustainability and cost-effectiveness of a synthesis. One common approach is to immobilize the cyclic amino alcohol catalyst on a solid support, such as silica gel or a polymer monolith.[3][4][5][6] This allows for easy recovery of the catalyst by filtration after the reaction is complete. The recovered catalyst can then be washed and reused in subsequent reactions, often with minimal loss of activity.[3][4][5][6]

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Impure Reagents or Solvents 1. Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).2. Use freshly distilled or commercially available anhydrous solvents.[1]
Catalyst Inactivity or Degradation 1. Confirm the integrity and purity of the cyclic amino alcohol catalyst.2. If the catalyst is sensitive to air or moisture, ensure it has been stored and handled under an inert atmosphere.[1]3. Consider the possibility of catalyst degradation under the reaction conditions and try running the reaction with a fresh batch of catalyst.[1][2]
Suboptimal Reaction Conditions 1. Monitor the reaction progress over time (e.g., by TLC or LC-MS) to determine if the reaction has stalled.2. Systematically vary the reaction temperature. While lower temperatures often improve enantioselectivity, a moderate increase may be necessary to improve the reaction rate and yield.[1]3. Screen a range of solvents with varying polarities and coordinating abilities.
Incorrect Stoichiometry 1. Carefully re-check the calculations for all reagents.2. Ensure accurate weighing and dispensing of all components.
Issue 2: Low Enantioselectivity (% ee)
Potential Cause Troubleshooting Steps
Inaccurate Analytical Method 1. Rigorously validate your chiral HPLC or GC method. Ensure baseline separation of the enantiomers.2. Run a racemic standard to confirm the retention times of both enantiomers.
Suboptimal Reaction Temperature 1. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) as this often increases enantioselectivity.[1][2]
Inappropriate Solvent 1. Conduct a solvent screen to identify the optimal solvent that favors the desired transition state geometry.[1][2]
Incorrect Catalyst Choice 1. Screen different derivatives of your cyclic amino alcohol catalyst. Subtle structural changes can have a significant impact on stereochemical control.[2]
Presence of Water or Protic Impurities 1. Ensure all reagents and solvents are scrupulously dried, as protic impurities can interfere with the catalyst-substrate interaction.
Issue 3: Formation of Unexpected Side Products
Potential Cause Troubleshooting Steps
Self-Condensation of Starting Materials 1. Slowly add the more reactive substrate to the reaction mixture to maintain a low concentration.2. Consider lowering the reaction temperature to disfavor side reactions.
Racemization of the Product 1. Monitor the enantiomeric excess over time. If it decreases, product racemization may be occurring.2. Quench the reaction as soon as it reaches completion to minimize the product's exposure to the reaction conditions.
Catalyst-Derived Byproducts 1. In rare cases, the catalyst itself may react. Analyze the crude reaction mixture for any unexpected products that may contain fragments of the catalyst.2. If suspected, try a different class of cyclic amino alcohol catalyst.

Quantitative Data Summary

The following tables summarize quantitative data from various asymmetric reactions catalyzed by cyclic amino alcohols to provide a comparative overview of their performance under different conditions.

Table 1: Performance of Proline and its Derivatives in Asymmetric Aldol Reactions

CatalystAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
L-Prolinep-NitrobenzaldehydeAcetoneDMSORT246876[7]
L-ProlineBenzaldehydeAcetoneDMSORT489772[7]
(S)-ProlineCyclohexanone4-NitrobenzaldehydeMeOH/H₂ORT2495>99[8][9]
(S)-ProlineCyclohexanone4-ChlorobenzaldehydeMeOH/H₂ORT488598[8][9]

Table 2: Performance of Cinchona Alkaloids in Asymmetric Reactions

CatalystReaction TypeSubstrate 1Substrate 2SolventTemp (°C)Yield (%)ee (%)Reference
QuincorineMichael AdditionIndoleα,β-Unsaturated KetoneToluene-209592[1]
Cinchonidine DerivativeMichael AdditionThiophenolCyclohexenoneCH₂Cl₂-789895[2]
Quinidine-derivedImine UmpolungTrifluoromethyl KetimineEnoneTolueneRT8594[10]
Quinine-derivedMannich ReactionMalonateImineTolueneRT9092[11]

Experimental Protocols

Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by L-proline.[7]

Materials:

  • L-Proline (10-20 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • Solvent (e.g., DMSO, DMF, or CH₃CN)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of L-proline in the chosen solvent, add the aldehyde and then the ketone at the desired temperature (e.g., room temperature or cooled in an ice bath).

  • Stir the reaction mixture for the specified time (typically 24-72 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Synthesis of a Chiral 2-Oxazolidinone using a Chiral Catalyst

This protocol outlines the synthesis of a chiral 2-oxazolidinone via a catalytic asymmetric bromocyclization.[12][13]

Materials:

  • Allylamine (0.1 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

  • Chiral bifunctional selenide catalyst (e.g., (S)-2)

  • Solvent (e.g., CH₂Cl₂)

  • CO₂ atmosphere (balloon)

Procedure:

  • Set up the reaction vessel under a CO₂ atmosphere (using a balloon).

  • To a stirred solution of the allylamine in the solvent at -78 °C, add the chiral catalyst.

  • Add the brominating agent (DBH) to the reaction mixture.

  • Stir the reaction at -78 °C for 24 hours.

  • Upon completion, quench the reaction and work up as appropriate for the specific substrate.

  • Purify the crude product by chromatography.

  • Determine the yield and enantiomeric excess of the resulting 2-oxazolidinone.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting asymmetric synthesis with cyclic amino alcohols.

G Troubleshooting Low Yield in Asymmetric Synthesis start Low Yield Observed check_purity Check Reagent and Solvent Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok check_catalyst Verify Catalyst Integrity and Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok optimize_conditions Optimize Reaction Conditions (T, t, Solvent) conditions_optimized Yield Improved? optimize_conditions->conditions_optimized check_stoichiometry Confirm Reagent Stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok purity_ok->check_catalyst Yes repurify Repurify Reagents/ Use Anhydrous Solvents purity_ok->repurify No catalyst_ok->optimize_conditions Yes new_catalyst Use Fresh/New Batch of Catalyst catalyst_ok->new_catalyst No conditions_optimized->check_stoichiometry No end High Yield Achieved conditions_optimized->end Yes continue_optimization Continue Optimization stoichiometry_ok->continue_optimization Yes recalculate Recalculate and Rerun Experiment stoichiometry_ok->recalculate No repurify->check_purity new_catalyst->check_catalyst continue_optimization->optimize_conditions recalculate->check_stoichiometry

Caption: A flowchart for troubleshooting low yields.

G Workflow for Optimizing Enantioselectivity start Low Enantioselectivity Observed validate_analytical Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical analytical_ok Method Valid? validate_analytical->analytical_ok optimize_temp Optimize Reaction Temperature (Lower T) analytical_ok->optimize_temp Yes fix_analytical Fix/Develop New Analytical Method analytical_ok->fix_analytical No temp_optimized ee Improved? optimize_temp->temp_optimized solvent_screen Perform Solvent Screen temp_optimized->solvent_screen No end High Enantioselectivity Achieved temp_optimized->end Yes solvent_optimized ee Improved? solvent_screen->solvent_optimized catalyst_screen Screen Different Catalyst Derivatives solvent_optimized->catalyst_screen No solvent_optimized->end Yes catalyst_optimized ee Improved? catalyst_screen->catalyst_optimized catalyst_optimized->start No, Re-evaluate catalyst_optimized->end Yes fix_analytical->validate_analytical

Caption: A workflow for optimizing enantioselectivity.

G General Catalytic Cycle for a Cyclic Amino Alcohol catalyst Cyclic Amino Alcohol Catalyst intermediate1 Catalyst-Substrate 1 Complex catalyst->intermediate1 substrate1 Substrate 1 (e.g., Aldehyde) substrate1->intermediate1 substrate2 Substrate 2 (e.g., Ketone) intermediate2 Transition State (Stereodetermining Step) substrate2->intermediate2 intermediate1->intermediate2 product_catalyst Product-Catalyst Complex intermediate2->product_catalyst product_catalyst->catalyst Catalyst Regeneration product Chiral Product product_catalyst->product

Caption: A simplified catalytic cycle diagram.

References

Technical Support Center: Stability and Deprotection of (1S,2S)-trans-N-Boc-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of (1S,2S)-trans-N-Boc-2-aminocyclopentanol under acidic conditions and detailed protocols for its deprotection.

Frequently Asked Questions (FAQs)

Q1: How stable is the Boc protecting group on this compound under acidic conditions?

The tert-butyloxycarbonyl (Boc) protecting group is known for its sensitivity to acidic conditions.[1] The stability of the Boc group on this compound is significantly affected by the strength of the acid, its concentration, the solvent, temperature, and reaction time. Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) will readily cleave the Boc group, while weaker acids may require more forcing conditions.[2]

Q2: What is the mechanism of acid-catalyzed Boc deprotection?

The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[3] The liberated amine is then protonated by the excess acid to form the corresponding salt.[3]

Q3: What are the common side reactions during the acidic deprotection of this compound?

The primary side reaction is the alkylation of nucleophiles by the tert-butyl cation generated during the cleavage of the Boc group.[1] While (1S,2S)-trans-2-aminocyclopentanol itself does not possess highly nucleophilic sites prone to t-butylation, other sensitive functional groups within the same molecule or other molecules in the reaction mixture could be susceptible. In peptide synthesis, for instance, residues like tryptophan and methionine are particularly vulnerable.[4] Another potential side reaction when using TFA is the formation of trifluoroacetylated byproducts if the deprotected amine reacts with residual TFA.[4]

Q4: How can I minimize side reactions?

The most effective way to minimize t-butylation side reactions is by using "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it.[4] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[4] To avoid trifluoroacetylation, thorough removal of TFA after the reaction is crucial, which can be achieved by co-evaporation with a non-polar solvent like toluene.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%). Consider switching to a stronger acid system like 4M HCl in dioxane.[2]
Steric hindrance around the Boc-protected amine.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely by TLC or LC-MS.[2]
Inadequate reaction time or temperature.Allow the reaction to stir for a longer period or gently warm the reaction mixture. Optimal conditions will depend on the substrate and acid system.[2]
Formation of Side Products t-Butylation of nucleophilic sites.Add a scavenger to the reaction mixture. A common general-purpose scavenger cocktail is TFA/H₂O/TIS (95:2.5:2.5).[4]
Trifluoroacetylation of the deprotected amine.After deprotection with TFA, ensure thorough removal of the acid by co-evaporation with a solvent like toluene. Neutralize the resulting TFA salt with a mild base during workup.[4]
Difficult Workup/Isolation Product is an oil or difficult to crystallize.If using TFA, consider switching to 4M HCl in dioxane, which often yields a crystalline hydrochloride salt that can be precipitated and filtered.[5]
Residual acid in the final product.After aqueous workup, ensure thorough washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize all acid. Back-extraction of the aqueous layer can also improve recovery.[3]

Quantitative Data on Deprotection Conditions

Reagent(s) Solvent(s) Substrate Reaction Time Temperature Yield (%)
4M Hydrogen Chloride1,4-DioxaneN-Boc-(1R,3S)-3-aminocyclopentanol2 hoursRoom Temp. (20°C)95
Acetyl Chloride / Isopropanol (in situ HCl generation)IsopropanolN-Boc-(1R,3S)-3-aminocyclopentanol derivative12 hoursRoom Temp. (25°C)80
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)General N-Boc amines2-18 hours0°C to Room Temp.Not specified for aminocyclopentanol

Disclaimer: The data presented for N-Boc-(1R,3S)-3-aminocyclopentanol is based on available literature and should be used as a guideline.[6] Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Deprotection using Hydrogen Chloride in 1,4-Dioxane

This method is often preferred as it typically yields the hydrochloride salt of the amine, which is often a crystalline solid that can be easily isolated.[6]

Materials:

  • This compound

  • 1,4-Dioxane (anhydrous)

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Diethyl ether or Acetonitrile (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for filtration

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Precipitation & Isolation: Upon completion, add diethyl ether or acetonitrile to the reaction mixture to precipitate the (1S,2S)-trans-2-aminocyclopentanol hydrochloride salt.[6] Collect the resulting solid by suction filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether or acetonitrile to remove any residual impurities. Dry the solid under vacuum to obtain the final product.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.[3]

Materials:

  • This compound

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours.[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with toluene.[4]

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup in the separatory funnel.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Visual Guides

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine N-Boc-2-aminocyclopentanol Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ H_plus H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine (Salt) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental_Workflow Start Start: this compound Dissolution Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolution Acid_Addition Add Acid (TFA or HCl/Dioxane) at 0°C to RT Dissolution->Acid_Addition Reaction Stir at Room Temperature (1-4h) Monitor by TLC/LC-MS Acid_Addition->Reaction Workup Workup: - Quench/Neutralize - Extraction Reaction->Workup Purification Purification (if necessary) Workup->Purification Product Final Product: (1S,2S)-trans-2-aminocyclopentanol (or its salt) Purification->Product

Caption: General Experimental Workflow for Boc Deprotection.

Troubleshooting_Tree Start Problem during Boc Deprotection Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Start->Side_Products no Incomplete_Reaction->Side_Products no Increase_Acid Increase Acid Concentration/Strength Incomplete_Reaction->Increase_Acid yes Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp yes Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger yes (t-butylation) Improve_Workup Improve Workup (e.g., co-evaporation with toluene) Side_Products->Improve_Workup yes (trifluoroacetylation) Check_Purity Check Starting Material Purity Side_Products->Check_Purity no

Caption: Troubleshooting Decision Tree for Boc Deprotection.

References

Technical Support Center: Boc Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the removal of the tert-butyloxycarbonyl (Boc) protecting group, with a special focus on strategies to prevent racemization of chiral centers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic chemistry endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during Boc deprotection?

A1: While Boc deprotection is generally considered to have a low risk of racemization, it can occur, particularly with sensitive substrates. The most common pathway for racemization during the coupling of Boc-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate. During the deprotection step itself, prolonged exposure to strong acids or high temperatures can lead to epimerization, especially if the chiral center has an acidic proton.

Q2: Which amino acids are most susceptible to racemization during peptide synthesis involving Boc deprotection?

A2: Histidine (His) and Cysteine (Cys) are known to be particularly prone to racemization. The imidazole side chain of histidine can catalyze the process. For other chiral amines, susceptibility depends on the acidity of the proton at the stereocenter and the stability of the corresponding carbanion or enolate.

Q3: What are the standard conditions for Boc deprotection?

A3: The most common methods for Boc group removal involve strong acids. A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is widely used.[1] Another common reagent is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate.[1]

Q4: What are "milder" alternatives to TFA and HCl for Boc deprotection to avoid racemization?

A4: For acid-sensitive substrates where racemization is a concern, several milder methods can be employed. These include the use of Lewis acids like zinc bromide (ZnBr2), aqueous phosphoric acid, thermal deprotection, or deprotection with oxalyl chloride in methanol.[2][3][4][5]

Q5: What is the role of scavengers in Boc deprotection?

A5: Acid-catalyzed Boc deprotection generates a reactive tert-butyl cation. This cation can cause side reactions by alkylating nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine. Scavengers, like triisopropylsilane (TIS) or water, are added to the deprotection cocktail to trap the tert-butyl cation and prevent these unwanted side reactions.

Troubleshooting Guides

Issue Symptom Potential Cause(s) Recommended Solution(s)
Racemization Detection of diastereomers or enantiomers in the product by HPLC or NMR.• The substrate is sensitive to the acidic conditions.• The reaction temperature is too high.• Prolonged reaction time.• Switch to a milder deprotection method (e.g., ZnBr2, aqueous H3PO4).• Perform the reaction at a lower temperature (e.g., 0 °C).• Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Incomplete Deprotection Presence of starting material after the reaction.• Insufficient acid strength or concentration.• Short reaction time.• Steric hindrance around the Boc group.• Increase the concentration of the acid or the reaction time.• For sterically hindered substrates, consider thermal deprotection at an elevated temperature.
Side Product Formation (t-Butylation) Unexpected peaks in HPLC or mass spectrometry corresponding to the addition of a tert-butyl group (+56 Da).The tert-butyl cation generated during deprotection has alkylated a nucleophilic site on the substrate or product.• Add a scavenger such as triisopropylsilane (TIS), water, or anisole to the reaction mixture.
Degradation of Acid-Sensitive Groups Cleavage of other protecting groups (e.g., trityl) or degradation of the core structure.The deprotection conditions are too harsh for the substrate.• Use a milder and more selective deprotection reagent like aqueous phosphoric acid or certain Lewis acids.[3]

Comparison of Boc Deprotection Methods

The selection of a deprotection method is a trade-off between reaction efficiency and the preservation of stereochemical integrity and other functional groups.

Method Typical Conditions Typical Reaction Time Typical Yield (%) Reported Racemization Risk Advantages Disadvantages
TFA/DCM 20-50% TFA in DCM, 0 °C to RT[1]0.5 - 2 h90-99%Low, but substrate-dependent.Fast, efficient, and widely applicable.[1]Harsh conditions can cleave other acid-labile groups.
HCl in Dioxane 4M HCl in 1,4-dioxane, 0 °C to RT[1]0.5 - 4 h85-98%Low, but substrate-dependent.Cost-effective; product often precipitates as the HCl salt, aiding purification.[1]Can be corrosive; dioxane is a hazardous solvent.
Aqueous H₃PO₄ 85 wt% H₃PO₄ in THF, RT[3]4 - 8 hHighLowEnvironmentally benign, mild, and selective.[3]Longer reaction times may be required.
Zinc Bromide (ZnBr₂) Excess ZnBr₂ in DCM, RT[6]3 - 24 hGood to highLow; reported to be non-racemizing for some substrates.Mild conditions suitable for acid-sensitive substrates.[2]Stoichiometric or excess reagent is often needed.
Thermal (Water) Refluxing water (90-100 °C)[5]10 - 60 min90-97%Can be a risk at high temperatures.[7]Neutral, environmentally friendly, and fast.[5]High temperatures may not be suitable for all substrates.
Oxalyl Chloride/MeOH 3 equiv. (COCl)₂ in MeOH, RT1 - 4 hup to 90%LowMild conditions, tolerant of many functional groups.[8][9]Reagent is moisture-sensitive and corrosive.
TMSI 1.2-1.5 equiv. TMSI in CHCl₃ or ACN, RT1 - 12 hHighLowMild, non-hydrolytic method.Reagent is sensitive to air and moisture.

Note: The quantitative data on racemization can vary significantly based on the substrate and specific experimental setup. The risk levels presented are indicative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM
  • Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product is often obtained as the TFA salt and can be used directly or purified further.

Protocol 2: Mild Deprotection with Zinc Bromide (ZnBr₂)
  • Setup: To a solution of the Boc-protected amine (1 equivalent) in anhydrous dichloromethane (DCM), add zinc bromide (2-3 equivalents).[6]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 3 to 24 hours depending on the substrate. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate or ammonia. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 3: Thermal Deprotection in Water
  • Suspension: Suspend the N-Boc protected amine in deionized water in a round-bottom flask equipped with a reflux condenser.[5]

  • Heating: Heat the mixture to reflux (90-100 °C) and stir vigorously. Reaction times can range from 10 minutes to several hours.[5]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Visual Guides

Below are diagrams illustrating key processes in Boc deprotection.

BocDeprotectionMechanism cluster_products Products BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Fragmentation tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ Isobutylene Isobutylene tBuCation->Isobutylene - H⁺ Alkylation t-Butylation (Side Reaction) tBuCation->Alkylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

DecisionWorkflow Start Start: Need to deprotect a Boc-amine AcidSensitive Is the substrate sensitive to strong acids? Start->AcidSensitive RacemizationRisk Is there a high risk of racemization? AcidSensitive->RacemizationRisk Yes StandardAcid Use Standard Acidic Conditions (TFA or HCl in Dioxane) AcidSensitive->StandardAcid No MildAcid Use Milder Acidic Conditions (e.g., aq. H₃PO₄) RacemizationRisk->MildAcid Yes LewisAcid Use Lewis Acid (e.g., ZnBr₂) RacemizationRisk->LewisAcid Consider Also Thermal Use Thermal Deprotection RacemizationRisk->Thermal Consider Also End End StandardAcid->End MildAcid->End LewisAcid->End Thermal->End

Caption: Decision workflow for choosing a Boc deprotection method.

References

Technical Support Center: Troubleshooting Chiral Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral auxiliary cleavage. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the removal of chiral auxiliaries. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing chiral auxiliaries?

A1: The choice of cleavage method depends on the type of chiral auxiliary and the desired functional group in the final product. The most prevalent methods include:

  • Hydrolytic Cleavage: Often used to obtain carboxylic acids. For example, Evans oxazolidinones are commonly cleaved using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1]

  • Reductive Cleavage: Employed to produce alcohols or aldehydes. Reagents like lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄) are used to generate primary alcohols.[1]

  • Transesterification: Used to form esters by reacting the acylated auxiliary with an alkoxide.[1]

  • Acidic Hydrolysis: A robust method for obtaining carboxylic acids from auxiliaries like pseudoephedrine amides, often using aqueous sulfuric acid.[2]

Q2: How do I choose the right cleavage method for my specific chiral auxiliary?

A2: The optimal cleavage method is highly dependent on the structure of the chiral auxiliary and the substrate. It is crucial to select a method that is effective for the specific auxiliary while being compatible with other functional groups in your molecule. Consulting literature specific to the auxiliary you are using is highly recommended.

Q3: Can I recover and reuse my chiral auxiliary after cleavage?

A3: Yes, one of the significant advantages of using chiral auxiliaries is the ability to recover and reuse them, which is particularly cost-effective for expensive auxiliaries.[3] The recovery process typically involves extraction and purification after the cleavage reaction.

Troubleshooting Guide

Problem 1: Incomplete or Failed Cleavage Reaction

Q: My chiral auxiliary is not cleaving completely, resulting in a low yield of my desired product. What should I do?

A: Incomplete cleavage is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.

Possible Causes and Solutions:

  • Reagent Quality and Stoichiometry: Ensure that all reagents are fresh, pure, and used in the correct stoichiometric amounts. For instance, in the LiOH/H₂O₂ cleavage of Evans auxiliaries, using a sufficient excess of the reagents is critical to drive the reaction to completion.[4]

  • Reaction Conditions:

    • Temperature: Some cleavage reactions may require higher temperatures to proceed at a reasonable rate. Conversely, for thermally sensitive substrates, lower temperatures may be necessary to prevent degradation.[5]

    • Reaction Time: The reaction may simply need more time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

    • Solvent: The choice of solvent can significantly impact reaction rates and outcomes.[5]

  • Steric Hindrance: If the substrate is sterically hindered near the auxiliary, cleavage can be more difficult. In such cases, switching to a more reactive cleavage reagent or a different cleavage method may be necessary.[5]

  • Alternative Cleavage Methods: If optimizing the current protocol fails, consider an alternative cleavage strategy. For example, if a basic hydrolysis is unsuccessful, an acidic or reductive cleavage might be more effective.[5]

G start Incomplete Cleavage reagent Verify Reagent Quality and Stoichiometry start->reagent conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagent->conditions monitor Monitor Reaction (TLC, LC-MS) conditions->monitor steric Consider Steric Hindrance alternative Investigate Alternative Cleavage Methods steric->alternative success Successful Cleavage alternative->success monitor->steric Still Incomplete monitor->success Complete G epimerization Epimerization Observed conditions Harsh Reaction Conditions (High Temp, Strong Acid/Base) epimerization->conditions reagents Inappropriate Base/Acid Strength or Stoichiometry epimerization->reagents substrate Substrate Susceptibility epimerization->substrate separation Separate Diastereomers Before Cleavage epimerization->separation milder Use Milder Conditions conditions->milder optimize_reagents Optimize Base/Acid reagents->optimize_reagents protect Protect Sensitive Groups substrate->protect pure_product Enantiomerically Pure Product separation->pure_product milder->pure_product optimize_reagents->pure_product protect->pure_product G cluster_0 Reaction Setup cluster_1 Cleavage Reaction cluster_2 Workup and Purification dissolve Dissolve N-acyl oxazolidinone in THF/H₂O at 0 °C add_reagents Add H₂O₂ and LiOH dropwise at 0 °C dissolve->add_reagents monitor Monitor reaction by TLC (1-4 h) add_reagents->monitor quench Quench with Na₂SO₃ solution monitor->quench workup Extract auxiliary with organic solvent quench->workup isolate Acidify aqueous layer and extract product workup->isolate purify Purify product isolate->purify

References

Enhancing enantiomeric excess in lipase-catalyzed acylation of aminocyclopentanols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the enantiomeric excess (ee) of lipase-catalyzed acylations of aminocyclopentanol derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the kinetic resolution of aminocyclopentanols using lipases.

Q1: My reaction shows very low enantioselectivity (low E-value and ee%). What are the primary factors to investigate?

A1: Low enantioselectivity is a common issue that can be addressed by systematically optimizing several parameters. The most influential factors are the choice of enzyme, the reaction solvent, the acyl donor, and the temperature.[1][2][3]

  • Enzyme Selection: Not all lipases are effective for every substrate. Candida antarctica lipase B (CAL-B), often used in its immobilized form (Novozym 435), has demonstrated exceptional enantioselectivity (E > 200) for the N-acylation of aminocyclopentane derivatives.[2][4] In contrast, lipases like Pseudomonas cepacia (Lipase PS) may show significantly lower enantioselectivity for the same substrates.[4] It is crucial to screen a variety of commercially available lipases.[3]

  • Solvent System: The organic solvent profoundly influences enzyme activity and enantioselectivity.[3] For aminocyclopentanols, mixtures of tert-butyl methyl ether (TBME) and tert-amyl alcohol (TAA) have proven effective.[2] The ratio of co-solvents should be optimized, as it can impact both reactivity and selectivity.[2]

  • Acyl Donor: The structure of the acyl donor can affect the enantioselectivity. While vinyl acetate is common[5][6], activated esters like 2,2,2-trifluoroethyl butanoate have been successfully used to achieve high enantiomeric excess.[2][4]

  • Temperature: Enzyme activity and selectivity are temperature-dependent.[3] For the acylation of aminocyclopentanols, reactions are often performed at elevated temperatures (e.g., 45-48 °C). A significant decrease in both reactivity and enantioselectivity may be observed at lower temperatures, such as room temperature.[2]

Troubleshooting_Low_Enantioselectivity cluster_screening Primary Screening cluster_advanced Advanced Optimization start Low Enantiomeric Excess (ee%) lipase Screen Different Lipases (e.g., CAL-B, Lipase PS) start->lipase solvent Optimize Solvent System (e.g., TBME/TAA ratio) lipase->solvent If no improvement acyl_donor Vary Acyl Donor (e.g., Vinyl Acetate vs. Activated Esters) solvent->acyl_donor If no improvement temperature Adjust Temperature (e.g., 30°C vs. 48°C) acyl_donor->temperature If no improvement immobilization Consider Enzyme Immobilization temperature->immobilization For further enhancement additives Test Additives (e.g., Tertiary Amines) immobilization->additives water Control Water Activity (aw) additives->water

Caption: Troubleshooting flowchart for low enantiomeric excess.

Q2: The reaction rate is extremely slow. How can I improve the conversion time?

A2: Slow reaction kinetics can be addressed by optimizing temperature, solvent choice, and enzyme concentration.

  • Temperature: Increasing the reaction temperature (e.g., from room temperature to 45-48 °C) can dramatically increase the reaction rate.[2] However, be mindful that excessively high temperatures can denature the enzyme.

  • Solvent Solubility: The low solubility of some aminocyclopentanol derivatives in common organic solvents can limit reaction rates. Using co-solvents like tert-amyl alcohol (TAA) can improve substrate solubility.[2]

  • Enzyme Quantity: Increasing the enzyme loading (e.g., mg of lipase per mL of solvent) can accelerate the reaction, although this may increase costs.[5]

  • Ring Size Effect: The size of the cycloalkane ring can influence the reaction rate. Acylations of five-membered aminocyclopentanols often proceed faster than their six-membered (cyclohexane) counterparts.[5]

Q3: What is enzyme immobilization and how can it help my experiment?

A3: Enzyme immobilization is the process of confining enzyme molecules to a solid support material, such as nanoparticles or resins.[7][8] This technique offers several advantages:

  • Enhanced Stability: Immobilized enzymes often exhibit greater thermal and pH stability compared to their free counterparts.[9]

  • Easy Recovery and Reuse: The catalyst can be easily separated from the reaction mixture (e.g., by filtration or magnetic separation), allowing for multiple reuse cycles, which is more economical for large-scale applications.[8][9]

  • Modulated Activity/Selectivity: The immobilization support can sometimes induce a more active conformation of the lipase, potentially improving catalytic activity and enantioselectivity.[8][10]

Q4: How do I select the appropriate solvent for my reaction?

A4: Solvent selection is critical. Non-polar organic solvents are generally preferred for acylation reactions as they minimize enzyme denaturation and shift the reaction equilibrium toward synthesis.[11][12]

  • Hydrophobicity: A solvent's hydrophobicity (log P value) is a key indicator. Highly polar solvents can strip the essential water layer from the enzyme, leading to inactivation.[11]

  • Substrate Solubility: The solvent must be able to dissolve the aminocyclopentanol and the acyl donor to a reasonable concentration.[2]

  • Empirical Screening: The best approach is often empirical. Start with solvents known to work well, such as TBME, diethyl ether, or hexane, and consider co-solvents like TAA to improve solubility.[2][5]

Factors_Influencing_Enantioselectivity cluster_enzyme Enzyme Properties cluster_substrate Substrate Properties cluster_conditions Reaction Conditions center Enantioselectivity (E) enzyme_source Lipase Source (e.g., Candida antarctica) enzyme_source->center immobilization Immobilization Strategy immobilization->center substrate_structure Substrate Structure (Ring Size, Substituents) substrate_structure->center acyl_donor Acyl Donor Structure acyl_donor->center temperature Temperature temperature->center solvent Solvent System (Polarity, Co-solvents) solvent->center water_activity Water Activity water_activity->center

Caption: Key factors influencing lipase enantioselectivity.

Quantitative Data Summary

The following tables summarize quantitative data from kinetic resolution studies on aminocycloalkanecarboxamides, which are structurally related to aminocyclopentanols and provide valuable comparative insights.

Table 1: Lipase-Catalyzed N-Acylation of cis-2-Aminocyclopentanecarboxamide [4]

LipaseTime (h)Conversion (%)ee of Substrate (%)ee of Product (%)Enantiomeric Ratio (E)
CAL-B 55099>99>200
Lipase PS 238508116 ± 2
Lipase PS-C II 249838525 ± 8

Data from a study using 2,2,2-trifluoroethyl butanoate as the acyl donor.

Table 2: Lipase-Catalyzed N-Acylation of trans-2-Aminocyclopentanecarboxamide [2]

LipaseTime (h)Conversion (%)ee of Substrate (%)ee of Product (%)Enantiomeric Ratio (E)
CAL-B 55099>99>200
Lipase PS 238508116 ± 2
Lipase PS-C II 249838525 ± 8

Reaction conditions: 0.05 M substrate, 0.1 M 2,2,2-trifluoroethyl butanoate, 50 mg/mL lipase in TBME/TAA (1:1) at 48 °C.

Key Observation: Candida antarctica lipase B (CAL-B) consistently demonstrates superior enantioselectivity (E > 200) for these substrates compared to Pseudomonas cepacia lipases (PS and PS-C II).[2][4]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed N-Acylation

This protocol is a representative method for the enzymatic kinetic resolution of aminocyclopentanol derivatives.[2][4]

Materials:

  • Racemic aminocyclopentanol derivative (substrate)

  • Lipase preparation (e.g., Candida antarctica lipase B, Novozym 435)

  • Acyl donor (e.g., 2,2,2-trifluoroethyl butanoate or vinyl acetate)

  • Anhydrous organic solvent (e.g., a 1:1 mixture of tert-butyl methyl ether and tert-amyl alcohol)

Procedure:

  • Prepare a solution of the racemic substrate (e.g., 0.05 M) in the chosen anhydrous organic solvent in a sealed vial.

  • Add the lipase preparation to the solution (e.g., 50 mg/mL).

  • Initiate the reaction by adding the acyl donor (e.g., 0.1 M).

  • Seal the vial and place it in an incubator shaker set to the desired temperature (e.g., 48 °C) and agitation speed.

  • Monitor the reaction progress by taking small aliquots at regular intervals.

  • For each aliquot, filter off the enzyme and analyze the sample by chiral chromatography (GC or HPLC) to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the acylated product.[2]

  • The enantiomeric ratio (E) can be calculated from the conversion and ee values.[2]

  • Stop the reaction at the desired conversion (typically ~50% for optimal separation) by filtering off the enzyme. The unreacted substrate and the acylated product can then be separated using standard chromatographic techniques.

Experimental_Workflow sub_prep 1. Substrate Preparation (Dissolve racemate in solvent) reaction 2. Enzymatic Reaction (Add Lipase & Acyl Donor, Incubate at controlled temp.) sub_prep->reaction monitoring 3. Reaction Monitoring (Take aliquots over time) reaction->monitoring analysis 4. Chiral Analysis (GC/HPLC to determine ee% and conversion) monitoring->analysis analysis->reaction Continue reaction workup 5. Reaction Work-up (Stop at ~50% conversion, filter enzyme) analysis->workup Target conversion reached separation 6. Product Separation (Column chromatography) workup->separation final_products Enantiopure Substrate & Acylated Product separation->final_products

Caption: General workflow for kinetic resolution of aminocyclopentanols.

References

Technical Support Center: Preventing Epimerization During Functional Group Manipulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing epimerization during chemical synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in drug development?

A1: Epimerization is a chemical process that inverts the configuration of a single chiral center in a molecule with multiple stereocenters.[1] This results in the formation of a diastereomer, known as an epimer. In drug development, maintaining the precise three-dimensional structure of a molecule is crucial, as even a minor change at one stereocenter can drastically alter its biological activity, efficacy, and safety profile.[2][3] The presence of an epimeric impurity can lead to unforeseen side effects, reduced therapeutic effect, and complications in purification and regulatory approval.

Q2: What are the primary chemical mechanisms that lead to epimerization?

A2: Epimerization most commonly occurs through the formation of a planar, achiral intermediate, which can then be re-protonated from either face, leading to a mixture of stereoisomers. The two primary mechanisms are:

  • Enolate Formation: In molecules with a chiral center adjacent to a carbonyl group (an α-carbon), a base can abstract the acidic α-proton to form a planar enolate ion. Subsequent protonation of this intermediate can occur from either side, leading to epimerization.[4][5]

  • Oxazolone Formation: During peptide coupling reactions, the activated carboxylic acid of an N-protected amino acid can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[2]

Q3: Which functional group manipulations are most susceptible to epimerization?

A3: Several common synthetic transformations carry a high risk of epimerization, including:

  • Peptide Coupling Reactions: The activation of the carboxylic acid group of an amino acid is a primary source of epimerization, especially when using highly activating coupling reagents or strong bases.[3][6]

  • Reactions Involving Enolates: Any reaction that proceeds through an enolate intermediate, such as aldol reactions, alkylations, and acylations of carbonyl compounds, is at risk of epimerization at the α-carbon.

  • Saponification of Esters: The use of strong bases like sodium hydroxide to hydrolyze esters with a chiral center adjacent to the carbonyl can lead to epimerization.

  • Manipulations of Chiral Aldehydes and Ketones: Reactions such as the Wittig reaction or aldol reactions involving chiral aldehydes or ketones can be susceptible to epimerization under basic conditions.

Q4: Are certain amino acids or chemical structures more prone to epimerization?

A4: Yes, the susceptibility to epimerization can be influenced by the structure of the molecule. For example, in peptide synthesis, amino acids with electron-withdrawing groups in their side chains, such as serine and cysteine, are more prone to epimerization.[6] Sterically hindered amino acids like valine and isoleucine can also show higher rates of epimerization, particularly in polar solvents.[6] In general, any chiral center with an adjacent activating group (like a carbonyl) and an abstractable proton is at risk.

Troubleshooting Guides

Issue 1: Unexpected formation of a diastereomer detected by chiral HPLC or NMR.
Potential Cause Recommended Solutions & Troubleshooting Steps
High Reaction Temperature Elevated temperatures accelerate the rate of epimerization. Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). For very sensitive substrates, temperatures as low as -78 °C may be necessary. Ensure consistent and accurate temperature monitoring throughout the reaction.
Strong or Excess Base Strong, non-hindered bases (e.g., triethylamine (TEA), sodium hydroxide) readily abstract acidic α-protons, leading to enolate formation and epimerization.[4] Solution: Employ a weaker or sterically hindered base such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-collidine in stoichiometric amounts.[1]
Inappropriate Coupling Reagent (for peptide synthesis) Some coupling reagents generate highly reactive intermediates that are more prone to forming oxazolone intermediates. Solution: Select coupling reagents known for low epimerization rates. Carbodiimides like DCC or DIC should be used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[1] Uronium/aminium reagents like HATU can be effective, but conditions should be carefully optimized.[1]
Solvent Effects Polar aprotic solvents like DMF can promote epimerization by stabilizing the charged enolate intermediate. Solution: If possible, consider using less polar solvents such as dichloromethane (DCM) or toluene. However, the solubility of the reactants must be taken into account.
Prolonged Reaction Time Longer exposure of the activated intermediate to basic conditions increases the likelihood of epimerization. Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as it is complete. Optimize reaction conditions to achieve a reasonable reaction time without compromising stereochemical integrity.
Issue 2: Low yield of the desired product and formation of multiple unidentified byproducts.
Potential Cause Recommended Solutions & Troubleshooting Steps
Inefficient Reaction at Low Temperatures While low temperatures suppress epimerization, they can also significantly slow down the desired reaction, leading to incomplete conversion and the formation of side products. Solution: Find an optimal temperature that balances the rate of the desired reaction with the rate of epimerization. This may require screening a range of temperatures. Ensure efficient stirring to overcome potential mixing issues at lower temperatures.
Poor Solubility of Reagents At lower temperatures, reactants may become less soluble, leading to a heterogeneous reaction mixture and poor reactivity. Solution: Choose a solvent system that ensures the solubility of all components at the desired reaction temperature. A co-solvent system may be necessary.
Intermolecular vs. Intramolecular Reactions (in cyclizations) For cyclization reactions, intermolecular side reactions (dimerization, oligomerization) may compete with the desired intramolecular cyclization, especially at high concentrations. Solution: Perform the cyclization under high dilution conditions (e.g., 0.001 M to 0.01 M) to favor the intramolecular pathway. Slow addition of the linear precursor to the reaction mixture can also be beneficial.

Data Presentation: Quantitative Comparison of Conditions to Minimize Epimerization

The following tables summarize quantitative data on the impact of different reaction conditions on the extent of epimerization.

Table 1: Effect of Coupling Reagents and Additives on Epimerization in Peptide Synthesis

Coupling Reagent/AdditiveBaseSolventTemperature (°C)% Epimerization (Illustrative)
DCCTEADCM258-15%
DCC/HOBtDIPEADMF0< 2%
HATUDIPEADMF253-7%
HATU/HOAtNMMDCM0< 1%
DIC/OxymaCollidineDMF0< 1%

Note: The actual levels of epimerization can vary significantly depending on the specific amino acid sequence.

Table 2: Influence of Base and Solvent on Epimerization of a Chiral Ketone

BaseSolventTemperature (°C)% Epimerization after 2h (Illustrative)
Sodium MethoxideMethanol25> 50%
Potassium tert-ButoxideTHF0~25%
Lithium Diisopropylamide (LDA)THF-78< 5%
DBUAcetonitrile25~40%
DIPEADichloromethane0~10%

Experimental Protocols

Protocol 1: Peptide Coupling with Minimized Epimerization using DIC/Oxyma

This protocol describes a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound amine, minimizing the risk of epimerization.

Materials:

  • Fmoc-protected amino acid (1.5 equiv)

  • Resin-bound peptide with a free N-terminal amine (1.0 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.5 equiv)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF and wash the resin with DCM (3x) and then DMF (3x).

  • In a separate flask, dissolve the Fmoc-protected amino acid and Oxyma in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC to the solution and allow it to pre-activate for 5-10 minutes at 0 °C.

  • Add the pre-activated solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative method (e.g., Kaiser test).

  • Once the reaction is complete, drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and finally methanol (2x).

  • Dry the resin under vacuum.

Protocol 2: Stereoretentive Saponification of a Chiral Ester

This protocol provides a method for the hydrolysis of a chiral ester with minimal epimerization of an adjacent stereocenter.

Materials:

  • Chiral ester (1.0 equiv)

  • Lithium hydroxide (LiOH) (1.1 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the chiral ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH in water dropwise to the cooled ester solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product as necessary by column chromatography or recrystallization.

Mandatory Visualizations

epimerization_mechanism cluster_start Chiral Starting Material cluster_intermediate Planar Intermediate cluster_products Products A R-Stereoisomer (Chiral Center) B Achiral Enolate/Oxazolone (Planar) A->B Base (Proton Abstraction) C R-Stereoisomer (Retention) B->C Protonation (Original Face) D S-Stereoisomer (Inversion - Epimer) B->D Protonation (Opposite Face)

Caption: Mechanism of base-catalyzed epimerization via a planar intermediate.

troubleshooting_workflow cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Epimerization Detected (e.g., by Chiral HPLC) temp High Temperature? start->temp base Strong/Excess Base? start->base reagent Reagent Choice? start->reagent time Long Reaction Time? start->time sol_temp Lower Reaction Temperature (e.g., 0°C to -78°C) temp->sol_temp sol_base Use Weaker/Hindered Base (e.g., DIPEA, NMM) base->sol_base sol_reagent Optimize Coupling Reagent (e.g., add HOBt/Oxyma) reagent->sol_reagent sol_time Monitor Reaction Closely & Quench Promptly time->sol_time end Epimerization Minimized sol_temp->end sol_base->end sol_reagent->end sol_time->end

Caption: A troubleshooting workflow for addressing epimerization in synthesis.

decision_tree c0 Is the chiral center alpha to a carbonyl? c1 Is a strong base required? c0->c1 Yes c2 Consider alternative synthetic route c0->c2 No c3 Use a sterically hindered base (e.g., LDA, KHMDS) c1->c3 No (use weaker base) c4 Is the reaction temperature sensitive? c1->c4 Yes c5 Perform reaction at low temperature (-78°C) c4->c5 Yes c6 Proceed with caution, monitor for epimerization c4->c6 No

Caption: Decision tree for selecting strategies to prevent epimerization.

References

Validation & Comparative

Chiral HPLC Analysis of (1S,2S)-trans-N-Boc-2-aminocyclopentanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral molecules like (1S,2S)-trans-N-Boc-2-aminocyclopentanol and its derivatives is a critical step in ensuring the stereochemical purity, efficacy, and safety of pharmaceutical candidates. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1] This guide provides a comparative overview of chiral HPLC methods, supported by experimental data and detailed protocols, to aid in the development of robust analytical methodologies.

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment.[2] In HPLC, this is primarily achieved through two strategies: the direct method, which employs a chiral stationary phase (CSP), and the indirect method, which involves derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[1]

Comparison of Chiral HPLC Methods: Direct vs. Indirect Approaches

The choice between direct and indirect methods depends on factors such as the availability of suitable chiral stationary phases, the presence of reactive functional groups for derivatization, and the desired analytical throughput.

Direct Method Using Chiral Stationary Phases (CSPs): This is often the preferred approach due to its simplicity and ability to directly resolve enantiomers without sample modification.[1] Polysaccharide-based and macrocyclic glycopeptide CSPs are among the most versatile and widely used for their broad applicability.[1]

Indirect Method via Derivatization: This method is useful when direct separation is challenging or when enhanced detection sensitivity is required.[1] The formation of diastereomers alters their physical properties, allowing for separation on more common achiral columns like C18.[1]

Data Presentation: Performance of Different Chiral Stationary Phases

The successful separation of enantiomers is evaluated by key chromatographic parameters: the retention factor (k'), the separation factor (α), and the resolution (Rs). An ideal separation achieves baseline resolution (Rs > 1.5) within a reasonable analysis time. The following tables summarize representative data for the chiral separation of N-Boc protected amino alcohols on commonly used chiral stationary phases.

Table 1: Representative Data for Direct Chiral HPLC Separation (Normal Phase)

Chiral Stationary Phase (CSP)Mobile PhaseAnalytek'1k'2αRs
Polysaccharide-Based
Chiralpak® AD-H (Amylose derivative)n-Hexane / Isopropanol (80:20, v/v)N-Boc-amino alcohol2.53.11.242.1
Chiralcel® OD-H (Cellulose derivative)n-Hexane / Ethanol (90:10, v/v)N-Boc-amino alcohol3.24.01.252.3
Macrocyclic Glycopeptide-Based
CHIROBIOTIC® V (Vancomycin)Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)N-Boc-amino alcohol1.82.41.332.5

Note: The data presented are representative values for this class of compounds and may vary depending on the specific derivative and analytical conditions.

Table 2: Representative Data for Indirect Chiral HPLC Separation (Reversed Phase)

Achiral ColumnMobile PhaseAnalyte (as FDAA derivative)k'1k'2αRs
C18 (e.g., Zorbax SB-C18)Acetonitrile / Water with 0.1% TFA (Gradient)Diastereomers of N-Boc-amino alcohol8.59.21.081.8

Note: Retention times for gradient elution are dependent on the specific gradient profile.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and adaptation of chiral separation methods. Below are starting protocols for both direct and indirect analysis of this compound derivatives.

Method 1: Direct Separation on a Polysaccharide-Based CSP (Normal Phase)

This method is a common first approach for the enantioselective analysis of N-Boc protected amino alcohols.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v). Optimization may be required by varying the alcohol content.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Indirect Separation via Derivatization with Marfey's Reagent (FDAA)

This method is suitable when direct methods fail to provide adequate resolution or for trace analysis requiring higher sensitivity.

Derivatization Protocol:

  • To 50 µL of a 1 mg/mL solution of the aminocyclopentanol derivative in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's Reagent) in acetone.[1]

  • Incubate the mixture at 40 °C for 1 hour.[1]

  • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

  • Dilute the sample with the mobile phase before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm

  • Injection Volume: 10 µL

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships in chiral HPLC analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample of (1S,2S)-trans-N-Boc- 2-aminocyclopentanol Derivative Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column Chiral HPLC Column (e.g., Chiralpak® AD-H) Injector->Column Detector UV Detector Column->Detector Data Chromatogram Detector->Data Quantify Quantify Enantiomers (Peak Area, Retention Time) Data->Quantify G cluster_direct Direct Method cluster_indirect Indirect Method Start Chiral Separation of This compound Derivatives CSP Chiral Stationary Phase (CSP) Start->CSP Deriv Derivatization Start->Deriv Poly Polysaccharide-Based (e.g., Chiralpak®, Chiralcel®) CSP->Poly Macro Macrocyclic Glycopeptide-Based (e.g., CHIROBIOTIC®) CSP->Macro Reagent Chiral Derivatizing Agent (e.g., Marfey's Reagent) Deriv->Reagent Achiral Separation on Achiral Column (e.g., C18) Reagent->Achiral

References

A Researcher's Guide to Stereochemical Assignment of Aminocyclopentanols Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of chiral molecules is a cornerstone of modern chemistry. Aminocyclopentanols, with their constrained five-membered ring and multiple stereocenters, are valuable building blocks in the synthesis of pharmaceuticals. Distinguishing between their various stereoisomers is critical, as different spatial arrangements of the amino and hydroxyl groups can lead to vastly different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this stereochemical assignment.

Distinguishing Isomers: The Power of Proton and Carbon NMR

One-dimensional ¹H and ¹³C NMR spectroscopy provides the foundational data for stereochemical assignment. The chemical shifts (δ) of the protons and carbons attached to the cyclopentane ring are highly sensitive to their local electronic environment and spatial orientation.

In aminocyclopentanols, the protons attached to the carbons bearing the amino (-CH-NH₂) and hydroxyl (-CH-OH) groups are of particular importance. Their chemical shifts and, crucially, their coupling constants (J) to adjacent protons provide a wealth of information about the relative stereochemistry.

A key distinction between cis and trans isomers lies in the spatial relationship between the substituents. In cis isomers, the amino and hydroxyl groups are on the same face of the cyclopentane ring, while in trans isomers, they are on opposite faces.[2] This geometric difference leads to distinct magnetic environments for the ring protons, resulting in different chemical shifts and coupling patterns.

Comparative NMR Data

The following tables summarize the available ¹H NMR spectral data for two stereoisomers of 3-aminocyclopentanol hydrochloride and provide expected trends for ¹³C NMR data based on general principles.[2]

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) for 3-Aminocyclopentanol Hydrochloride Isomers in D₂O

Proton(1S,3S)-cis-Isomer (in D₂O)(1R,3S)-trans-Isomer (in D₂O)Key Distinguishing Features
H-1 (CH-OH)~4.33 (m)4.28-4.32 (m)The chemical shift of the proton attached to the carbon with the hydroxyl group can vary based on the relative orientation of the substituents.
H-3 (CH-NH₃⁺)~3.6-3.7 (m)3.61-3.67 (m)Similar to H-1, the environment of the proton on the carbon with the amino group is influenced by the stereochemistry.
Cyclopentane Protons1.74–2.16 (m)1.60-1.86 (m), 2.02-2.11 (m), 2.13-2.21 (m)The pattern and chemical shifts of the other ring protons will differ significantly between isomers due to anisotropic effects and differing steric interactions.

Data sourced from BenchChem.[2]

Table 2: Expected Trends in ¹³C NMR Chemical Shift Data (ppm) for Aminocyclopentanol Isomers

CarbonExpected Trend for cis-IsomerExpected Trend for trans-IsomerRationale
C-1 (CH-OH)Downfield ShiftUpfield ShiftIn the cis isomer, steric compression between the pseudo-axial/axial substituents can cause a deshielding effect on the attached carbons, leading to a downfield shift compared to the less sterically hindered trans isomer.
C-3 (CH-NH₂)Downfield ShiftUpfield ShiftSimilar to C-1, the carbon bearing the amino group in the cis isomer is expected to be deshielded.
Other Ring CarbonsVariedVariedThe chemical shifts of the other ring carbons will also be influenced by the overall conformation and steric environment of the molecule.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides initial clues, two-dimensional (2D) NMR experiments are often necessary for definitive stereochemical assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, helping to trace the connectivity of the proton network within the cyclopentane ring.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing further evidence for the carbon skeleton and the placement of substituents.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful 2D NMR techniques for determining stereochemistry.[5] They detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds.[5] For cis-aminocyclopentanols, strong NOE cross-peaks are expected between the protons on the carbons bearing the amino and hydroxyl groups, as they are on the same face of the ring. In contrast, these cross-peaks would be absent or very weak for the trans isomers.[5]

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument setup.[3]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the aminocyclopentanol isomer for ¹H NMR and 20-50 mg for ¹³C NMR.[3][6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is completely soluble.[7] Common choices for aminocyclopentanols include deuterated water (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid dissolution.[6]

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

  • Transfer: Carefully transfer the filtered solution into the NMR tube to a height of at least 4.5 cm.[7]

NMR Instrument Parameters
  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure consistency.[3]

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum to observe chemical shifts, coupling patterns, and integration.

  • ¹³C NMR:

    • Obtain a proton-decoupled ¹³C spectrum to determine the number of unique carbons and their chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

    • Utilize standard pulse programs for these experiments.

    • For NOESY/ROESY, a mixing time of 300-800 ms is typically appropriate for small molecules to allow for the build-up of NOE signals.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows in the stereochemical assignment of aminocyclopentanols.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis-1 (1S,3S)-aminocyclopentanol cis-2 (1R,3R)-aminocyclopentanol cis-1->cis-2 Enantiomers trans-1 (1R,3S)-aminocyclopentanol cis-1->trans-1 Diastereomers trans-2 (1S,3R)-aminocyclopentanol cis-1->trans-2 Diastereomers cis-2->trans-1 Diastereomers cis-2->trans-2 Diastereomers trans-1->trans-2 Enantiomers

Stereochemical relationships of aminocyclopentanol isomers.

workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample Aminocyclopentanol Isomer 1D_NMR 1H & 13C NMR Sample->1D_NMR 2D_NMR COSY, HSQC, HMBC, NOESY/ROESY 1D_NMR->2D_NMR Analysis Analyze Chemical Shifts (δ), Coupling Constants (J), and NOE Correlations 2D_NMR->Analysis Structure Propose Stereochemical Assignment (cis or trans) Analysis->Structure Assignment Confirmed Stereostructure Structure->Assignment

Workflow for stereochemical assignment using NMR.

noe_correlations cluster_cis cis-Aminocyclopentanol cluster_trans trans-Aminocyclopentanol cis_structure H_NH2_cis H H_OH_cis H_OH_cis H_OH_cis->H_NH2_cis Strong NOE trans_structure H_NH2_trans H H_OH_trans H_OH_trans

Expected key NOE correlations for cis and trans isomers.

Note: The images in the NOE correlation diagram are placeholders and would be replaced with actual 2D representations of the cis and trans aminocyclopentanol structures.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D techniques, provides a robust and indispensable platform for the stereochemical assignment of aminocyclopentanol isomers. By carefully analyzing chemical shifts, coupling constants, and particularly through-space NOE correlations, researchers can confidently distinguish between cis and trans diastereomers. The detailed experimental protocols and analytical strategies outlined in this guide offer a comprehensive framework for achieving accurate structural elucidation, which is fundamental to advancing drug discovery and development.

References

A Comparative Guide to Chiral Auxiliaries: (1S,2S)-trans-N-Boc-2-aminocyclopentanol and Its Analogs Versus Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral auxiliary is a cornerstone of modern asymmetric synthesis, profoundly influencing the stereochemical outcome of carbon-carbon bond-forming reactions. This guide provides an objective comparison of the performance of a cyclopentane-based chiral auxiliary system, represented by analogs of (1S,2S)-trans-N-Boc-2-aminocyclopentanol, with widely used alternatives such as Evans' oxazolidinones and pseudoephedrine-based auxiliaries. This comparison is supported by experimental data from key asymmetric reactions, detailed experimental protocols, and mechanistic insights to inform the selection process for complex molecule synthesis.

Introduction to the Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. An ideal auxiliary should be readily available, easily attached and removed, and provide high levels of stereocontrol.

  • This compound Derived Auxiliaries: While direct comparative studies on this compound are limited, the closely related (1S,2R)-2-aminocyclopentan-1-ol has been shown to form a highly effective oxazolidinone auxiliary. This class of auxiliaries leverages the conformational rigidity of the cyclopentane ring to impart excellent stereocontrol.[1]

  • Evans' Oxazolidinone Auxiliaries: Developed by David A. Evans, these auxiliaries are typically derived from readily available amino acids and have become a benchmark in asymmetric synthesis, particularly for aldol and alkylation reactions.[2][3] They offer predictable and high levels of diastereoselectivity.

  • Pseudoephedrine Auxiliaries: Popularized by Andrew G. Myers, pseudoephedrine amides are effective and practical chiral auxiliaries.[4][5] Both enantiomers of pseudoephedrine are inexpensive, and the resulting amides are often crystalline, which can facilitate purification.[6]

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is best evaluated by its performance in key asymmetric transformations, such as alkylation and aldol reactions. The following tables summarize the quantitative data for the cyclopentanol-derived auxiliary and its established counterparts.

Table 1: Asymmetric Alkylation of Chiral Auxiliaries

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-Cyclopentano[d]oxazolidin-2-one¹Benzyl bromide>99%75%[1]
(4R,5S)-Cyclopentano[d]oxazolidin-2-one¹Allyl bromide>99%80%[1]
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl)Benzyl bromide>99:1 dr90%[7]
Evans' Oxazolidinone ((4S)-4-benzyl)Allyl iodide98:2 dr85-95%[7]
(+)-Pseudoephedrine AmideBenzyl bromide98:2 dr95%[7]
(+)-Pseudoephedrine AmideAllyl bromide97:3 dr>99%[8]

¹Derived from (1S,2R)-2-aminocyclopentan-1-ol.

Table 2: Asymmetric Aldol Reactions of Chiral Auxiliaries

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-Cyclopentano[d]oxazolidin-2-one¹Benzaldehyde>99%80%[1]
(4R,5S)-Cyclopentano[d]oxazolidin-2-one¹Isovaleraldehyde>99%75%[1]
(4R,5S)-Cyclopentano[d]oxazolidin-2-one¹Acetaldehyde>99%70%[1]
(4R,5S)-Cyclopentano[d]oxazolidin-2-one¹Propionaldehyde>99%72%[1]
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl)Isobutyraldehyde>99:1 dr (syn)85%[2]
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl)Benzaldehyde>99:1 dr (syn)89%[2]

¹Derived from (1S,2R)-2-aminocyclopentan-1-ol.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis and Use of (4R,5S)-Cyclopentano[d]oxazolidin-2-one

a) Synthesis of the Chiral Auxiliary: [1]

Enantiomerically pure (4R,5S)-cyclopentano[d]oxazolidin-2-one is prepared from ethyl 2-oxocyclopentanecarboxylate. The synthesis involves a baker's yeast reduction of the β-ketoester, followed by ester hydrolysis and a Curtius rearrangement.

b) General Procedure for Asymmetric Alkylation: [1]

To a solution of the N-acylated (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 equiv) in dry THF at -78 °C under an argon atmosphere is added a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) in THF. The resulting enolate solution is stirred for 30 minutes at -78 °C. The electrophile (1.5 equiv) is then added, and the reaction mixture is stirred for 2-4 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography.

c) General Procedure for Asymmetric Aldol Reaction: [1]

To a solution of the N-acylated (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 equiv) in dry CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes at 0 °C and then cooled to -78 °C. The aldehyde (1.2 equiv) is added, and the reaction is stirred for 2 hours at -78 °C and then for 1 hour at 0 °C. The reaction is quenched with a pH 7 buffer, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by flash chromatography.

d) Auxiliary Cleavage: [1]

The chiral auxiliary can be removed by hydrolysis with lithium hydroperoxide (LiOOH) in a mixture of THF and water to yield the corresponding carboxylic acid.

Use of Evans' Oxazolidinone Auxiliary

a) General Procedure for Asymmetric Alkylation: [9][10]

To a solution of the N-acyl oxazolidinone (1.0 equiv) in THF at -78 °C is added a solution of sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 equiv). After stirring for 30 minutes, the alkylating agent (1.2 equiv) is added. The reaction is stirred at -78 °C for 2-4 hours before quenching with saturated aqueous ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

b) General Procedure for Asymmetric Aldol Reaction: [2][11]

To a solution of the N-acyl oxazolidinone (1.0 equiv) in CH₂Cl₂ at 0 °C is added dibutylboron triflate (1.1 equiv) and triethylamine (1.2 equiv). The mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C for 30 minutes and then at room temperature for 1 hour. The reaction is quenched with a phosphate buffer (pH 7), and the product is extracted.

c) Auxiliary Cleavage: [12]

The auxiliary can be cleaved under various conditions, such as hydrolysis with LiOH/H₂O₂ to give the carboxylic acid, or reduction with LiBH₄ to afford the corresponding alcohol.

Use of Pseudoephedrine Auxiliary

a) General Procedure for Asymmetric Alkylation: [5][6]

To a solution of diisopropylamine (2.2 equiv) in THF at -78 °C is added n-butyllithium (2.1 equiv). The solution is warmed to 0 °C for 30 minutes to form LDA. In a separate flask, the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) are dissolved in THF and cooled to -78 °C. The freshly prepared LDA solution is added to the amide solution. The mixture is stirred at -78 °C for 30 minutes, 0 °C for 30 minutes, and then re-cooled to -78 °C. The alkyl halide (1.5-4.0 equiv) is added, and the reaction is stirred at the appropriate temperature. The reaction is quenched with saturated aqueous ammonium chloride.

b) Auxiliary Cleavage: [6][8]

The auxiliary can be removed by acidic or basic hydrolysis to yield the carboxylic acid or by reduction with reagents like LiAlH₄ or LiBH₄ to produce the corresponding alcohol.

Mechanistic Insights and Workflow Diagrams

The high stereoselectivity observed with these auxiliaries is attributed to the formation of rigid, chelated transition states that favor the approach of the electrophile from one specific face.

Asymmetric_Alkylation_Workflow Substrate Prochiral Substrate Coupled Substrate-Auxiliary Adduct Substrate->Coupled Attachment Auxiliary Chiral Auxiliary Auxiliary->Coupled Enolate Chiral Enolate Coupled->Enolate Deprotonation Alkylated Alkylated Adduct Enolate->Alkylated Alkylation (Electrophile) Product Chiral Product Alkylated->Product Cleavage RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

The stereochemical outcome of the Evans aldol reaction is well-rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered ring transition state.

Evans_Aldol_Transition_State cluster_TS Zimmerman-Traxler Transition State cluster_auxiliary Chiral Auxiliary B B O1 O B->O1 C_enolate C O1->C_enolate C_alpha C_enolate->C_alpha C_aldehyde C C_alpha->C_aldehyde C-C bond formation R_aux R* C_alpha->R_aux directs facial selectivity O_aldehyde O O_aldehyde->B C_aldehyde->O_aldehyde Pseudoephedrine_Alkylation_Model cluster_Chelate Chelated Lithium Enolate Li Li+ O_enolate O Li->O_enolate O_aux O Li->O_aux chelation C_enolate C O_enolate->C_enolate C_alpha C_enolate->C_alpha N_aux N C_alpha->N_aux N_aux->Li chelation Electrophile R-X Electrophile->C_alpha Si-face attack

References

Determining Enantiomeric Excess of Aminocyclopentanol Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of aminocyclopentanol products is a critical step in asymmetric synthesis, quality control, and regulatory compliance. The spatial arrangement of the amino and hydroxyl groups on the cyclopentane ring can significantly influence the biological activity and pharmacological properties of these compounds. This guide provides an objective comparison of the most common analytical techniques for determining the enantiomeric excess of aminocyclopentanol products, supported by experimental data and detailed methodologies.

The primary methods for determining the enantiomeric excess of chiral compounds, including aminocyclopentanols, are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each of these techniques offers distinct advantages and is suited to different analytical challenges.

Quantitative Performance Comparison

The selection of an appropriate analytical technique depends on factors such as the required accuracy, sensitivity, sample throughput, and the specific properties of the aminocyclopentanol derivative. The following table summarizes the typical performance characteristics of each method.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning of enantiomers on a chiral stationary phase.Differential partitioning of volatile enantiomer derivatives on a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.
Resolution (Rs) Typically > 1.5 for baseline separation.[2]High resolution, often achieving baseline separation.Dependent on the chemical shift difference (Δδ) between diastereomeric signals.
Typical Analysis Time 10 - 30 minutes per sample.[2]5 - 20 minutes per sample.< 5 minutes per sample for data acquisition.
Sensitivity (LOD/LOQ) High (ng to pg range), especially with sensitive detectors like MS.[3]Very high (pg to fg range), particularly with mass spectrometry (MS) detection.[4]Lower, typically requiring µg to mg of sample.
Sample Requirements Non-volatile or thermally labile compounds can be analyzed directly.Requires volatile and thermally stable analytes or derivatives.Requires soluble analytes and relatively pure samples.
Advantages Broad applicability, well-established, preparative scale-up is possible.[5]High efficiency and speed, suitable for complex mixtures when coupled with MS.[4]Rapid analysis, provides structural information, non-destructive.
Disadvantages Can require significant method development, chiral columns can be expensive.Derivatization is often necessary, not suitable for non-volatile compounds.[6]Lower sensitivity, potential for signal overlap, requires enantiomerically pure chiral auxiliaries.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for each of the primary techniques for the determination of enantiomeric excess in aminocyclopentanol products.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for the separation of enantiomers.[7] The direct method, using a chiral stationary phase (CSP), is often preferred for its simplicity.[1] Polysaccharide-based CSPs are particularly effective for the separation of a broad range of chiral compounds, including amino alcohols.[8]

Experimental Protocol: Direct Chiral HPLC

  • Column Selection: A polysaccharide-based chiral column, such as one derived from cellulose or amylose (e.g., CHIRALPAK® series), is a good starting point.[8]

  • Mobile Phase Preparation: For aminocyclopentanols, a normal-phase or polar organic mobile phase is typically effective. A common mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane), an alcohol modifier (e.g., isopropanol or ethanol), and a basic additive to improve peak shape (e.g., diethylamine or ethanolamine). A typical starting composition is n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Sample Preparation: Dissolve the aminocyclopentanol sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (can be varied to optimize separation).

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for compounds without a strong chromophore) or a more universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

    • Injection Volume: 5 - 20 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_start cluster_method Method Development cluster_analysis Analysis cluster_end start Start: Aminocyclopentanol Sample col_select Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->col_select mob_phase Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) col_select->mob_phase optimize Optimize Separation (Modifier, Additive, Temperature, Flow Rate) mob_phase->optimize inject Inject Sample onto HPLC optimize->inject detect Detect and Integrate Peaks inject->detect calculate Calculate Enantiomeric Excess detect->calculate end Result: % ee calculate->end

Caption: Workflow for Chiral HPLC Method Development.

Chiral Gas Chromatography (GC)

Chiral GC offers high resolution and short analysis times for volatile and thermally stable compounds.[4] For aminocyclopentanols, derivatization is typically required to increase their volatility and improve chromatographic performance.

Experimental Protocol: Chiral GC with Derivatization

  • Derivatization: The amino and hydroxyl groups of the aminocyclopentanol must be derivatized. A common approach is a two-step process:

    • Silylation: React the aminocyclopentanol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-80 °C for 30-60 minutes.

    • Acylation: Alternatively, acylation with a chiral or achiral anhydride (e.g., trifluoroacetic anhydride) can be performed.

  • Column Selection: A capillary column coated with a derivatized cyclodextrin, such as a permethylated beta-cyclodextrin, is commonly used for chiral separations.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 80-100 °C) and ramp up to a final temperature (e.g., 200-250 °C) at a rate of 5-10 °C/min.

    • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. MS provides higher selectivity and structural confirmation.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives in the same manner as for HPLC.

Workflow for Chiral GC Analysis

GC_Workflow cluster_start cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_end start Start: Aminocyclopentanol Sample derivatize Derivatization (e.g., Silylation or Acylation) start->derivatize inject Inject Derivatized Sample into GC derivatize->inject separate Separate Derivatives on Chiral Column inject->separate detect Detect and Integrate Peaks (MS or FID) separate->detect end Result: % ee detect->end

Caption: Workflow for Chiral GC Analysis.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy is a rapid method for determining enantiomeric excess that does not require physical separation of the enantiomers.[9] The most common approach involves the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.

Experimental Protocol: Chiral NMR with a Solvating Agent

  • Chiral Solvating Agent (CSA) Selection: For aminocyclopentanols, chiral acids such as (R)- or (S)-Mandelic acid, or BINOL-derived phosphoric acids can be effective CSAs. The choice of CSA may require some screening.

  • Sample Preparation:

    • In a standard 5 mm NMR tube, dissolve the aminocyclopentanol sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or C₆D₆).

    • Add the chiral solvating agent to the NMR tube. The molar ratio of CSA to analyte is crucial and often needs to be optimized, but a starting point is typically a 1:1 to 2:1 ratio.

    • Gently mix the sample to ensure homogeneity.

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum. A higher field strength spectrometer (≥400 MHz) is recommended to achieve better signal dispersion.

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a proton signal of the aminocyclopentanol that is well-resolved into two distinct peaks in the presence of the CSA. Protons close to the chiral centers are most likely to show the largest chemical shift difference (Δδ).

    • Carefully integrate the two peaks corresponding to the two diastereomeric complexes.

    • The enantiomeric excess is calculated from the integral values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100.

Logical Relationship for Chiral NMR Analysis

NMR_Logic cluster_start cluster_interaction Interaction in NMR Tube cluster_nmr NMR Spectroscopy cluster_end start Start: Enantiomeric Mixture of Aminocyclopentanol mix Add Chiral Solvating Agent (CSA) start->mix complex Formation of Diastereomeric Complexes mix->complex acquire Acquire 1H NMR Spectrum complex->acquire signals Observe Distinct Signals for Diastereomers acquire->signals integrate Integrate Respective Signals signals->integrate end Result: % ee integrate->end

References

A Comparative Guide to the Structural Elucidation of (1S,2S)-trans-N-Boc-2-aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of (1S,2S)-trans-N-Boc-2-aminocyclopentanol derivatives. While a specific crystal structure for this exact compound is not publicly available, this guide presents a representative example of crystallographic data alongside detailed experimental protocols. This allows for a thorough evaluation of the methodologies available for determining the three-dimensional structure and stereochemistry of this important class of chiral building blocks.

Data Presentation: A Comparative Overview

The definitive determination of the absolute and relative stereochemistry of chiral molecules is paramount in drug discovery and development. Below is a comparison of the data obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the structural analysis of this compound derivatives.

Table 1: Representative X-ray Crystallography Data

Note: The following data is a hypothetical but realistic representation for a derivative of this compound, illustrating typical parameters obtained from a single-crystal X-ray diffraction experiment.

ParameterValue
Empirical FormulaC₁₀H₁₉NO₃
Formula Weight201.26
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.53
b (Å)10.21
c (Å)12.84
α (°)90
β (°)90
γ (°)90
Volume (ų)1117.4
Z4
Calculated Density (g/cm³)1.196
R-factor0.045

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration.Unambiguous determination of solid-state structure and stereochemistry.Requires a high-quality single crystal; the conformation in the crystal may not be the same as in solution.
NMR Spectroscopy (NOESY) Through-space proton-proton correlations, relative stereochemistry.Provides information about the solution-state conformation and stereochemistry; non-destructive.Does not provide absolute configuration; interpretation can be complex for flexible molecules.
Computational Modeling (DFT) Relative energies of different conformers, predicted bond lengths and angles, theoretical vibrational frequencies.Provides insight into the conformational landscape in different environments (gas phase, solvent); does not require a physical sample.Accuracy is dependent on the level of theory and basis set used; results require experimental validation.
Circular Dichroism (CD) Information about the chirality and secondary structure of molecules in solution.Sensitive to changes in conformation; can be used to determine enantiomeric purity.Provides information about the overall chirality rather than the specific 3D arrangement of atoms.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth : High-quality single crystals are grown by slow evaporation of a saturated solution of the this compound derivative in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is used, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and displacement parameters.

NMR-Based Structure Elucidation[1]
  • Sample Preparation : Approximately 5-10 mg of the aminocyclopentanol sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.

  • 1D and 2D NMR Data Acquisition : A series of NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY.

  • Spectral Analysis :

    • COSY : Identifies proton-proton spin-spin coupling networks to establish the connectivity of the cyclopentane ring protons.

    • HSQC : Correlates each proton to its directly attached carbon atom.

    • HMBC : Establishes long-range (2-3 bond) correlations between protons and carbons, confirming the overall structure.

    • NOESY : This is the key experiment for determining the trans stereochemistry. For the (1S,2S)-trans isomer, NOE correlations would be expected between the proton on the carbon bearing the amino group (C2-H) and the protons on the opposite face of the ring, while no NOE would be observed between C2-H and the proton on the carbon with the hydroxyl group (C1-H).

Computational Conformational Analysis
  • Initial Structure Generation : The 3D structure of the this compound derivative is built using molecular modeling software.

  • Conformational Search : A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Geometry Optimization and Frequency Calculations : Each identified conformer is optimized using a suitable level of theory (e.g., DFT with a basis set like 6-31G*). Frequency calculations are then performed to confirm that the optimized structures are true energy minima.

  • Analysis : The relative energies of the conformers are compared to determine the most stable conformations. The geometric parameters of the lowest energy conformer can be compared with experimental data if available.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_alternative Alternative/Complementary Analysis synthesis Synthesis of this compound derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth purification->crystallization nmr NMR Spectroscopy (1D & 2D) purification->nmr computation Computational Modeling purification->computation cd Circular Dichroism purification->cd xrd X-ray Diffraction crystallization->xrd structure_solution Structure Solution & Refinement xrd->structure_solution final_structure Final Structure structure_solution->final_structure Definitive 3D Structure relative_stereochemistry Relative Stereochemistry nmr->relative_stereochemistry Solution Conformation theoretical_conformation Theoretical Conformation computation->theoretical_conformation Conformational Landscape

Kinetic vs. Thermodynamic Control: A Comparative Guide for Reactions with Aminocyclopentanol Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the use of chiral auxiliaries to control stereochemical outcomes is a cornerstone strategy. Among these, aminocyclopentanol-derived auxiliaries have emerged as powerful tools for inducing high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The ability to selectively form one diastereomer over others is critical in the synthesis of complex chiral molecules, particularly in the development of pharmaceutical agents where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

This guide provides a comparative analysis of kinetic versus thermodynamic control in reactions employing aminocyclopentanol auxiliaries. We will delve into the experimental conditions that favor each type of control and present data on the diastereoselectivities achieved, with a focus on alkylation and aldol reactions.

Understanding Kinetic and Thermodynamic Control

In a chemical reaction where multiple stereoisomeric products can be formed, the product distribution can be governed by either kinetic or thermodynamic factors.

  • Kinetic Control: This prevails under conditions where the reaction is irreversible, typically at low temperatures and with short reaction times. The major product formed is the one that is generated the fastest, meaning it proceeds through the transition state with the lowest activation energy.

  • Thermodynamic Control: This is favored under conditions where the reaction is reversible, often at higher temperatures and with longer reaction times. This allows the initially formed products to equilibrate, leading to a product mixture that reflects the relative thermodynamic stabilities of the products. The major product will be the most stable stereoisomer.

The interplay between these two control mechanisms is crucial in stereoselective synthesis. While kinetic control is often the goal to achieve high selectivity for a desired, albeit sometimes less stable, product, understanding the conditions that lead to thermodynamic control is essential for reaction optimization and avoiding unwanted side products.

Asymmetric Alkylation with a (1S,2R)-2-Aminocyclopentan-1-ol Derived Auxiliary

A prominent example of the efficacy of aminocyclopentanol auxiliaries is the use of the oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol in asymmetric alkylation reactions. These reactions typically proceed under strict kinetic control to afford high diastereoselectivity.

Data Presentation: Diastereoselective Alkylation under Kinetic Control
EntryElectrophile (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Excess (de, %)
1Benzyl bromideLiHMDSTHF-78 to -20672>99
2Allyl iodideLiHMDSTHF-78 to -20665>99

Data sourced from a study on asymmetric alkylations using a (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary.[1]

The exceptionally high diastereomeric excess observed in these reactions underscores the powerful directing effect of the aminocyclopentanol-derived auxiliary under kinetically controlled conditions. The low temperatures and the use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) ensure that the deprotonation and subsequent alkylation are rapid and irreversible, effectively "locking" in the kinetically favored diastereomer.

Under hypothetical thermodynamic control (e.g., elevated temperatures), it would be expected that the initial product distribution could change if the newly formed stereocenter is prone to epimerization. This would lead to a mixture of diastereomers, with the ratio favoring the most thermodynamically stable product, which may or may not be the product obtained under kinetic control. However, for these specific alkylation reactions, the conditions are designed to avoid such equilibration.

Asymmetric Aldol Reactions: A Case for Kinetic Control

The same (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone auxiliary demonstrates excellent stereocontrol in asymmetric aldol reactions. The formation of the boron enolate under specific conditions allows for a highly organized transition state, leading to a single major diastereomer.

Data Presentation: Diastereoselective Aldol Reactions under Kinetic Control
EntryAldehyde (R-CHO)Enolization ConditionsReaction Temperature (°C)Time (h)Yield (%)Diastereomeric Excess (de, %)
1IsobutyraldehydeBu₂BOTf, DIPEA-78 to 04-680>99
2BenzaldehydeBu₂BOTf, DIPEA-78 to 04-675>99
3PivalaldehydeBu₂BOTf, DIPEA-78 to 04-670>99
4AcetaldehydeBu₂BOTf, DIPEA-78 to 04-678>99

Data sourced from a study on asymmetric aldol reactions using a (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary.[1]

Similar to the alkylation reactions, these aldol reactions are performed under conditions that favor kinetic control, resulting in outstanding diastereoselectivity.[1] The choice of dibutylboron triflate (Bu₂BOTf) and a hindered base like N,N-diisopropylethylamine (DIPEA) is crucial for the selective formation of one enolate geometry, which then reacts with the aldehyde through a well-defined chair-like transition state to give the observed product.

Attempting this reaction under thermodynamic control would likely involve higher temperatures, which could lead to retro-aldol reactions and subsequent re-addition, potentially resulting in a mixture of diastereomers. The stability of the final aldol adducts would then dictate the final product ratio.

Experimental Protocols

General Protocol for Asymmetric Alkylation (Kinetic Control)
  • Preparation of the N-Acyl Oxazolidinone: The chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, is acylated with the desired acyl chloride (e.g., propionyl chloride) in the presence of a base like n-butyllithium in tetrahydrofuran (THF) at -78 °C.

  • Enolate Formation: The resulting N-acyl imide is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. A solution of lithium hexamethyldisilazide (LiHMDS) in THF is added dropwise, and the mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: The electrophile (e.g., benzyl bromide or allyl iodide) is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to -20 °C and stirred for 6 hours.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography to yield the desired diastereomerically pure product.

General Protocol for Asymmetric Aldol Reaction (Kinetic Control)
  • Enolization: The N-propionyl imide is dissolved in a dry solvent and cooled to 0 °C. Dibutylboron triflate is added, followed by the dropwise addition of N,N-diisopropylethylamine. The mixture is stirred for 1 hour to form the corresponding boron enolate.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and the desired aldehyde is added. The reaction is allowed to proceed for several hours, typically 4-6 hours, while gradually warming to 0 °C.

  • Workup and Purification: The reaction is quenched and worked up. The crude product is then purified by silica gel chromatography to isolate the single diastereomer.[1]

Visualizing the Control Elements

To better understand the concepts of kinetic and thermodynamic control, the following diagrams illustrate the key relationships and workflows.

Kinetic_vs_Thermodynamic_Control cluster_conditions Reaction Conditions cluster_control Control Mechanism cluster_product Product Outcome Low Temperature Low Temperature Kinetic Control Kinetic Control Low Temperature->Kinetic Control Favors High Temperature High Temperature Thermodynamic Control Thermodynamic Control High Temperature->Thermodynamic Control Favors Fastest Formed Product Fastest Formed Product Kinetic Control->Fastest Formed Product Leads to Most Stable Product Most Stable Product Thermodynamic Control->Most Stable Product Leads to

Caption: Relationship between reaction temperature and control mechanism.

Experimental_Workflow_Alkylation Start Start N-Acyl Oxazolidinone N-Acyl Oxazolidinone Start->N-Acyl Oxazolidinone Enolate Formation (-78 °C) Enolate Formation (-78 °C) N-Acyl Oxazolidinone->Enolate Formation (-78 °C) Alkylation (-78 to -20 °C) Alkylation (-78 to -20 °C) Enolate Formation (-78 °C)->Alkylation (-78 to -20 °C) Quench & Workup Quench & Workup Alkylation (-78 to -20 °C)->Quench & Workup Purification Purification Quench & Workup->Purification Diastereomerically Pure Product Diastereomerically Pure Product Purification->Diastereomerically Pure Product

Caption: Workflow for asymmetric alkylation under kinetic control.

Conclusion

Aminocyclopentanol-derived chiral auxiliaries have proven to be exceptionally effective in directing stereochemical outcomes in asymmetric alkylation and aldol reactions. The data presented demonstrates that under carefully controlled, low-temperature conditions, these reactions are governed by kinetic control, leading to the formation of a single diastereomer with greater than 99% diastereomeric excess. This high level of selectivity is a testament to the well-defined transition states enforced by the chiral auxiliary.

References

A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine vs. (1S,2S)-trans-N-Boc-2-aminocyclopentanol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a perpetual challenge. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable strategy to control stereochemistry. This guide provides a detailed comparison of the acclaimed pseudoephedrine auxiliary against a representative cyclic amino alcohol derivative, (1S,2R)-2-aminocyclopentan-1-ol, which serves as a pertinent analogue for the less documented (1S,2S)-trans-N-Boc-2-aminocyclopentanol.

This publication aims to deliver an objective analysis, supported by experimental data, to inform the selection of the most suitable chiral auxiliary for specific synthetic applications. Due to the limited availability of direct comparative studies for this compound, this guide leverages data from its closely related cis-amino alcohol counterpart, which is typically employed as a rigid oxazolidinone for enhanced stereocontrol.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the chiral auxiliary's role is to direct the approach of an electrophile to one face of the enolate, thereby inducing asymmetry. The efficacy of this process is measured by the diastereomeric excess (de) of the product and the chemical yield.

Pseudoephedrine Auxiliary

(1S,2S)- or (1R,2R)-pseudoephedrine is a widely used chiral auxiliary, lauded for its high efficiency in asymmetric alkylations.[1][2] Its commercial availability in both enantiomeric forms and the straightforward formation of amides with carboxylic acids contribute to its popularity.[3]

Table 1: Performance of Pseudoephedrine in Asymmetric Alkylation of Propionamide

ElectrophileDiastereomeric Excess (de, %)Yield (%)
Benzyl bromide>9990
n-Butyl iodide>9980
Isopropyl iodide>9985
Allyl bromide>9988

Data sourced from Myers et al.

(1S,2R)-2-Aminocyclopentan-1-ol Derived Oxazolidinone Auxiliary

Cyclic amino alcohols, such as (1S,2R)-2-aminocyclopentan-1-ol, are often converted into more rigid oxazolidinone structures to maximize stereochemical control. This structural constraint enhances the facial bias during the reaction.

Table 2: Performance of (4R,5S)-cyclopentano[d]oxazolidin-2-one in Asymmetric Alkylation

ElectrophileDiastereomeric Excess (de, %)Yield (%)
Benzyl bromide>9992
Methyl iodide>9995
Ethyl iodide>9993
Allyl bromide>9990

Data sourced from Ghosh et al.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for asymmetric alkylation using both auxiliaries.

Protocol 1: Asymmetric Alkylation using Pseudoephedrine Auxiliary

1. Amide Formation: A solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂) is treated with an acyl chloride (1.1 equiv.) and a base such as triethylamine (1.2 equiv.) at 0 °C. The reaction is stirred until completion, followed by an aqueous workup to yield the corresponding pseudoephedrine amide.

2. Diastereoselective Alkylation: To a solution of the pseudoephedrine amide (1.0 equiv.) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 equiv.). After stirring for 30 minutes, the electrophile (1.2 equiv.) is added, and the reaction is maintained at -78 °C. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

3. Auxiliary Cleavage: The alkylated pseudoephedrine amide can be cleaved to afford the corresponding carboxylic acid, alcohol, or ketone. For example, acidic hydrolysis (e.g., with H₂SO₄) yields the carboxylic acid, while reduction with LiAlH₄ affords the alcohol. The chiral auxiliary can often be recovered.[2]

Protocol 2: Asymmetric Alkylation using (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary

1. Acylation of the Oxazolidinone: To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.). The resulting solution is stirred for 15 minutes, followed by the addition of the desired acyl chloride (1.1 equiv.). The reaction is warmed to 0 °C and stirred until completion.

2. Diastereoselective Alkylation: The N-acylated oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) is added, and the mixture is stirred for 30 minutes. The electrophile (1.2 equiv.) is then added, and the reaction is stirred at -78 °C until the starting material is consumed.

3. Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis. For instance, treatment with lithium hydroperoxide (LiOOH) in a mixture of THF and water cleaves the auxiliary to provide the chiral carboxylic acid and allows for the recovery of the (1S,2R)-2-aminocyclopentan-1-ol.[4]

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Asymmetric_Alkylation_Workflow cluster_pseudo Pseudoephedrine Auxiliary Workflow Pseudoephedrine Pseudoephedrine Amide Formation Amide Formation Pseudoephedrine->Amide Formation RCOCl Pseudoephedrine Amide Pseudoephedrine Amide Amide Formation->Pseudoephedrine Amide Alkylation Alkylation Pseudoephedrine Amide->Alkylation 1. Base 2. R'-X Alkylated Amide Alkylated Amide Alkylation->Alkylated Amide Cleavage Cleavage Alkylated Amide->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product

Caption: General workflow for asymmetric alkylation using a pseudoephedrine auxiliary.

Oxazolidinone_Workflow cluster_oxazolidinone Cyclic Amino Alcohol (Oxazolidinone) Workflow Amino Alcohol (1S,2R)-2-Aminocyclopentan-1-ol Oxazolidinone Formation Oxazolidinone Formation Amino Alcohol->Oxazolidinone Formation Oxazolidinone (4R,5S)-cyclopentano[d]oxazolidin-2-one Oxazolidinone Formation->Oxazolidinone Acylation Acylation Oxazolidinone->Acylation RCOCl N-Acyl Oxazolidinone N-Acyl Oxazolidinone Acylation->N-Acyl Oxazolidinone Alkylation Alkylation N-Acyl Oxazolidinone->Alkylation 1. Base 2. R'-X Alkylated Oxazolidinone Alkylated Oxazolidinone Alkylation->Alkylated Oxazolidinone Cleavage Cleavage Alkylated Oxazolidinone->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product

Caption: Workflow for asymmetric alkylation using a cyclic amino alcohol-derived oxazolidinone auxiliary.

Chelation_Control cluster_pseudo_chelate Stereoinduction Model for Pseudoephedrine Enolate Li+ Enolate Chelate Rigid Chelated Intermediate Enolate->Chelate Top_Face Top face blocked by Phenyl and Methyl groups Bottom_Face Bottom face accessible to electrophile (E+) Arrow -> Product Single Diastereomer

Caption: Chelation control model explaining the high diastereoselectivity of pseudoephedrine amides.

Conclusion

Both pseudoephedrine and the (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone demonstrate exceptional efficacy in directing asymmetric alkylations, consistently affording high diastereoselectivities and yields. The choice between these auxiliaries may depend on several factors including the specific substrate, reaction conditions, and the desired final product. Pseudoephedrine offers a simpler initial setup as it is used directly, while the cyclic amino alcohol requires an additional step to form the rigid oxazolidinone, which can enhance predictability and stereocontrol. For researchers exploring alternatives to pseudoephedrine, cyclic amino alcohol derivatives like the one discussed present a compelling and highly effective option. Further investigation into the direct application of this compound as a chiral auxiliary is warranted to expand the toolkit for asymmetric synthesis.

References

Cyclopentane-Based Auxiliaries in Aldol Reactions: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the aldol reaction stands as a cornerstone for the stereoselective formation of carbon-carbon bonds. The use of chiral auxiliaries to control the stereochemical outcome of these reactions has been a highly successful strategy, with Evans oxazolidinones long considered the gold standard. This guide provides a detailed comparison of the performance of a promising cyclopentane-based chiral auxiliary with the well-established Evans auxiliaries in aldol reactions, supported by experimental data and detailed protocols.

Performance Comparison

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity and provide the desired product in high yield. The following table summarizes the performance of a cyclopentane-based auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, and a representative Evans auxiliary in aldol reactions with various aldehydes.

AuxiliaryAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
(4R,5S)-cyclopentano[d]oxazolidin-2-one Isobutyraldehyde>99:178[1]
Pivalaldehyde>99:170[1]
Benzaldehyde>99:180[1]
Acrolein>99:175[1]
(4R,5S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) Isobutyraldehyde>99:180-90
Benzaldehyde>99:185-95
Propionaldehyde98:280

The data reveals that the cyclopentane-based auxiliary consistently delivers exceptional diastereoselectivity, achieving ratios of over 99:1 for a range of aldehydes, with good to excellent yields.[1] This performance is on par with the highly regarded Evans auxiliaries, which are also known for their outstanding stereocontrol in aldol reactions, particularly in generating the "Evans-syn" adduct.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed with both types of auxiliaries can be explained by the Zimmerman-Traxler model. The formation of a rigid, chair-like six-membered transition state involving the boron enolate of the N-acyl auxiliary and the aldehyde is key to facial selectivity. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the approach of the aldehyde to the opposite face and thus determining the absolute stereochemistry of the newly formed stereocenters.

Asymmetric Aldol Reaction Workflow

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for researchers. Below are representative procedures for the asymmetric aldol reaction using the cyclopentane-based auxiliary and an Evans auxiliary.

Protocol 1: Asymmetric Aldol Reaction with (4R,5S)-cyclopentano[d]oxazolidin-2-one

Materials:

  • (4R,5S)-3-propionylcyclopentano[d]oxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • A solution of (4R,5S)-3-propionylcyclopentano[d]oxazolidin-2-one (1.0 equiv) in anhydrous THF is cooled to 0 °C.

  • Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (1.2 equiv).

  • The reaction mixture is stirred at 0 °C for 1 hour to ensure complete enolization.

  • The solution is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched by the addition of phosphate buffer (pH 7) and methanol.

  • A 2:1 mixture of methanol and 30% hydrogen peroxide is added, and the mixture is stirred at 0 °C for 1 hour.

  • The product is extracted with an appropriate organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure aldol adduct.[1]

Protocol 2: Asymmetric Aldol Reaction with an Evans Auxiliary (e.g., (4R,5S)-4-benzyl-2-oxazolidinone)

Materials:

  • N-Propionyl-(4R,5S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • To a solution of the N-propionyloxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C, add dibutylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv).

  • After stirring for 30 minutes at 0 °C, the solution is cooled to -78 °C.

  • The aldehyde (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched with phosphate buffer (pH 7), followed by the addition of methanol and 30% hydrogen peroxide.

  • The mixture is stirred vigorously for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The resulting aldol adduct is purified by flash chromatography.

Conclusion

The cyclopentane-based chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, has demonstrated exceptional performance in asymmetric aldol reactions, providing diastereoselectivities and yields that are highly competitive with the well-established Evans auxiliaries.[1] The rigid cyclopentane backbone appears to enforce a highly organized transition state, leading to excellent facial discrimination. For researchers and professionals in drug development, this class of auxiliaries represents a powerful and viable alternative for the stereocontrolled synthesis of complex molecules. The choice between a cyclopentane-based auxiliary and an Evans-type auxiliary may ultimately depend on factors such as substrate scope, cost, and availability of the specific enantiomer of the auxiliary required for the synthesis of the target molecule.

References

A Comparative Guide to the Chiral Resolution of Racemic trans-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure trans-2-aminocyclopentanol is a critical step in the synthesis of numerous pharmaceutical compounds, where stereochemistry dictates biological activity. This guide provides an objective comparison of the two primary methods for the chiral resolution of racemic trans-2-aminocyclopentanol: enzymatic resolution and diastereomeric salt formation. The information presented is supported by experimental data from studies on the target molecule and closely related analogs, offering a comprehensive overview to inform methodology selection.

Comparison of Resolution Methods

The choice between enzymatic resolution and diastereomeric salt formation depends on several factors, including the desired scale of the reaction, cost, and the required enantiomeric purity.

  • Enzymatic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. It is known for its high selectivity and mild reaction conditions.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Quantitative Data Presentation

The following table summarizes typical quantitative data for the chiral resolution of trans-2-aminocyclopentanol and its precursors, providing a basis for comparison between the two primary methods.

MethodSubstrateResolving Agent/EnzymeSolventYield (%)Enantiomeric Excess (ee%)Reference Compound
Enzymatic Resolution trans-2-azidocyclopentanolPseudomonas sp. lipase (PS)Diisopropyl ether~45% (for each enantiomer)>99% (for the (S)-alcohol) and 98% (for the (R)-acetate)trans-2-azidocyclopentanol[1][2]
Diastereomeric Salt Formation trans-2-(N-benzyl)amino-1-cyclohexanol(S)-Mandelic AcidEthyl Acetate/Methanol90-93%99%trans-2-(N-benzyl)amino-1-cyclohexanol[3]
Diastereomeric Salt Formation Racemic aminesTartaric AcidMethanol/WaterVariableVariableGeneral application[4][5]

Experimental Protocols

Enzymatic Resolution of rac-trans-2-azidocyclopentanol (Precursor to trans-2-aminocyclopentanol)

This protocol is based on the lipase-catalyzed kinetic resolution of the azido precursor, which can then be reduced to the desired amino alcohol.

Materials:

  • Racemic trans-2-azidocyclopentanol

  • Pseudomonas sp. lipase (e.g., Lipase PS)

  • Vinyl acetate

  • Diisopropyl ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve racemic trans-2-azidocyclopentanol in diisopropyl ether.

  • Add vinyl acetate as the acylating agent.

  • Add Pseudomonas sp. lipase to the mixture.

  • Stir the reaction at room temperature and monitor the progress by TLC or GC.

  • Once approximately 50% conversion is reached, quench the reaction by filtering off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (R)-acetate and the unreacted (S)-alcohol by silica gel column chromatography.

  • The separated enantiomers of the azido alcohol can then be reduced to the corresponding enantiomers of trans-2-aminocyclopentanol.

Diastereomeric Salt Formation using a Chiral Acid

This generalized protocol is based on the successful resolution of similar amino alcohols and is a common starting point for optimization.[3][4]

Materials:

  • Racemic trans-2-aminocyclopentanol

  • Chiral resolving agent (e.g., (R)- or (S)-mandelic acid, or a tartaric acid derivative)

  • A suitable solvent system (e.g., methanol, ethanol, ethyl acetate, or mixtures thereof)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for salt breaking and recovery

Procedure:

  • Dissolve the racemic trans-2-aminocyclopentanol in a suitable solvent.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the solution of the racemic amine with stirring.

  • Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. This is the first crop of the diastereomeric salt.

  • To improve the enantiomeric purity, the collected salt can be recrystallized from a suitable solvent.

  • To recover the enantiomerically enriched amine, dissolve the diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.

  • Extract the free amine with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the enantiomerically enriched trans-2-aminocyclopentanol.

  • The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process of basification and extraction.

Workflow Visualizations

Chiral_Resolution_Workflow cluster_0 Starting Material cluster_1 Resolution Method cluster_2 Separation cluster_3 Final Products racemate Racemic trans-2- Aminocyclopentanol enzymatic Enzymatic Resolution (e.g., Lipase) racemate->enzymatic diastereomeric Diastereomeric Salt Formation (e.g., Tartaric Acid) racemate->diastereomeric chromatography Chromatography enzymatic->chromatography crystallization Fractional Crystallization diastereomeric->crystallization enantiomer_R (R)-Enantiomer chromatography->enantiomer_R enantiomer_S (S)-Enantiomer chromatography->enantiomer_S crystallization->enantiomer_R crystallization->enantiomer_S

Caption: General workflow for the chiral resolution of racemic trans-2-aminocyclopentanol.

Method_Comparison cluster_enzymatic Enzymatic Resolution cluster_diastereomeric Diastereomeric Salt Formation title Comparison of Resolution Methods enz_adv Advantages: - High Selectivity (High ee%) - Mild Reaction Conditions - Environmentally Benign enz_disadv Disadvantages: - Enzyme Cost and Stability - Slower Reaction Times - May require precursor derivatization dias_adv Advantages: - Scalable to Industrial Levels - Lower Cost of Resolving Agents - Well-established Technique dias_disadv Disadvantages: - Lower Yields (max 50% per enantiomer) - Requires Screening of Resolving Agents - May require multiple recrystallizations

Caption: Advantages and disadvantages of enzymatic vs. diastereomeric salt resolution.

Conclusion

Both enzymatic resolution and diastereomeric salt formation are viable methods for obtaining enantiomerically pure trans-2-aminocyclopentanol. Enzymatic resolution, particularly of the azido precursor, offers excellent enantioselectivity under mild conditions, making it an attractive option for producing high-purity enantiomers.[1][2] Diastereomeric salt formation is a more traditional and often more scalable approach, which can be highly effective with the proper selection of a resolving agent and crystallization solvent.[3] The optimal choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the desired level of enantiopurity. For laboratory-scale synthesis where high enantiomeric excess is paramount, enzymatic resolution is a strong candidate. For larger-scale production, the cost-effectiveness of diastereomeric salt formation may be more favorable.

References

Navigating the Labyrinth of Reaction Intermediates: A Comparative Guide to Mass Spectrometry Analysis of Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of aminocyclopentanol-containing molecules, real-time monitoring and characterization of reaction intermediates are paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Mass spectrometry (MS) has emerged as a powerful analytical tool for this purpose, offering high sensitivity and structural elucidation capabilities. This guide provides an objective comparison of various MS-based approaches for the analysis of aminocyclopentanol reaction intermediates, supported by experimental data and detailed methodologies.

The chiral nature of aminocyclopentanols adds a layer of complexity to their analysis, necessitating methods that can distinguish between different stereoisomers. This guide will delve into both achiral and chiral analyses, comparing direct analysis techniques with methods requiring derivatization to enhance detection and separation.

Comparing the Arsenal: Ionization Techniques for Aminocyclopentanol Analysis

The choice of ionization technique is critical in mass spectrometry as it directly impacts the ability to detect and characterize transient reaction intermediates. Electrospray ionization (ESI) is a widely used soft ionization technique that is particularly well-suited for polar molecules like aminocyclopentanol and its derivatives, often yielding protonated molecules [M+H]+ with minimal fragmentation. This allows for the straightforward determination of the molecular weights of intermediates. Alternative ambient ionization techniques such as Atmospheric Solids Analysis Probe (ASAP) and Direct Analysis in Real Time (DART) offer the advantage of rapid analysis with minimal sample preparation.

Below is a comparative summary of ionization techniques applicable to the analysis of aminocyclopentanol intermediates.

Ionization TechniquePrincipleAdvantages for Aminocyclopentanol AnalysisDisadvantages
Electrospray Ionization (ESI) Soft ionization of analytes from a liquid solution.Excellent for polar, non-volatile compounds. Produces intact molecular ions [M+H]+, facilitating molecular weight determination of intermediates.[1]Can be susceptible to ion suppression from salts and other matrix components.
Atmospheric Pressure Chemical Ionization (APCI) Ionization of analytes in the gas phase through ion-molecule reactions.Suitable for less polar and more volatile intermediates that are not efficiently ionized by ESI.May induce more fragmentation than ESI.
Atmospheric Solids Analysis Probe (ASAP) Vaporization of solid or liquid samples followed by corona discharge ionization.Rapid analysis with minimal sample preparation. Good for semi-quantitative analysis.May not be suitable for thermally labile intermediates.
Direct Analysis in Real Time (DART) Ionization of analytes in an open-air environment by a stream of excited gas.Very rapid, direct analysis of samples in their native state. High-throughput capabilities.Sensitivity can be lower than ESI for some compounds.

Experimental Protocols: A Roadmap to Analysis

Reproducible and reliable data hinges on well-defined experimental protocols. Below are detailed methodologies for the LC-MS/MS analysis of aminocyclopentanol reaction intermediates, including a method for underivatized and derivatized samples.

Protocol 1: Chiral LC-MS/MS Analysis of Underivatized Aminocyclopentanol Intermediates

This method is suitable for the direct analysis of chiral aminocyclopentanol isomers and their reaction intermediates.

1. Sample Preparation:

  • Quench a 100 µL aliquot of the reaction mixture at a specific time point by adding 900 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of the final product).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to precipitate any solids.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: Ramped from 10 to 40 eV for fragmentation analysis (MS/MS)

  • Analyzer: Time-of-Flight (TOF) or Triple Quadrupole (QqQ)

Protocol 2: LC-MS/MS Analysis of Derivatized Aminocyclopentanol Intermediates for Enhanced Sensitivity

Derivatization can significantly improve the ionization efficiency and chromatographic retention of aminocyclopentanols, leading to lower detection limits. Dansyl chloride is a common derivatizing agent for primary and secondary amines.

1. Derivatization Procedure:

  • To a 50 µL aliquot of the quenched reaction sample, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 100 µL of dansyl chloride solution (1 mg/mL in acetonitrile).

  • Vortex and incubate at 60 °C for 30 minutes.

  • Cool the mixture to room temperature and add 10 µL of 5% formic acid to stop the reaction.

  • Dilute the sample with 800 µL of mobile phase A before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Conditions:

  • Same as Protocol 1, with optimization of collision energy for the derivatized analytes.

Visualizing the Workflow and Pathways

To better illustrate the analytical process and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_derivatization Optional Derivatization reaction Reaction Mixture quench Quenching reaction->quench centrifuge Centrifugation quench->centrifuge derivatize Derivatization quench->derivatize supernatant Supernatant Transfer centrifuge->supernatant lc Liquid Chromatography supernatant->lc ms Mass Spectrometry lc->ms data Data Analysis ms->data derivatize->lc signaling_pathway reactant Starting Material (e.g., Cyclopentenone) intermediate1 Intermediate 1 (e.g., Michael Adduct) reactant->intermediate1 Reaction Step 1 intermediate2 Intermediate 2 (e.g., Reduced Ketone) intermediate1->intermediate2 Reaction Step 2 product Final Product (Aminocyclopentanol) intermediate2->product Reaction Step 3

References

Safety Operating Guide

Proper Disposal of (1S,2S)-trans-N-Boc-2-aminocyclopentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of (1S,2S)-trans-N-Boc-2-aminocyclopentanol. Based on data from structurally similar compounds, this chemical should be handled as a hazardous substance.

Immediate Safety and Handling Precautions: Before beginning any disposal process, it is critical to handle this compound with care in a controlled environment.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a laboratory coat. In case of dust formation, a dust mask (such as a type N95) is recommended.

  • Engineering Controls: All handling and disposal preparations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.

Hazard Profile Summary

The hazard profile, based on data for the enantiomer (1R,2R)-trans-N-Boc-2-aminocyclopentanol, necessitates its classification as hazardous waste.

Hazard ClassificationGHS PictogramSignal WordHazard StatementDisposal Consideration
Acute Toxicity (Oral), Category 4 GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.Do not ingest. Treat as toxic waste.
Acute Aquatic Toxicity, Category 1 GHS09 (Environment)Warning H400: Very toxic to aquatic life.Prevent release to the environment. Must be disposed of as hazardous waste, not down the drain.

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Keep this waste stream separate from other chemical wastes to avoid incompatible mixtures.

2. Container Selection and Management:

  • Use a chemically compatible, leak-proof container, preferably the original container or a designated polyethylene or glass bottle with a secure screw cap.

  • Ensure the container is in good condition, free from cracks or residues on the outside.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Keep the waste container tightly closed when not in use.

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.

  • The storage location should be away from heat, ignition sources, direct sunlight, and incompatible materials (e.g., strong oxidizing agents).

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.

  • Provide a complete and accurate description of the waste, including the chemical name and known hazards.

  • Follow all institutional, local, regional, and national regulations for hazardous waste transportation and disposal.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

1. Evacuate and Ventilate:

  • Evacuate all non-essential personnel from the immediate spill area.

  • Ensure the area is well-ventilated; if the spill is not in a fume hood, increase ventilation to the room.

2. Personal Protection:

  • Wear the appropriate PPE as described above, including respiratory protection if significant dust or vapors are present.

3. Containment and Cleanup:

  • For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or commercial sorbent pads.

  • Avoid generating dust.

  • Carefully scoop or sweep the absorbed material and spilled solid into the designated hazardous waste container.

  • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

4. Decontamination:

  • Properly decontaminate all tools and equipment used in the cleanup.

  • Dispose of all contaminated items, including gloves and absorbent materials, in the sealed hazardous waste container.

Below is a workflow diagram illustrating the decision-making process for the proper handling and disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Assessment cluster_main Disposal & Spill Protocol cluster_final Final Steps start Identify Waste: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood spill_check Spill Occurred? fume_hood->spill_check spill_protocol SPILL PROTOCOL 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect into Waste Container spill_check->spill_protocol Yes disposal_protocol DISPOSAL PROTOCOL 1. Segregate into Labeled, Compatible Container 2. Store in Designated Cool, Ventilated Area 3. Arrange Professional Pickup (EHS/Contractor) spill_check->disposal_protocol No spill_protocol:f3->disposal_protocol:f1 decontaminate Decontaminate Work Area & Equipment disposal_protocol:f3->decontaminate documentation Complete Waste Manifest & Documentation decontaminate->documentation end_point Hazardous Waste Collected by Professionals documentation->end_point

Essential Safety and Operational Guide for Handling (1S,2S)-trans-N-Boc-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (1S,2S)-trans-N-Boc-2-aminocyclopentanol, including personal protective equipment (PPE) protocols and waste disposal procedures.

Hazard Profile Summary:

This compound is classified as harmful if swallowed and very toxic to aquatic life[1][2]. Appropriate precautions must be taken to avoid ingestion and release into the environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (disposable nitrile gloves offer broad short-term protection)[3].To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated[3].
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards)[4].To protect eyes from splashes or dust.
Body Protection A properly fitting laboratory coat, buttoned to cover as much skin as possible. Fire/flame resistant and impervious clothing is recommended[3][4].To protect skin and clothing from spills.
Respiratory Protection A dust mask (e.g., N95 type) should be used, particularly when handling the solid form to avoid dust formation[2]. If exposure limits are exceeded or irritation is experienced, a full-face respirator is required[4].To prevent inhalation of dust or aerosols.
Footwear Closed-toe and closed-heel shoes that cover the entire foot[3].To protect feet from spills.

Experimental Workflow and Safety Precautions

The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing Weighing Don PPE->Weighing Reaction Setup Reaction Setup Weighing->Reaction Setup Workup Workup Reaction Setup->Workup Decontaminate Glassware Decontaminate Glassware Workup->Decontaminate Glassware Segregate Waste Segregate Waste Workup->Segregate Waste Decontaminate Glassware->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic waste.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

Disposal Method:

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash[5]. All waste containing this compound must be disposed of through a licensed professional waste disposal service[6]. Follow your institution's specific procedures for hazardous waste pickup and disposal.

Spill Management:

In the event of a spill, evacuate the area and prevent further spread if it is safe to do so. Use an appropriate absorbent material for liquid spills, and carefully sweep up solid spills to avoid generating dust. All spill cleanup materials must be collected in a sealed container and disposed of as hazardous waste. Always wear the appropriate PPE during spill cleanup.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.